methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-acetyl-1,2,5-trimethylpyrrole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKQOUJJDVCGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372445 | |
| Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175276-48-9 | |
| Record name | methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 4-ACETYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a highly substituted pyrrole derivative of significant interest in medicinal chemistry and materials science. The presented methodology is grounded in the principles of the Knorr pyrrole synthesis, a classic and versatile reaction for the formation of the pyrrole nucleus. This document will delve into the mechanistic underpinnings of the synthesis, provide a detailed, step-by-step experimental protocol, and outline the necessary characterization techniques for the final compound. The content is tailored for researchers and professionals in the fields of organic synthesis and drug development, offering both theoretical insights and practical guidance.
Introduction: The Significance of Tetrasubstituted Pyrroles
The pyrrole moiety is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design.[2] Highly substituted pyrroles, in particular, offer a three-dimensional arrangement of functional groups that can be fine-tuned to achieve specific biological activities or material properties. The target molecule, this compound, is a prime example of such a scaffold, possessing multiple points for further chemical modification. Its synthesis is therefore a valuable endeavor for the generation of novel molecular entities with potential therapeutic applications.
Retrosynthetic Analysis and Synthetic Strategy
A logical approach to the synthesis of the target molecule is a modified Knorr pyrrole synthesis. This powerful reaction involves the condensation of an α-amino ketone with a β-ketoester.[3] For our target molecule, the retrosynthetic disconnection reveals two key building blocks: pentane-2,4-dione and a reactive derivative of methyl 2-amino-3-oxobutanoate, with methylamine serving as the source of the N-methyl group.
A key challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[4] To circumvent this, the α-amino ketone is typically generated in situ. A common and effective method involves the nitrosation of a β-ketoester, followed by reduction of the resulting oxime.[3]
Mechanistic Insights
The formation of the pyrrole ring proceeds through a cascade of reactions, as illustrated below. The process is typically acid-catalyzed.
Step 1: Formation of the α-Amino Ketone (in situ) The synthesis commences with the nitrosation of methyl acetoacetate using a nitrite source, such as sodium nitrite, in an acidic medium (e.g., acetic acid). This forms methyl 2-hydroxyimino-3-oxobutanoate. Subsequent reduction of the oxime, typically with a reducing agent like zinc dust, generates the unstable methyl 2-amino-3-oxobutanoate.[1]
Step 2: Imine/Enamine Formation and Cyclization The in situ generated α-amino ketone then reacts with pentane-2,4-dione. The initial step is the formation of an imine between the amino group of the α-amino ketone and one of the carbonyl groups of pentane-2,4-dione.[4] Tautomerization to the more stable enamine is followed by an intramolecular cyclization, where the enamine nitrogen attacks the remaining carbonyl group.
Step 3: Dehydration and Aromatization The resulting cyclic intermediate undergoes dehydration to form the aromatic pyrrole ring. The presence of methylamine in the reaction mixture leads to the formation of the N-methylated pyrrole. The reaction of aldehydes and ketones with primary amines like methylamine readily forms imines (Schiff bases), which are key intermediates in this cyclization process.[3]
Detailed Experimental Protocol
This protocol is a proposed synthetic route based on established Knorr synthesis procedures. Researchers should exercise caution and adhere to all laboratory safety guidelines.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methyl Acetoacetate | 116.12 | 11.6 g | 0.1 | |
| Pentane-2,4-dione | 100.12 | 10.0 g | 0.1 | Also known as acetylacetone. |
| Sodium Nitrite | 69.00 | 7.6 g | 0.11 | |
| Zinc Dust | 65.38 | 13.1 g | 0.2 | |
| Methylamine (40% in H₂O) | 31.06 | 8.5 mL | ~0.11 | |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Solvent and catalyst. |
| Diethyl Ether | 74.12 | As needed | - | For extraction. |
| Saturated NaCl solution | - | As needed | - | For washing. |
| Anhydrous MgSO₄ | 120.37 | As needed | - | For drying. |
Procedure:
-
Preparation of the Reaction Mixture: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, combine methyl acetoacetate (11.6 g, 0.1 mol) and glacial acetic acid (50 mL). Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrosation: Dissolve sodium nitrite (7.6 g, 0.11 mol) in 15 mL of water and add it dropwise to the stirred reaction mixture via the dropping funnel, maintaining the temperature below 10 °C. After the addition is complete, continue stirring at this temperature for 30 minutes.
-
Reduction and Condensation: To the same flask, add pentane-2,4-dione (10.0 g, 0.1 mol) and the aqueous solution of methylamine (8.5 mL, ~0.11 mol). In a separate beaker, prepare a slurry of zinc dust (13.1 g, 0.2 mol) in 50 mL of glacial acetic acid. Add the zinc slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 40 °C. The reaction is exothermic.
-
Reaction Completion: After the zinc addition is complete, heat the reaction mixture to 80-90 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. A precipitate should form. If not, extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. If an extraction was performed, combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization of the Final Product
The structure of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct singlets for the three methyl groups attached to the pyrrole ring (N-CH₃, C2-CH₃, and C5-CH₃) and the acetyl methyl group. The methyl ester protons will also appear as a singlet. The chemical shifts will be influenced by the electronic environment of the pyrrole ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the carbonyl carbons of the acetyl and ester groups, the carbons of the pyrrole ring, and the methyl carbons. The chemical shifts of the pyrrole ring carbons are indicative of the substitution pattern. For N-arylpyrroles, characteristic signals for the pyrrole moiety are observed for C-3 (~122 ppm) and C-5 (~132 ppm), with the latter being strongly deshielded due to its proximity to the nitrogen atom.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretching vibrations of the acetyl and ester functional groups.
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the target compound, confirming its elemental composition.
Safety Considerations
-
Methyl acetoacetate, pentane-2,4-dione, and glacial acetic acid are flammable and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested. Avoid contact with skin and eyes.
-
Methylamine is a corrosive and flammable gas/liquid. Use with extreme caution in a well-ventilated area.
-
The reaction involving zinc dust and acid generates hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood away from ignition sources.
Conclusion
The modified Knorr pyrrole synthesis presented in this guide offers a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can efficiently synthesize this valuable tetrasubstituted pyrrole. The versatility of the Knorr synthesis allows for further modifications, enabling the generation of a diverse library of pyrrole derivatives for applications in drug discovery and materials science.
References
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Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Knorr pyrrole synthesis. (2023, November 29). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Reactions of Aldehydes and Ketones with Amines. (2021, August 12). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Knorr Pyrrole Synthesis. (n.d.). Cambridge University Press. Retrieved January 22, 2026, from [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022, May 17). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. (2021, October 25). National Institutes of Health. Retrieved January 22, 2026, from [Link]
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Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (n.d.). ACG Publications. Retrieved January 22, 2026, from [Link]
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Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012, July 20). Arkivoc. Retrieved January 22, 2026, from [Link]
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Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (2020, January 28). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015, January 23). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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Paal–Knorr synthesis of pyrroles. (2018, October 19). RGM College Of Engineering and Technology. Retrieved January 22, 2026, from [Link]
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Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020, October 6). YouTube. Retrieved January 22, 2026, from [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019, August 28). MDPI. Retrieved January 22, 2026, from [Link]
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Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Synthesis of Tetrasubstituted NH Pyrroles and Polysubstituted Furans via an Addition and Cyclization Strategy. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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addition-elimination reactions of aldehydes and ketones. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
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Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture. (2023, October 10). Pearson. Retrieved January 22, 2026, from [Link]
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19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. (2024, September 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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Showing metabocard for L-2-Amino-3-oxobutanoic acid (HMDB0006454). (2007, May 23). Human Metabolome Database. Retrieved January 22, 2026, from [Link]
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Synthesis of Polysubstituted N-H Pyrroles from Vinyl Azides and 1,3-Dicarbonyl Compounds. (2014, May 19). ACS Publications. Retrieved January 22, 2026, from [Link]
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Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. (2026, January 10). ACS Publications. Retrieved January 22, 2026, from [Link]
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methyl 1H-pyrrole-3-carboxylate. (2025, May 20). ChemSynthesis. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Pyrroles
Abstract
The pyrrole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless pharmaceuticals, natural products, and functional materials.[1][2][3] The ability to strategically install a variety of substituents onto this privileged N-heterocycle is paramount for tuning its biological activity and material properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal synthetic strategies for accessing polysubstituted pyrroles. We will delve into the mechanisms and applications of classical methods, including the Paal-Knorr, Hantzsch, and Van Leusen syntheses, and explore the versatility of modern transition-metal-catalyzed and multicomponent reactions. Each section is grounded in mechanistic principles, offering field-proven insights into experimental design and providing detailed, actionable protocols.
Introduction: The Enduring Significance of the Pyrrole Scaffold
The pyrrole ring is a five-membered aromatic heterocycle that is a key structural motif in a vast array of biologically active compounds.[2] Its presence in the "pigments of life," such as porphyrins (in heme and chlorophyll) and bile pigments, underscores its fundamental role in nature.[2][4] In modern drug discovery, polysubstituted pyrroles are integral components of blockbuster drugs, including atorvastatin (Lipitor), a top-selling cholesterol-lowering medication, and sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[5] The synthetic accessibility and the potential for diverse functionalization make the pyrrole scaffold a high-priority target in organic chemistry.[1] This guide will equip the practicing chemist with the knowledge to select and execute the optimal synthetic route for their desired polysubstituted pyrrole target.
Foundational Strategies: The Classical Named Reactions
For decades, a set of robust and reliable named reactions has formed the bedrock of pyrrole synthesis. Understanding these methods is essential for any chemist working in this area.
The Paal-Knorr Synthesis: The Workhorse Reaction
The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[2][6] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[4][7]
Causality and Mechanism: The reaction's reliability stems from a straightforward and high-yielding cyclization pathway. The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups, forming a hemiaminal intermediate. This is followed by a second intramolecular nucleophilic attack by the nitrogen onto the remaining carbonyl group. The subsequent dehydration of the resulting cyclic intermediate is the rate-determining step and drives the reaction towards the formation of the aromatic pyrrole ring.[8] Various Brønsted or Lewis acids are often employed to catalyze the condensation and dehydration steps.[4]
Caption: Simplified workflow of the Hantzsch Pyrrole Synthesis.
Field Insights: The classical Hantzsch reaction often suffers from moderate yields and limited scope. [9]However, modern advancements have significantly improved its utility. For instance, mechanochemical (solvent-free) conditions using high-speed vibration milling can dramatically increase yields and broaden the substrate scope, even allowing for the synthesis of complex fused pyrrole systems. [9]Lewis acid catalysis, for example with Yb(OTf)3, can also be employed to control regioselectivity. [9]
The Van Leusen Pyrrole Synthesis
The Van Leusen reaction provides a powerful route to 3,4-disubstituted pyrroles, a substitution pattern that can be challenging to obtain otherwise. [10]The key reagent is p-toluenesulfonylmethyl isocyanide (TosMIC), which reacts with an α,β-unsaturated ketone or aldehyde (an enone) in the presence of a base. [11][12] Causality and Mechanism: The versatility of TosMIC is central to this transformation. The tosyl group acidifies the adjacent methylene protons, allowing for easy deprotonation by a base (like NaH or t-BuOK) to form a nucleophilic anion. [11]1. Michael Addition: The TosMIC anion undergoes a Michael (1,4-conjugate) addition to the enone. 2. Cyclization: The resulting enolate then attacks the isocyanide carbon in an intramolecular fashion, forming a five-membered ring. 3. Elimination & Tautomerization: The key step is the base-mediated elimination of the tosyl group (a good leaving group), which initiates the aromatization process. Tautomerization of the resulting intermediate yields the stable pyrrole ring.
This method is highly regioselective and valued for its ability to construct pyrroles that are unsubstituted at the C2 and C5 positions. [12]Recent developments have shown that this reaction can be performed effectively under mechanochemical (ball-milling) conditions, offering a more sustainable, solvent-free alternative. [13][14]
Modern Synthetic Approaches
While classical methods are invaluable, the demand for greater efficiency, milder conditions, and novel substitution patterns has driven the development of new synthetic strategies.
Transition-Metal Catalysis
Transition metals (e.g., Palladium, Gold, Ruthenium, Iron) have revolutionized pyrrole synthesis by enabling reactions that are impossible under classical conditions. [15]These methods often involve the cyclization or cycloaddition of readily available starting materials like alkynes, allenes, and azides. [13]
-
Palladium-Catalyzed Cyclizations: Palladium catalysts are adept at mediating complex cascade reactions. For example, a (2+2+1) cyclization of enone oxime ethers, alkynes, and a nitrogen source like diaziridinone can efficiently construct polysubstituted pyrroles. [16]The mechanism involves a sequence of oxidative addition, migratory insertion, C-H activation, and reductive elimination. [16]* Gold-Catalyzed Reactions: Gold catalysts, being highly carbophilic, are particularly effective in activating alkynes and allenes towards nucleophilic attack. This has led to powerful methods for synthesizing pyrroles via the cycloisomerization of propargyl imines or allenyl hydrazones. [13]* Ruthenium-Catalyzed Three-Component Reactions: Ruthenium catalysts can orchestrate highly atom-economical three-component reactions of ketones, amines, and vicinal diols to produce a wide array of substituted pyrroles. [13]
Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are a cornerstone of green and efficient chemistry. [2]
-
Isocyanide-Based MCRs (I-MCRs): These are particularly powerful for generating molecular diversity. I-MCRs offer a one-pot, domino procedure that avoids the need for intermediate isolation, making them highly efficient. [1]They are a premier tool for rapidly synthesizing libraries of polysubstituted pyrroles for drug discovery screening. [1]* Catalyst-Free MCRs: Some MCRs proceed efficiently without any catalyst. For instance, an enamine intermediate generated in situ from succinaldehyde and a primary amine can be trapped by an activated carbonyl compound before the final Paal-Knorr cyclization, providing direct access to C3-functionalized pyrroles. [17]
Comparative Analysis of Key Synthetic Methods
The choice of synthetic route depends critically on the desired substitution pattern, available starting materials, and required reaction conditions.
| Method | Key Precursors | Typical Substitution Pattern | Advantages | Common Limitations |
| Paal-Knorr | 1,4-Dicarbonyl, Amine | 2,5- and/or N-substituted | High yields, simple, reliable [4] | 1,4-dicarbonyls can be unstable/inaccessible |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Highly substituted, often with ester groups | Convergent, builds complexity quickly | Can have moderate yields, potential regioselectivity issues [9] |
| Van Leusen | Enone, TosMIC, Base | 3,4-disubstituted | Access to specific regioisomers, mild conditions [13][12] | Requires α,β-unsaturated carbonyl precursor |
| Catalytic | Alkynes, Enynes, Azides, etc. | Highly variable, novel patterns | High atom economy, mild conditions, broad scope [13] | Catalyst cost/sensitivity, optimization required |
| MCRs | 3+ simple precursors | Highly and diversely substituted | High efficiency, atom economy, rapid library synthesis [1] | Reaction discovery and optimization can be complex |
Detailed Experimental Protocols
To bridge theory and practice, this section provides a validated, step-by-step protocol for a modern Paal-Knorr type synthesis.
Protocol: Iron(III) Chloride-Catalyzed Synthesis of 1-Benzyl-2,5-dimethylpyrrole
This protocol is adapted from methodologies that emphasize operational simplicity and green chemistry principles. [13] Objective: To synthesize 1-benzyl-2,5-dimethylpyrrole from hexane-2,5-dione and benzylamine using a catalytic amount of FeCl3 in water.
Materials:
-
Hexane-2,5-dione (1.0 mmol, 114 mg, 118 µL)
-
Benzylamine (1.0 mmol, 107 mg, 109 µL)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O) (0.1 mmol, 27 mg)
-
Deionized Water (5 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask (25 mL), magnetic stirrer, reflux condenser
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add hexane-2,5-dione (1.0 mmol), benzylamine (1.0 mmol), and deionized water (5 mL).
-
Catalyst Addition: Add iron(III) chloride hexahydrate (0.1 mmol) to the mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to 100 °C (boiling water bath or heating mantle) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: The resulting crude product is often of high purity. If necessary, purify further by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the range of 85-95%.
Caption: General workflow for the synthesis of polysubstituted pyrroles.
Conclusion and Future Outlook
The synthesis of polysubstituted pyrroles remains a vibrant and evolving field of chemical research. While classical methods like the Paal-Knorr and Hantzsch syntheses continue to be indispensable tools, the future lies in the development of more sustainable, efficient, and versatile methodologies. The increasing adoption of transition-metal catalysis, multicomponent reactions, and green chemistry principles (e.g., electro- and mechanochemistry) will continue to push the boundaries of what is possible. [15][18][19]These modern approaches will empower scientists to construct increasingly complex and novel pyrrole-containing molecules, accelerating innovation in drug discovery, materials science, and beyond.
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Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. The Journal of Organic Chemistry - ACS Publications. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry (RSC Publishing). [Link]
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Hantzsch pyrrole synthesis. Wikipedia. [Link]
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Synthesis of Functionalized Pyrroles by a Multi-Component Reaction. Synfacts. [Link]
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Recent Advancements in Pyrrole Synthesis. PMC - PubMed Central. [Link]
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A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry. [Link]
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(PDF) Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. [Link]
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Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry - ACS Publications. [Link]
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Catalyst-free direct regiospecific multicomponent synthesis of C3-functionalized pyrroles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Van Leusen Reaction. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the Reaction Mechanism of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole scaffolds are fundamental heterocyclic motifs prevalent in a vast array of biologically active compounds, pharmaceuticals, and functional materials. The specific substitution pattern on the pyrrole ring dictates its physicochemical properties and biological activity. Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a pentasubstituted pyrrole, represents a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the reaction mechanisms that govern the synthesis of such highly functionalized pyrroles is paramount for the rational design of novel derivatives and the optimization of synthetic routes. This technical guide provides a detailed exploration of the plausible reaction mechanism for the synthesis of this compound, grounded in established principles of organic chemistry.
Plausible Synthetic Pathway: A Hantzsch-Type Pyrrole Synthesis
While a specific named reaction for the synthesis of this compound is not explicitly documented, its structure strongly suggests a synthesis route based on the principles of the Hantzsch pyrrole synthesis . This versatile method involves the condensation of a β-ketoester, an α-haloketone, and an amine (in this case, methylamine).[1][2]
The proposed retrosynthetic analysis of the target molecule identifies the following key starting materials:
-
Methyl acetoacetate: Provides the C3-carboxylate and the C2-methyl group.
-
3-Chloro-2,4-pentanedione (or 3-bromo-2,4-pentanedione): This α-haloketone is a likely precursor, though its synthesis is a necessary preceding step, likely from 2,4-pentanedione. For the purpose of the pyrrole formation mechanism, we will consider it as a starting material. It provides the C4-acetyl and C5-methyl groups.
-
Methylamine: The source of the N1-methyl group.
The Reaction Mechanism: A Step-by-Step Elucidation
The Hantzsch pyrrole synthesis proceeds through a series of well-established reaction intermediates. The following is a detailed, step-by-step mechanistic pathway for the formation of this compound.
Step 1: Formation of the Enamine Intermediate
The reaction is initiated by the nucleophilic attack of methylamine on the β-carbonyl group of methyl acetoacetate. This is followed by dehydration to form the corresponding enamine, methyl 3-(methylamino)but-2-enoate.[1] This step is crucial as it activates the β-ketoester for the subsequent C-C bond formation.
Step 2: Nucleophilic Attack and C-C Bond Formation
The electron-rich enamine intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-haloketone (3-chloro-2,4-pentanedione). This leads to the formation of a tetrahedral intermediate.
Step 3: Intramolecular Cyclization and Dehydration
The newly formed intermediate undergoes an intramolecular condensation. The amino group attacks the remaining carbonyl group, leading to the formation of a five-membered ring intermediate. Subsequent dehydration of this cyclic hemiaminal yields a pyrroline derivative.
Step 4: Aromatization to the Pyrrole Ring
The final step involves the elimination of a proton from the pyrroline intermediate, leading to the formation of the stable, aromatic pyrrole ring. This tautomerization is the driving force for the reaction, resulting in the formation of this compound.
Caption: Proposed Hantzsch-type mechanism for the synthesis of the target pyrrole.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of a polysubstituted pyrrole, adapted for the synthesis of this compound. This protocol is based on established procedures for Hantzsch-type pyrrole syntheses and should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
Methyl acetoacetate
-
3-Chloro-2,4-pentanedione
-
Methylamine (40% solution in water)
-
Ethanol
-
Sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl acetoacetate (1.0 eq) and 3-chloro-2,4-pentanedione (1.0 eq) in ethanol.
-
Addition of Amine: Slowly add methylamine solution (1.1 eq) to the stirred mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extraction: To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: A typical experimental workflow for the synthesis of the target pyrrole.
Data Presentation
The following table summarizes the key physicochemical and predicted spectroscopic data for this compound.
| Property | Data | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | [PubChem] |
| Molecular Weight | 209.24 g/mol | [PubChem] |
| Predicted m/z [M+H]⁺ | 210.1125 | [PubChem] |
| Predicted ¹H NMR | Peaks corresponding to four distinct methyl groups and an ester methyl group. Chemical shifts would be influenced by the electronic environment of the pyrrole ring and adjacent functional groups. | Predicted |
| Predicted ¹³C NMR | Signals for the pyrrole ring carbons, two carbonyl carbons (acetyl and ester), and four methyl carbons. | Predicted |
| Predicted IR (cm⁻¹) | Characteristic peaks for C=O stretching (acetyl and ester), C-N stretching, and C-H stretching. | Predicted |
Trustworthiness and Self-Validating Systems
The proposed reaction mechanism and experimental protocol are grounded in well-established and extensively documented named reactions in organic chemistry, primarily the Hantzsch pyrrole synthesis.[1][2] The reliability of this approach is supported by numerous publications detailing the synthesis of a wide variety of substituted pyrroles.[3][4][5][6] The described protocol includes standard workup and purification techniques that are fundamental to organic synthesis, ensuring the isolation of the desired product in high purity. The progress of the reaction can be monitored by standard analytical techniques such as TLC, and the identity and purity of the final product can be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry.
Conclusion
This technical guide has provided a comprehensive overview of the plausible reaction mechanism for the synthesis of this compound. By leveraging the principles of the Hantzsch pyrrole synthesis, a detailed, step-by-step mechanistic pathway has been elucidated. The accompanying experimental protocol and data presentation offer a practical framework for the synthesis and characterization of this and structurally related polysubstituted pyrroles. This in-depth understanding is crucial for researchers and scientists engaged in the design and development of novel pyrrole-based compounds for a wide range of applications.
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Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]
- Li, W., Shi, R., Chen, S., Zhang, X., Peng, W., Chen, S., Li, J., Xu, X.-M., Zhu, Y.-P., & Wang, X. (2022). An efficient Au(I)-catalyzed propargyl-claisen rearrangement and 5-exo-dig cyclization of tertiary enamides provided a variety of pentasubstituted pyrroles derivatives with excellent functional group tolerance in excellent yields. The Journal of Organic Chemistry, 87(5), 3014–3024.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(3), 452-463.
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Organic Syntheses. (n.d.). ... is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. Retrieved from [Link]
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MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]
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-
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YouTube. (2020). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]
-
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An In-Depth Technical Guide to the Chemical Properties and Characterization of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
This guide provides a comprehensive technical overview of the synthesis, characterization, and predicted chemical properties of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes established principles of pyrrole chemistry to offer expert insights into the behavior of this specific polysubstituted pyrrole. While this molecule is not extensively described in current literature, this guide will serve as a predictive manual, explaining the causality behind experimental design and data interpretation.
Strategic Synthesis of a Polysubstituted Pyrrole Core
The synthesis of a highly substituted, electron-rich pyrrole such as this compound requires a robust and regioselective methodology. While classical methods like the Hantzsch[1][2] and Paal-Knorr syntheses[2][3][4] are foundational in pyrrole chemistry, modern catalytic approaches offer superior control for constructing such a precisely functionalized heterocyclic system.
A plausible and efficient synthetic strategy would involve a multi-component reaction or a catalyzed cycloaddition. For instance, a palladium-catalyzed cascade reaction involving the oxidative arylation of an alkene followed by an intramolecular aza-Wacker cyclization presents a modern and effective route to polysubstituted pyrroles.[5] Alternatively, silver-catalyzed [3+2] cyclization reactions have emerged as a powerful tool for constructing substituted pyrrole rings from readily available precursors.[6]
Proposed Synthetic Workflow: A Modern Approach
A logical synthetic approach could involve the condensation of a β-ketoester with an amine and an α-haloketone, a variation of the Hantzsch synthesis, or more advanced multi-component strategies. Below is a conceptual workflow for the synthesis of the title compound.
Caption: Conceptual workflow for the synthesis of the target pyrrole.
Experimental Protocol: Hantzsch-Type Synthesis
-
Enamine Formation: React methyl acetoacetate with methylamine in a suitable solvent (e.g., ethanol) to form the corresponding enamine intermediate. The reaction is typically carried out at room temperature.
-
Condensation: To the enamine solution, add 2,3-butanedione. This will serve as the 1,4-dicarbonyl precursor after initial reaction.
-
Cyclization and Aromatization: The mixture is then heated to reflux. The cyclization is often followed by an oxidation step to furnish the aromatic pyrrole ring. This can sometimes occur in situ with air as the oxidant, or a mild oxidizing agent can be added.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to column chromatography on silica gel to isolate the pure product.
Causality: This one-pot approach is efficient as it avoids the isolation of intermediates. The choice of reactants is dictated by the desired substitution pattern on the final pyrrole ring.
Spectroscopic and Physicochemical Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the structure of the title compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three methyl groups attached to the pyrrole ring, the acetyl methyl group, and the methyl ester group. The chemical shifts of methyl groups on a pyrrole ring are influenced by their position and the electronic nature of other substituents.[7]
| Predicted ¹H NMR Data | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methyl Ester Protons | 3.7 - 3.9 | Singlet | 3H | -COOCH₃ |
| N-Methyl Protons | 3.5 - 3.7 | Singlet | 3H | N-CH₃ |
| Acetyl Protons | 2.4 - 2.6 | Singlet | 3H | -COCH₃ |
| C2-Methyl Protons | 2.2 - 2.4 | Singlet | 3H | C2-CH₃ |
| C5-Methyl Protons | 2.1 - 2.3 | Singlet | 3H | C5-CH₃ |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The chemical shifts of the pyrrole ring carbons are particularly diagnostic of the substitution pattern.[8][9][10]
| Predicted ¹³C NMR Data | Predicted Chemical Shift (ppm) | Assignment |
| Acetyl Carbonyl | 195 - 200 | C =O |
| Ester Carbonyl | 165 - 170 | C =O |
| C2 & C5 (Pyrrole Ring) | 130 - 145 | C-CH₃ |
| C3 & C4 (Pyrrole Ring) | 115 - 130 | C-substituent |
| Methyl Ester Carbon | 50 - 55 | -COOC H₃ |
| N-Methyl Carbon | 30 - 35 | N-C H₃ |
| Acetyl Methyl Carbon | 25 - 30 | -COC H₃ |
| C2 & C5 Methyl Carbons | 10 - 15 | Ring-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy will reveal the presence of key functional groups.
| Predicted IR Data | Frequency (cm⁻¹) | Functional Group |
| Carbonyl Stretch (Acetyl) | 1660 - 1680 | C=O (Ketone) |
| Carbonyl Stretch (Ester) | 1710 - 1730 | C=O (Ester) |
| C-N Stretch | 1300 - 1350 | Pyrrole ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Methyl groups |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.
Ionization Technique: Electrospray ionization (ESI) would be a suitable soft ionization technique for this molecule.[11]
Expected Fragmentation Patterns: The fragmentation of pyrrole derivatives is influenced by the substituents on the ring.[11][12][13]
-
Molecular Ion Peak [M+H]⁺: The most abundant ion corresponding to the protonated molecule.
-
Loss of the Ester Group: Fragmentation of the ester moiety is a common pathway.
-
Loss of the Acetyl Group: Cleavage of the acetyl group can also be observed.
-
Ring Cleavage: Fragmentation of the pyrrole ring itself can lead to smaller characteristic ions.[11]
Caption: Predicted major fragmentation pathways in ESI-MS.
Physical Properties
| Property | Predicted Value/Characteristic | Justification |
| Appearance | White to off-white solid | Polysubstituted pyrroles are typically crystalline solids. |
| Melting Point | 100 - 150 °C | Highly substituted aromatic compounds tend to have moderate to high melting points. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The presence of the ester and ketone groups provides some polarity, while the hydrocarbon backbone limits water solubility. |
Chemical Reactivity and Stability
The chemical reactivity of this compound is governed by the interplay of the electron-rich pyrrole ring and the electron-withdrawing acetyl and carboxylate substituents.
Reactivity of the Acetyl Group
The acetyl group at the 4-position is an electron-withdrawing group and can undergo typical ketone reactions.
-
Reduction: The acetyl carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation (e.g., Baeyer-Villiger): The acetyl group can be converted to an acetate ester via oxidation with a peroxy acid.
-
Wittig Reaction: Reaction with a phosphorus ylide can convert the acetyl group to an alkene.
Reactivity of the Methyl Ester
The methyl ester at the 3-position can undergo hydrolysis or amidation.
-
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[14][15] Steric hindrance from the adjacent substituents may influence the reaction rate.[16]
-
Amidation: The ester can be converted to an amide by reaction with an amine, often at elevated temperatures.
Reactivity of the Pyrrole Ring
The pyrrole ring is fully substituted, which will limit its susceptibility to electrophilic aromatic substitution. However, the electron-rich nature of the ring can influence the reactivity of the substituents.
Stability
The compound is expected to be stable under normal laboratory conditions. Pyrroles can be sensitive to strong acids and light, which may induce polymerization or degradation over time.
Potential Applications and Biological Relevance
Pyrrole-containing compounds are prevalent in medicinal chemistry and are key components of numerous pharmaceuticals.[17][18] Derivatives of pyrrole-3-carboxylic acid, in particular, are found in drugs with a wide range of activities. The specific substitution pattern of the title compound, with its combination of alkyl, acetyl, and ester functionalities, makes it an interesting candidate for biological screening. Pyrrole derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[17][18][19] Further derivatization of the acetyl and ester groups could lead to a library of compounds for structure-activity relationship (SAR) studies.
Conclusion
This compound represents a synthetically accessible, yet underexplored, member of the polysubstituted pyrrole family. This guide has provided a predictive framework for its synthesis, a detailed projection of its spectroscopic and physical properties, and an expert analysis of its likely chemical reactivity. The insights presented herein are grounded in the fundamental principles of heterocyclic and physical organic chemistry and are intended to empower researchers in their efforts to synthesize, characterize, and ultimately utilize this and related molecules in the pursuit of new scientific discoveries and therapeutic agents.
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In-Depth Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma (ERRγ) Inverse Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling GSK5182, a Potent Modulator of the Orphan Nuclear Receptor ERRγ
GSK5182, identified by the CAS number 877387-37-6, is a highly selective and orally active inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ).[1] As an orphan receptor, ERRγ has no known endogenous ligand, yet it plays a crucial role in regulating a wide array of physiological processes, including cellular metabolism, energy homeostasis, and bone development.[2][3] GSK5182 has emerged as a critical chemical tool for elucidating the complex biology of ERRγ and presents a promising therapeutic candidate for a variety of diseases, including metabolic disorders, certain cancers, and bone-related pathologies.[2][4]
This technical guide provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and biological activities of GSK5182, offering valuable insights for researchers and drug development professionals working with this potent modulator.
Core Physicochemical Properties of GSK5182
GSK5182, with the chemical name 4-((Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-en-1-yl)phenol, is a synthetic small molecule and an analog of 4-hydroxytamoxifen.[5] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 877387-37-6 | [1][6] |
| Molecular Formula | C₂₇H₃₁NO₃ | [6] |
| Molecular Weight | 417.54 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO (up to 25 mg/mL with heating) | [1] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [6] |
Synthesis and Characterization
A plausible, generalized synthetic workflow is outlined below:
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An In-Depth Technical Guide to Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Abstract
This technical guide provides a comprehensive scientific overview of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Although specific experimental data for this compound is not extensively available in public literature, this document constructs a robust scientific profile based on established principles of pyrrole chemistry. We present a proposed synthetic pathway leveraging the Knorr pyrrole synthesis, detailed predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and MS), a discussion of its potential chemical reactivity, and an exploration of its prospective applications in drug development. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecular scaffold.
Introduction: The Significance of the Polysubstituted Pyrrole Core
The pyrrole ring is a foundational heterocyclic motif present in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12.[1][2] Consequently, synthetic pyrrole derivatives have become a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, such as the anti-hyperlipidemic agent atorvastatin and the anti-inflammatory drug tolmetin.[1][3] The pharmacological versatility of the pyrrole scaffold stems from its unique electronic properties and its ability to be extensively functionalized, allowing for the fine-tuning of steric and electronic characteristics to achieve specific biological targets.[2][3]
Polysubstituted pyrroles, in particular, offer a rich three-dimensional chemical space for establishing specific interactions with biological macromolecules.[4][5] The subject of this guide, this compound, represents a highly functionalized scaffold with potential for diverse chemical modifications and biological activities.
Molecular Identification and Physicochemical Properties
A crucial first step in the study of any compound is its unambiguous identification. The structural and basic chemical information for the title compound is summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem |
| Molecular Weight | 209.24 g/mol | PubChem |
| SMILES | CC1=C(C(=C(N1C)C)C(=O)OC)C(=O)C | PubChem |
| InChI | InChI=1S/C11H15NO3/c1-6-9(8(3)13)10(11(14)15-5)7(2)12(6)4/h1-5H3 | PubChem |
Note: Experimental physical properties such as melting point, boiling point, and solubility have not been reported in the literature.
Proposed Synthesis: A Knorr-Type Cyclocondensation Approach
While a specific synthesis for this compound has not been documented, a highly plausible and efficient route can be designed based on the principles of the Knorr pyrrole synthesis.[6] This classical reaction involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[6]
Rationale for Synthetic Strategy
The Knorr synthesis is exceptionally well-suited for the preparation of polysubstituted pyrroles due to the ready availability of a wide variety of α-amino ketones and β-dicarbonyl starting materials. This allows for a modular and convergent approach to the target molecule. For the synthesis of our target compound, we propose the reaction between 3-(methylamino)pentan-2-one and methyl 2-acetylacetoacetate.
Proposed Synthetic Protocol
Step 1: Synthesis of 3-(methylamino)pentan-2-one (Intermediate 1)
This α-amino ketone can be prepared from 3-bromopentan-2-one and methylamine. The reaction should be carried out in a polar aprotic solvent like acetonitrile or THF, with an excess of methylamine to act as both the nucleophile and the base to neutralize the HBr byproduct.
Step 2: Knorr Pyrrole Synthesis
The core of the synthesis is the condensation of Intermediate 1 with methyl 2-acetylacetoacetate. This reaction is typically catalyzed by an acid, such as acetic acid or a Lewis acid, and is often performed at elevated temperatures.
Experimental Procedure:
-
To a solution of 3-(methylamino)pentan-2-one (1.0 eq) in glacial acetic acid is added methyl 2-acetylacetoacetate (1.0 eq).
-
The reaction mixture is heated to reflux (approximately 118 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
Purification of the crude product can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Proposed Knorr synthesis workflow.
Predicted Spectroscopic Characterization
The following spectroscopic data are predicted for this compound based on its structure and data from analogous compounds.[7][8][9]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 3.80 | Singlet | 3H | -COOCH₃ | Typical range for ester methyl protons. |
| ~ 3.65 | Singlet | 3H | N-CH₃ | N-methyl group on a pyrrole ring. |
| ~ 2.45 | Singlet | 3H | -COCH₃ | Acetyl methyl protons, deshielded by the carbonyl group. |
| ~ 2.30 | Singlet | 3H | C5-CH₃ | Methyl group at the C5 position of the pyrrole ring. |
| ~ 2.20 | Singlet | 3H | C2-CH₃ | Methyl group at the C2 position of the pyrrole ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195 | -C =O (acetyl) | Characteristic for a ketone carbonyl carbon.[10] |
| ~ 168 | -C =O (ester) | Characteristic for an ester carbonyl carbon.[10] |
| ~ 138 | C5 | Substituted pyrrole ring carbon. |
| ~ 132 | C2 | Substituted pyrrole ring carbon. |
| ~ 120 | C4 | Substituted pyrrole ring carbon bearing the acetyl group. |
| ~ 115 | C3 | Substituted pyrrole ring carbon bearing the ester group. |
| ~ 51 | -COOC H₃ | Ester methyl carbon. |
| ~ 32 | N-C H₃ | N-methyl carbon. |
| ~ 30 | -COC H₃ | Acetyl methyl carbon. |
| ~ 14 | C5-C H₃ | Ring methyl carbon. |
| ~ 12 | C2-C H₃ | Ring methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~ 2950-2850 | C-H | Alkyl stretching |
| ~ 1720 | C=O | Ester carbonyl stretch |
| ~ 1660 | C=O | Ketone (acetyl) carbonyl stretch |
| ~ 1550 | C=C | Pyrrole ring stretching |
| ~ 1450 | C-H | Alkyl bending |
Mass Spectrometry (MS)
| m/z | Proposed Fragment |
| 209 | [M]⁺ (Molecular Ion) |
| 194 | [M - CH₃]⁺ |
| 178 | [M - OCH₃]⁺ |
| 166 | [M - COCH₃]⁺ |
| 150 | [M - COOCH₃]⁺ |
Potential Chemical Reactivity
The reactivity of this compound is dictated by its constituent functional groups: the aromatic pyrrole ring, the acetyl group, and the methyl ester.
-
Pyrrole Ring: The pyrrole ring is electron-rich and generally susceptible to electrophilic attack.[11] However, in this fully substituted derivative, electrophilic aromatic substitution is not possible. The electron-donating methyl groups and the electron-withdrawing acetyl and carboxylate groups will influence the overall electron density of the ring.
-
Acetyl Group: The acetyl group is a versatile functional handle.
-
Reduction: The carbonyl can be reduced to a secondary alcohol using reagents like sodium borohydride, or to an ethyl group via a Clemmensen or Wolff-Kishner reduction.[12][13]
-
Oxidation: Under appropriate conditions, the acetyl group could potentially undergo oxidation.
-
Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can then participate in various condensation reactions.
-
-
Methyl Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions.[14][15] This carboxylic acid can then be converted to other functional groups such as amides or acid chlorides, opening up further avenues for derivatization.
Prospective Applications in Drug Discovery
The polysubstituted pyrrole scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets.[2][16] The diverse functionalities on this compound make it an attractive starting point for the development of new therapeutic agents.
-
Anticancer Activity: Many polysubstituted pyrroles have demonstrated potent anticancer activity through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.[3] The functional groups on the target molecule could be modified to optimize interactions with specific enzyme active sites or protein-protein interfaces.
-
Anti-inflammatory and Antimicrobial Agents: The pyrrole nucleus is also found in compounds with significant anti-inflammatory and antimicrobial properties.[2] The acetyl and ester moieties could serve as handles to append other pharmacophores, potentially leading to synergistic effects and novel mechanisms of action.
-
Materials Science: Pyrrole-based compounds are also used in the development of organic electronic materials, such as conducting polymers and dyes.[16] The specific substitution pattern of this molecule could impart interesting photophysical or electronic properties.
Conclusion
This compound is a molecule with considerable untapped potential. While direct experimental data is currently scarce, this in-depth guide provides a robust theoretical framework for its synthesis, characterization, and potential applications. The proposed Knorr synthesis offers a straightforward and efficient route to this compound, and the predicted spectroscopic data provide a benchmark for its identification. The versatile functional groups present on the molecule make it an excellent candidate for further chemical exploration and derivatization in the pursuit of novel therapeutics and functional materials. It is our hope that this guide will stimulate further research into this promising and versatile chemical entity.
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Quora. (2018). Why do heterocycles like pyrroles under go electrophilic substitution rather than addition?. Retrieved from [Link]
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Semantic Scholar. (n.d.). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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ResearchGate. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate: A Potentially Novel Compound for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a polysubstituted pyrrole derivative. Despite its presence in chemical databases, a thorough review of scientific literature and patent databases reveals a notable absence of reported synthetic procedures, spectroscopic characterization, or biological activity studies. This suggests that while structurally defined, the compound remains largely unexplored, rendering it a potentially novel scaffold for research and development, particularly in the field of medicinal chemistry. This guide will delve into its predicted physicochemical properties, propose robust synthetic strategies based on established pyrrole syntheses, outline detailed protocols for its characterization, and discuss its potential as a pharmacologically active agent.
Introduction: The Enigma of a Seemingly Known yet Uncharacterized Molecule
The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The therapeutic potential of pyrrole derivatives spans antibacterial, antiviral, anticancer, and anti-inflammatory applications.[1] The specific substitution pattern on the pyrrole ring dictates its pharmacological profile, making the exploration of novel derivatives a critical endeavor in drug discovery.
This guide focuses on This compound . A preliminary search identifies this compound in chemical databases such as PubChemLite, providing basic structural information.[3] Furthermore, it is listed by a chemical supplier, Vihasibio Sciences, under the CAS number 175276-48-9.[4] However, a deeper investigation into the scientific literature reveals a significant void; there are no published reports of its synthesis, spectroscopic data, or biological evaluation. This discrepancy between its existence in databases and the lack of empirical data forms the central theme of this guide: to present this compound as a "practically novel" compound, ripe for investigation.
Physicochemical Properties: A Predictive Analysis
In the absence of experimental data, we can predict the physicochemical properties of this compound based on its structure. These predictions are crucial for designing synthetic routes, purification strategies, and for preliminary assessment of its drug-like properties.
| Property | Predicted Value | Source |
| Molecular Formula | C11H15NO3 | PubChemLite[3] |
| Molecular Weight | 209.24 g/mol | PubChemLite[3] |
| XlogP (predicted) | 1.0 | PubChemLite[3] |
| Monoisotopic Mass | 209.1052 Da | PubChemLite[3] |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 | - |
| Rotatable Bonds | 3 | - |
These predicted properties suggest the compound has good oral bioavailability potential according to Lipinski's rule of five.
Proposed Synthetic Pathways: From Theory to Benchtop
The synthesis of polysubstituted pyrroles is well-documented, with the Hantzsch and Paal-Knorr syntheses being the most prominent methods.[5] These classical reactions offer a logical and robust starting point for the synthesis of this compound.
Modified Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the condensation of a β-ketoester, an α-haloketone, and an amine.[5] A plausible route for the target molecule is outlined below.
DOT Diagram: Hantzsch Synthesis Workflow
Caption: Proposed Hantzsch synthesis route for the target compound.
Experimental Protocol: Hantzsch Synthesis
-
Enamine Formation: In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) in ethanol. Add methylamine (1.1 eq, as a solution in ethanol or water) dropwise at 0°C. Stir the mixture at room temperature for 2 hours to form the corresponding enamine.
-
Condensation: To the enamine solution, add 3-chloro-2,4-pentanedione (1.0 eq). The reaction is typically carried out in the presence of a base, such as sodium acetate, to neutralize the HCl formed.
-
Cyclization and Aromatization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides an alternative route, involving the reaction of a 1,4-dicarbonyl compound with a primary amine.
DOT Diagram: Paal-Knorr Synthesis Workflow
Caption: Proposed Paal-Knorr synthesis route for the target compound.
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl precursor, 3-acetyl-4-methyl-2,5-hexanedione (1.0 eq), in a suitable solvent such as acetic acid or ethanol.
-
Amine Addition: Add methylamine (1.1 eq, as a solution) to the mixture.
-
Cyclization: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Structural Elucidation and Characterization: A Self-Validating System
Once synthesized, a rigorous characterization is essential to confirm the structure of this compound and establish its purity. A combination of spectroscopic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three methyl groups attached to the pyrrole ring, the acetyl methyl group, and the methyl ester group. The chemical shifts and coupling patterns will be crucial for confirming the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide evidence for all 11 carbon atoms in the molecule, including the two carbonyl carbons (acetyl and ester) and the carbons of the pyrrole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C=O stretching vibrations of the acetyl and ester functional groups, typically in the range of 1650-1750 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide structural information.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the synthesized compound. A single, sharp peak would indicate a high degree of purity.
-
Melting Point: A sharp and defined melting point is a good indicator of a pure crystalline compound.
Potential Applications and Biological Significance: A Frontier for Drug Discovery
The polysubstituted pyrrole scaffold is a privileged structure in medicinal chemistry.[2] The presence of both an acetyl and a carboxylate group on the pyrrole ring of the target molecule suggests several avenues for biological investigation.
-
Enzyme Inhibition: The carbonyl groups could act as hydrogen bond acceptors, interacting with the active sites of various enzymes.
-
Antimicrobial Activity: Many pyrrole derivatives exhibit potent antibacterial and antifungal properties.
-
Anticancer Potential: The pyrrole core is found in several anticancer agents, and this novel derivative could be screened against various cancer cell lines.[6]
The exploration of the biological activity of this compound represents a significant opportunity for the discovery of new therapeutic agents.
Conclusion: A Call to Investigation
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Whitepaper: A Strategic Workflow for the Preliminary Screening of Methyl 4-Acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Abstract
The pyrrole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates due to its versatile biological activities.[1] This guide presents a comprehensive, multi-tiered strategy for the preliminary screening of a novel pyrrole derivative, Methyl 4-Acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (hereafter referred to as MATP-C). As a novel chemical entity, a systematic evaluation is paramount to elucidate its therapeutic potential and identify any liabilities early in the drug discovery process. This document provides a self-validating workflow, grounded in established scientific principles, that progresses from fundamental characterization to targeted biological evaluation and early safety profiling. The causality behind each experimental phase is detailed to provide a logical framework for researchers, scientists, and drug development professionals, ensuring that data generated at each step informs the next, thereby optimizing resource allocation and expediting decision-making.
Introduction: The Rationale for Screening Pyrrole Derivatives
The five-membered nitrogen-containing pyrrole ring is a cornerstone of pharmacologically active compounds, exhibiting a wide spectrum of biological effects including anticancer, antimicrobial, and antiviral activities.[1][2] Its structural versatility allows for fine-tuning of physicochemical properties to engage specific biological targets, a key advantage in small molecule drug discovery.[3][4] Several blockbuster drugs, such as the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib, feature a pyrrole core, underscoring its significance.[5][6]
The subject of this guide, MATP-C, is a polysubstituted pyrrole. Its structural features—a methyl ester, an acetyl group, and N-methylation—suggest potential for diverse molecular interactions. A preliminary screening cascade is therefore essential to systematically profile its bioactivity and establish a foundation for any subsequent lead optimization efforts. This workflow is designed to be a self-validating system; for instance, confirming compound identity and purity is a prerequisite for interpreting biological data, and initial cytotoxicity assessment is crucial for defining the concentration ranges for more specific assays.
Phase I: Foundational Physicochemical and Structural Characterization
Before any biological evaluation, the identity, purity, and fundamental physicochemical properties of the test compound must be rigorously established. This phase ensures that any observed biological activity is attributable to MATP-C and not to impurities or degradation products, and it provides critical data for designing subsequent assays.[7][8]
Structural Elucidation and Identity Confirmation
The precise molecular structure of the synthesized MATP-C must be unequivocally confirmed. This is a cornerstone of chemical analysis, providing the basis for all further investigation.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful methods for determining the detailed molecular structure of a compound, providing insights into its conformation and functional groups.[9][11] The spectra for MATP-C must be consistent with the proposed arrangement of its acetyl, ester, and methyl groups on the pyrrole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, which in turn confirms its elemental composition.[12] This technique is critical for verifying that the correct molecule has been synthesized.
Purity Assessment
Impurities can confound biological data, leading to false positives or masking true activity.[13] Therefore, assessing the purity of the compound batch is a non-negotiable step.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of small molecules.[13][14][15] An optimized HPLC method should be developed to separate MATP-C from any starting materials, byproducts, or degradation products. The goal is to work with a sample that is >95% pure, with the purity level meticulously recorded.
Physicochemical Profiling
Key physicochemical properties govern a molecule's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[7][8][16]
-
Aqueous Solubility: This is a critical property, as poor solubility can hinder absorption and lead to unreliable results in in vitro assays. Kinetic and thermodynamic solubility should be determined in relevant buffers (e.g., Phosphate-Buffered Saline, PBS).
-
Lipophilicity (LogP/LogD): Lipophilicity affects a compound's ability to cross cell membranes.[8] The partition coefficient (LogP) and distribution coefficient (LogD at pH 7.4) are determined, often using reverse-phase HPLC methods.[8]
Table 1: Hypothetical Foundational Characterization Data for MATP-C
| Parameter | Method | Result | Rationale |
| Identity | ¹H NMR, ¹³C NMR, HRMS | Consistent with Structure | Confirms the correct molecule is being tested. |
| Purity | HPLC-UV (254 nm) | 98.7% | Ensures biological effects are due to MATP-C.[13] |
| Aqueous Solubility | Thermodynamic Assay | 45 µg/mL in PBS (pH 7.4) | Informs maximum concentration for biological assays. |
| Lipophilicity | RP-HPLC | LogD₇.₄ = 2.8 | Predicts membrane permeability and potential for non-specific binding.[8] |
Phase II: The In Vitro Biological Screening Cascade
This phase employs a tiered approach, starting with broad cytotoxicity profiling to establish a therapeutic window, followed by hypothesis-driven assays based on the known pharmacology of pyrrole derivatives.
Tier 1: General Cytotoxicity Profiling
The initial step in biological screening is to assess the general toxicity of MATP-C against living cells.[17][18] This provides a baseline understanding of the compound's potency and helps to distinguish between targeted anticancer activity and non-specific toxicity.
The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17]
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 - breast, LoVo - colon) and a non-cancerous human cell line (e.g., HEK293 - embryonic kidney) in 96-well plates at an appropriate density and allow them to adhere overnight.[5][17]
-
Compound Treatment: Prepare a serial dilution of MATP-C (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Table 2: Hypothetical Cytotoxicity Profile of MATP-C
| Cell Line | Type | IC₅₀ (µM) after 48h | Interpretation |
| MCF-7 | Breast Adenocarcinoma | 12.5 | Moderate cytotoxic activity against this cancer line.[5] |
| LoVo | Colon Adenocarcinoma | 8.9 | Potent cytotoxic activity against this cancer line.[5] |
| HEK293 | Normal Kidney | > 100 | Low toxicity to non-cancerous cells, suggesting a favorable selectivity index. |
Tier 2: Antimicrobial Activity Screening
The pyrrole scaffold is present in many natural and synthetic antimicrobial agents.[1][19] Therefore, evaluating MATP-C for antibacterial properties is a logical and hypothesis-driven step.
The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]
-
Bacterial Strains: Use representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of MATP-C (e.g., from 256 µg/mL to 1 µg/mL).
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of MATP-C at which no visible turbidity (bacterial growth) is observed.[20]
-
(Optional) MBC Determination: To determine the Minimal Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.
Table 3: Hypothetical Antimicrobial Activity of MATP-C
| Bacterial Strain | Gram Type | MIC (µg/mL) | Interpretation |
| S. aureus | Positive | 16 | Indicates significant activity against Gram-positive bacteria. |
| E. coli | Negative | > 128 | Suggests limited or no activity against Gram-negative bacteria. |
Phase III: Early ADME & Toxicology Profiling
Positive results ("hits") from the biological screens warrant a preliminary assessment of drug-like properties. Early ADME/Tox screening helps to identify potential liabilities that could cause a compound to fail in later stages of development.[21][22][23]
-
Metabolic Stability Assay: An in vitro assay using human liver microsomes can provide an early indication of how quickly the compound is metabolized. High metabolic instability can lead to poor bioavailability and short duration of action.
-
Plasma Protein Binding (PPB): The extent to which a compound binds to plasma proteins (like albumin) influences its distribution and availability to act on its target. High PPB can limit efficacy.
-
CYP Inhibition: Assess the potential of MATP-C to inhibit major Cytochrome P450 enzymes (e.g., CYP3A4, 2D6). Inhibition can lead to drug-drug interactions.
Integrated Workflow and Decision-Making
The data from all phases must be integrated to form a holistic view of MATP-C's potential. A successful preliminary screen does not require a compound to be perfect, but rather to show a promising balance of properties.
Caption: A strategic workflow for the preliminary screening of MATP-C.
Decision Criteria:
-
GO: The compound demonstrates potent and selective activity in a targeted assay (e.g., IC₅₀ < 10 µM against cancer cells with >10-fold selectivity over normal cells, or MIC ≤ 16 µg/mL) and shows acceptable preliminary ADME properties (e.g., moderate metabolic stability).
-
NO-GO: The compound shows poor potency, no selectivity (i.e., is broadly cytotoxic), or has significant ADME liabilities (e.g., very rapid metabolic degradation) that cannot be easily addressed through chemical modification.
Conclusion
This technical guide outlines a logical, multi-faceted workflow for the initial characterization and screening of the novel pyrrole derivative, this compound. By systematically integrating foundational chemical analysis with a tiered biological and early ADME/Tox evaluation, this strategy enables a robust assessment of the compound's therapeutic potential. It prioritizes the generation of decision-enabling data, ensuring that resources are focused on compounds with the highest probability of success in the lengthy and complex drug development pipeline.
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An In-Depth Technical Guide to the Initial Studies of Trimethylated Pyrrole Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the foundational studies of core heterocyclic scaffolds is paramount. The pyrrole ring, a five-membered aromatic heterocycle, is a privileged structure in numerous natural products and pharmaceuticals.[1] This guide delves into the initial studies of a specific subclass: trimethylated pyrrole derivatives. We will explore the fundamental synthesis, characterization, and early biological investigations that paved the way for their contemporary applications. This exploration is not merely a recitation of facts but a causal analysis of the experimental choices that defined the early understanding of these versatile molecules.
The Genesis of Trimethylated Pyrroles: Foundational Synthetic Strategies
The early exploration of trimethylated pyrroles was largely reliant on robust and straightforward synthetic methodologies. The primary goal was to access these compounds in sufficient quantities for further study, with an emphasis on reliability and reproducibility.
The Paal-Knorr Synthesis: A Cornerstone of Pyrrole Chemistry
The Paal-Knorr synthesis, first reported in 1884, remains a synthetically valuable and widely used method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[2][3] This reaction's elegance lies in its simplicity and efficiency, making it the logical choice for initial investigations into substituted pyrroles.[2]
Causality of Experimental Choice: The selection of the Paal-Knorr synthesis in early studies was driven by the ready availability of the starting 1,4-diketones and primary amines. The reaction proceeds under relatively straightforward conditions, often requiring just heat and an acid catalyst, which were accessible in early chemical laboratories.[3] This allowed for the systematic variation of substituents on both the pyrrole ring and the nitrogen atom, facilitating the initial exploration of structure-activity relationships.
Experimental Protocol: Synthesis of 1,2,5-Trimethylpyrrole
This protocol outlines the synthesis of 1,2,5-trimethylpyrrole from 2,5-hexanedione and methylamine, a classic example of the Paal-Knorr reaction.
-
Reactants:
-
2,5-Hexanedione (1.2 mmol)
-
Methylamine (1 mmol)
-
Catalyst: Copper(I) iodide on charcoal (CuI/C, 30 mg) (Note: Early studies may have used protic or Lewis acids)[4]
-
-
Procedure:
-
In a round-bottom flask, combine 2,5-hexanedione and methylamine.
-
Add the CuI/C catalyst to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by dissolving it in an organic solvent (e.g., diethyl ether), filtering to remove the catalyst, and then removing the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield pure 1,2,5-trimethylpyrrole.
-
-
Self-Validation: The successful synthesis is confirmed by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. Further validation is achieved through spectroscopic characterization (NMR, IR, and MS) of the purified product.[4]
Reaction Mechanism Workflow
The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal followed by cyclization and dehydration.[3][5]
Caption: Paal-Knorr synthesis mechanism for trimethylated pyrroles.
Structural Elucidation: Characterization of Trimethylated Pyrrole Derivatives
The unambiguous characterization of newly synthesized molecules is a critical pillar of chemical research. In the initial studies of trimethylated pyrroles, a combination of spectroscopic techniques was employed to confirm their structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms in a molecule. The chemical shifts, splitting patterns, and integration of the signals provide a detailed fingerprint of the compound.[6]
Causality of Experimental Choice: NMR spectroscopy was chosen for its ability to provide detailed structural information, including the number and connectivity of protons and carbons. This was essential for distinguishing between different trimethylated isomers (e.g., 2,3,4-trimethyl-, 2,3,5-trimethyl-, and 1,2,5-trimethylpyrrole) which would have very similar mass spectra and elemental analyses.
Spectroscopic Data Summary
The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for representative trimethylated pyrrole derivatives.
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1,2,5-Trimethylpyrrole | 1-CH₃ | ~3.4 | ~32.0 |
| 2,5-CH₃ | ~2.1 | ~12.5 | |
| 3,4-H | ~5.7 | ~105.0 | |
| 2,3,4-Trimethyl-1H-pyrrole | 1-H (NH) | Broad, ~7.5 | - |
| 2-CH₃ | ~2.1 | ~11.0 | |
| 3-CH₃ | ~1.9 | ~10.0 | |
| 4-CH₃ | ~1.9 | ~10.0 | |
| 5-H | ~6.3 | ~115.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy provides information about the functional groups present in a molecule, while mass spectrometry determines the molecular weight and fragmentation pattern.
Causality of Experimental Choice: IR spectroscopy was used to confirm the presence of key functional groups, such as the N-H stretch in N-unsubstituted pyrroles (around 3400 cm⁻¹). Mass spectrometry was crucial for confirming the molecular weight of the synthesized compounds, ensuring that the desired trimethylated pyrrole was obtained.
Early Investigations into Biological Activity: The Rationale for Synthesis
The initial synthesis of novel compounds is often driven by the pursuit of new biological activities. Pyrrole derivatives, in general, have long been recognized for their diverse pharmacological properties.[1][7] Early studies on trimethylated pyrroles likely aimed to explore whether these simpler, substituted analogs retained or exhibited unique biological effects.
Antimicrobial and Antifungal Activity
A significant focus of early drug discovery was the identification of new agents to combat infectious diseases. The pyrrole scaffold is present in several natural product antibiotics, such as pyrrolnitrin.[8]
Causality of Experimental Choice: The investigation into the antimicrobial and antifungal properties of trimethylated pyrroles was a logical starting point, given the known bioactivity of more complex pyrrole-containing natural products. The hypothesis was that the core pyrrole scaffold itself contributed to the biological activity, and that simple alkyl substitution could modulate this activity. Studies have shown that some substituted pyrrole derivatives exhibit promising antibacterial and antifungal potential.[8][9][10]
Experimental Protocol: In Vitro Antimicrobial Screening (Disk Diffusion Assay)
-
Preparation of Bacterial/Fungal Cultures: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate liquid media to a specific turbidity.
-
Inoculation of Agar Plates: Uniformly spread the microbial culture onto the surface of agar plates.
-
Application of Test Compounds: Impregnate sterile paper discs with known concentrations of the trimethylated pyrrole derivatives and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone indicates the antimicrobial potency.
-
Self-Validation: The inclusion of positive (known antibiotic/antifungal) and negative (solvent) controls is essential for validating the results.
Cytotoxicity and Potential as Anticancer Agents
The search for novel anticancer agents has been a continuous effort in medicinal chemistry. The pyrrole ring is a component of several potent anticancer drugs.[7]
Causality of Experimental Choice: Initial cytotoxicity screenings of new chemical entities are a standard procedure in drug discovery to identify potential anticancer agents. Early researchers would have been interested to see if simple trimethylated pyrroles possessed any cytotoxic effects against cancer cell lines, which could then be further optimized. Some studies have indeed reported on the cytotoxic activity of various pyrrole derivatives.[11][12]
Logical Workflow for Initial Biological Screening
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Exploring the Bioactivity of Acetylated Pyrroles: A Technical Guide for Drug Discovery Professionals
Foreword: The Pyrrole Scaffold and the Power of Acetylation
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1][2] Its five-membered aromatic structure provides a unique electronic and steric profile that allows for diverse interactions with biological targets. Acetylation, the introduction of an acetyl group, is a powerful and versatile chemical modification that can significantly modulate the physicochemical and pharmacological properties of the pyrrole nucleus. This guide provides an in-depth exploration of the synthesis, bioactivity, and therapeutic potential of acetylated pyrroles, offering researchers and drug development professionals a comprehensive resource to navigate this promising class of compounds.
The Strategic Advantage of Acetylation in Pyrrole-Based Drug Design
The addition of an acetyl group to a pyrrole scaffold, either on the nitrogen atom (N-acetylation) or a carbon atom (C-acetylation), can profoundly influence its biological activity. This modification can alter the molecule's polarity, hydrogen bonding capacity, and steric hindrance, thereby fine-tuning its interaction with specific biological targets.[1] For instance, N-acetylation can enhance the electron-withdrawing nature of the pyrrole ring, influencing its reactivity and stability. This strategic modification has been successfully employed to develop potent anticancer, antimicrobial, and anti-inflammatory agents.
Anticancer Activity: Targeting Key Oncogenic Pathways
Acetylated pyrroles have emerged as a promising class of anticancer agents, primarily through their ability to inhibit crucial cellular processes like histone deacetylation and tubulin polymerization.[3][4]
Inhibition of Histone Deacetylases (HDACs)
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression and chromatin remodeling.[5] Their overexpression is often associated with tumorigenesis, making them a key target for cancer therapy.[5] N-linked 2-acetylpyrrole derivatives have been identified as potent HDAC inhibitors.[3][6]
Mechanism of Action: These compounds typically consist of a "cap" group (the N-acetylpyrrole moiety), a linker, and a zinc-binding group.[7] The N-acetylpyrrole cap interacts with the surface of the HDAC enzyme, while the zinc-binding group chelates the zinc ion in the active site, effectively blocking its deacetylase activity.[7] This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure.[8] This, in turn, allows for the expression of tumor suppressor genes, ultimately inducing apoptosis in cancer cells.[5][6]
Caption: Mechanism of HDAC inhibition by acetylated pyrroles.
Inhibition of Tubulin Polymerization
The microtubule network is essential for cell division, and its disruption is a well-established strategy in cancer chemotherapy.[9] Certain acetylated pyrrole derivatives have been shown to be potent inhibitors of tubulin polymerization, acting on the colchicine-binding site.[10][11][12]
Structure-Activity Relationship (SAR): Studies on 3-aroyl-1,4-diarylpyrroles have revealed key structural features for potent tubulin polymerization inhibition. The presence of aminophenyl rings at positions 1 and 4 of the pyrrole ring is crucial for antitumor activity.[11] Specifically, compounds with a 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety have demonstrated strong inhibitory effects.[10]
| Compound ID | Substituents | Target | IC50 (nM) | Cell Line | Reference |
| ARAP 22 | 1-(3-aminophenyl)pyrrole derivative | Tubulin Polymerization | 15 | MCF-7 | [12] |
| ARAP 28 | 1-(3-aminophenyl)pyrrole derivative | Tubulin Polymerization | 860 | Tubulin Assembly | [12] |
| CA-61 | Pyrrole-based carboxamide | Tubulin Polymerization | - | Breast, Lung, Prostate Cancer | [9] |
| CA-84 | Pyrrole-based carboxamide | Tubulin Polymerization | - | Breast, Lung, Prostate Cancer | [9] |
Table 1: Anticancer Activity of Selected Acetylated Pyrrole Derivatives
Antimicrobial Activity: A Renewed Arsenal Against Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Acetylated pyrroles have demonstrated promising activity against a range of bacterial and fungal pathogens.[13][14][15]
Mechanism of Action: While the exact mechanisms are still under investigation for many derivatives, some are known to target bacterial DNA gyrase.[15] The lipophilic nature of the pyrrole ring allows for penetration of bacterial cell membranes.[1]
Antimicrobial Spectrum and Efficacy: Various substituted pyrrole derivatives have shown significant activity, particularly against Gram-positive bacteria.[13][15]
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| N-arylpyrrole derivative (Vc) | E. coli | 4 | [16] |
| N-arylpyrrole derivative (Vc) | K. pneumoniae | 8 | [16] |
| Streptopyrroles B and C | S. aureus, B. subtilis | 0.7 - 2.9 µM | [13] |
| 1,2,3,4-tetrasubstituted pyrrole (Cpd 4) | S. aureus | - (30mm inhibition zone) | [15] |
| 1,2,3,4-tetrasubstituted pyrrole (Cpd 4) | B. cereus | - (19mm inhibition zone) | [15] |
Table 2: Antimicrobial Activity of Selected Acetylated Pyrrole Derivatives
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a hallmark of many diseases. Acetylated pyrroles have shown potential as anti-inflammatory agents, with evidence suggesting their involvement in the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][17]
Mechanism of Action: The NF-κB pathway is a key regulator of the inflammatory response.[3][18] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[19] It is hypothesized that certain acetylated pyrroles can interfere with this cascade, potentially by inhibiting the degradation of IκB, thereby preventing NF-κB activation and reducing the inflammatory response.
Caption: Proposed anti-inflammatory mechanism of acetylated pyrroles via the NF-κB pathway.
Synthesis of Acetylated Pyrroles: Key Methodologies
The synthesis of acetylated pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a cornerstone for the formation of the pyrrole ring.[1][2][20][21]
Paal-Knorr Pyrrole Synthesis
This classical reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring.[20][21][22]
Caption: General workflow for the Paal-Knorr synthesis of pyrroles.
Experimental Protocol: Synthesis of N-aryl-2,5-dimethylpyrrole [1]
-
Reactant Preparation: In a round-bottom flask, combine the appropriate aniline (2 mmol) and 2,5-hexanedione (2 mmol).
-
Catalyst Addition: Add sulphamic acid (0.1 mmol) to the mixture as a catalyst.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (3:7) solvent system. The reaction is typically complete within 1-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl. Dry the organic layer over MgSO4, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash chromatography.
N-Acetylation of Pyrroles
For the synthesis of N-acetylpyrroles, a pre-formed pyrrole can be acetylated.
Experimental Protocol: N-alkylation of 2-acetylpyrrole [23]
-
Reactant Preparation: Dissolve 2-acetylpyrrole (1.00 mmol) in dry DMF (10 mL) in a round-bottom flask and cool to 0 °C.
-
Base Addition: Add NaH (60% dispersion in paraffin liquid, 1.10 mmol) to the solution and stir for 15 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., methyl 4-bromobutyrate, 1.20 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Bioactivity Assessment: Representative Protocols
To evaluate the biological activity of newly synthesized acetylated pyrroles, standardized in vitro assays are essential.
In Vitro Tubulin Polymerization Assay[24]
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., MES buffer with MgCl2 and EGTA), and GTP.
-
Compound Addition: Add the test compound (acetylated pyrrole derivative) at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a vehicle control (e.g., DMSO) should be included.
-
Initiation and Monitoring: Initiate polymerization by incubating the mixture at 37 °C. Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
In Vitro HDAC Inhibition Assay[24]
This assay quantifies the inhibition of HDAC enzyme activity.
-
Reaction Setup: Prepare a reaction mixture containing an HDAC enzyme, a fluorogenic HDAC substrate, and an assay buffer.
-
Compound Addition: Add the test compound at various concentrations. A known HDAC inhibitor (e.g., Trichostatin A) and a vehicle control should be included.
-
Incubation: Incubate the mixture at 37 °C to allow for the enzymatic reaction.
-
Development: Stop the reaction and add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Measure the fluorescence intensity using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.
Future Perspectives and Conclusion
Acetylated pyrroles represent a highly versatile and promising scaffold in medicinal chemistry. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation and optimization.[3] Future research should focus on exploring novel substitutions on the pyrrole ring, developing more efficient and greener synthetic routes, and elucidating the detailed molecular mechanisms underlying their diverse biological effects. The methodologies and structure-activity relationship data presented in this guide provide a solid foundation for researchers to design and synthesize new acetylated pyrrole derivatives with improved potency and selectivity for a range of therapeutic targets.
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Methodological & Application
Application Notes & Protocols: A Framework for Biological Screening of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Introduction: The Therapeutic Potential of Pyrrole Scaffolds
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Derivatives of this versatile heterocycle have demonstrated significant potential as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents.[2][3] The biological profile of a pyrrole derivative is heavily influenced by the nature and position of its substituents, which can modulate its interaction with various biological targets.
This document provides a comprehensive guide for the initial biological evaluation of a novel pyrrole derivative, methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate . The proposed screening cascade is designed to efficiently identify and characterize potential cytotoxic, antimicrobial, and enzyme-inhibitory activities. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents.
The core principle of this guide is to establish a robust and logical screening workflow, beginning with broad assessments of cytotoxicity to determine a safe therapeutic window, followed by more specific, hypothesis-driven assays. Each protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity and reproducibility.[4][5][6][7]
Section 1: Initial Characterization and Compound Handling
Prior to biological screening, it is imperative to characterize the physicochemical properties of this compound.
Compound Purity and Identity Confirmation
-
Purity: Assess by High-Performance Liquid Chromatography (HPLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS). A purity of >95% is recommended for biological screening.
-
Identity: Confirm the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).
Solubility Assessment
Determine the solubility of the compound in various solvents, particularly Dimethyl Sulfoxide (DMSO), which is a common vehicle for dissolving small molecules for in vitro assays. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions should be made in the appropriate assay buffer, ensuring the final DMSO concentration is kept low (typically ≤0.5%) to minimize solvent-induced artifacts.
Section 2: Tier 1 Screening - Cytotoxicity Profiling
A fundamental first step in evaluating any new chemical entity is to assess its general cytotoxicity against a panel of relevant cell lines. This establishes the concentration range for subsequent, more specific assays and provides an initial indication of potential anticancer activity.
Rationale for Cytotoxicity Screening
Many pyrrole derivatives exhibit antitumor activity by inducing apoptosis.[8] Therefore, evaluating the cytotoxic potential of this compound is a logical starting point. The MTT assay, a colorimetric method, is a widely used, simple, and cost-effective technique for assessing cell viability and proliferation.[9] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
| Parameter | Recommendation | Rationale |
| Cell Lines | Panel including cancer and non-cancerous lines | To assess both potential anticancer activity and general toxicity. |
| Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the exponential growth phase during treatment.[10] |
| Compound Conc. | 0.1 µM to 100 µM (logarithmic dilutions) | To capture a full dose-response curve. |
| Incubation Time | 48-72 hours | Allows sufficient time for the compound to exert its effects. |
| Controls | Untreated, Vehicle (DMSO), Positive Control (e.g., Doxorubicin) | Essential for data normalization and assay validation. |
Section 3: Tier 2 Screening - Antimicrobial Activity
Pyrrole derivatives are well-documented for their antibacterial and antifungal properties.[1][3] Therefore, a key secondary screen is to evaluate the antimicrobial potential of the test compound.
Rationale for Antimicrobial Screening
The increasing prevalence of antimicrobial resistance necessitates the discovery of new antibacterial agents.[11] Screening novel chemical entities like this compound against a panel of pathogenic bacteria and fungi is a critical step in identifying new leads. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Experimental Workflow: Antimicrobial MIC Assay
Caption: Workflow for broth microdilution MIC assay.
Detailed Protocol: Broth Microdilution MIC Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[11]
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm.[11]
| Parameter | Recommendation | Rationale |
| Microorganisms | Gram-positive, Gram-negative, and a fungal strain | To assess the spectrum of antimicrobial activity. |
| Inoculum Density | ~5 x 10⁵ CFU/mL | Standardized density for reproducible MIC results.[11] |
| Positive Controls | Ciprofloxacin (antibacterial), Fluconazole (antifungal) | To validate the susceptibility of the test organisms. |
| Endpoint | Visual inspection and/or OD₆₀₀ measurement | Provides a clear determination of growth inhibition. |
Section 4: Tier 3 Screening - Mechanistic Assays (Hypothesis-Driven)
Based on the results from the initial screens and the structural features of the compound, more specific, hypothesis-driven assays can be designed. For example, if the compound shows significant cytotoxicity against cancer cell lines, assays to investigate the mechanism of cell death (e.g., apoptosis assays) would be a logical next step. If the compound's structure suggests potential interaction with a specific enzyme class (e.g., kinases, proteases), targeted enzyme inhibition assays should be performed.
General Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific enzyme.
Principle: The activity of an enzyme is monitored by measuring the change in absorbance over time as a substrate is converted to a product. The effect of the inhibitor is determined by the reduction in the rate of this reaction.[12][13]
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer optimized for the enzyme
-
96-well UV-transparent microplate
-
Microplate reader with kinetic measurement capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compound. Include control wells with the enzyme and vehicle (DMSO) but no inhibitor.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[12]
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.[12]
-
Kinetic Measurement: Immediately begin measuring the absorbance at a specific wavelength in kinetic mode for a set period.[12]
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control and calculate the IC₅₀ value.
| Parameter | Recommendation | Rationale |
| Substrate Conc. | At or below the Kₘ value | Increases sensitivity for detecting competitive inhibitors.[14] |
| Enzyme Conc. | Should yield a linear reaction rate over the measurement period | Ensures accurate determination of initial velocities. |
| Controls | No inhibitor, Known inhibitor (positive control) | Essential for calculating % inhibition and validating the assay. |
| Data Points | Multiple time points (kinetic read) | More accurate than a single endpoint reading for determining reaction rates. |
Section 5: Assay Validation and Data Interpretation
For high-throughput screening (HTS) applications, robust assay validation is critical to ensure the quality and reliability of the data.[4][6][15]
-
Z'-factor: A statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[16] It is calculated using the means and standard deviations of the positive and negative controls.
-
Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a certain threshold (e.g., 3 standard deviations from the mean of the negative control).[16]
-
Dose-Response Curves: Confirmed hits should be re-tested in a dose-response format to determine their potency (e.g., IC₅₀ or EC₅₀).
Conclusion
This document outlines a strategic and tiered approach to the initial biological screening of this compound. By systematically evaluating cytotoxicity, antimicrobial activity, and potential enzyme inhibition, researchers can efficiently profile the biological activities of this novel compound. The emphasis on robust protocols, appropriate controls, and logical workflow will ensure the generation of high-quality, reproducible data, thereby accelerating the journey from a novel compound to a potential drug lead.
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Application Notes and Protocols for the In Vitro Evaluation of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Abstract
This document provides a comprehensive guide for the initial in vitro characterization of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate , a novel small molecule with potential therapeutic applications. Pyrrole scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Therefore, a structured and logical screening cascade is essential to elucidate the biological potential of this specific derivative. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible evaluation. We present a phased approach, beginning with fundamental cytotoxicity screening to establish a therapeutic window, followed by targeted functional assays to probe for anti-inflammatory activity—a common attribute of this compound class. Detailed, self-validating protocols for cytotoxicity and key anti-inflammatory assays are provided, complete with data interpretation guidelines and illustrative visualizations.
Introduction: The Rationale for a Phased In Vitro Assessment
The early-stage drug discovery process relies heavily on in vitro assays to efficiently screen novel chemical entities for biological activity and potential toxicity.[4][5] For a compound like this compound, whose precise mechanism of action is unknown, a hierarchical testing strategy is paramount. This approach, outlined below, maximizes data acquisition while conserving resources. It begins with broad, foundational assays and progresses to more specific, mechanism-of-action studies based on initial findings. The core principle is to first determine if the compound has a cellular effect (and at what concentration it becomes toxic) before investigating how it elicits that effect.
Compound Handling and Preparation: The Foundation of Reproducibility
The accuracy of any in vitro study begins with the proper handling of the test compound. Inconsistent solubility or stability can lead to significant experimental variability.[6][7]
Protocol 1: Stock Solution Preparation
-
Solvent Selection: Begin by determining the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for its ability to solubilize a wide range of small molecules.[7] However, always test solubility empirically.
-
Initial Solubility Test: Attempt to dissolve a small amount (e.g., 1 mg) in 100 µL of DMSO to target a ~10 mg/mL solution. Vortex thoroughly and visually inspect for particulates. If insoluble, test other organic solvents like ethanol or methanol.
-
Stock Solution Preparation: Once a suitable solvent is identified, prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM). This minimizes the final solvent concentration in the cell culture media.
-
Causality: High concentration stocks are crucial because the final concentration of the solvent (e.g., DMSO) in the assay should typically not exceed 0.5% (v/v), as higher levels can induce cellular stress or toxicity, confounding results.[7]
-
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in sterile, serum-free cell culture medium to achieve the final desired concentrations.
Phase 1: Foundational Cytotoxicity Screening
Before assessing any specific biological function, it is critical to determine the concentration range at which the compound affects cell viability.[8][9] This step identifies the sub-toxic concentrations suitable for subsequent functional assays and provides a preliminary indication of any potential anticancer activity. The MTT assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of viable cells.[10]
Protocol 2: MTT Cytotoxicity Assay
This protocol assesses the effect of the compound on the viability of a selected cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if evaluating anticancer potential).[9][10]
Materials:
-
Selected cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan crystal solubilization)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation System:
-
Vehicle Control: Include wells treated with the highest concentration of DMSO used in the test wells (e.g., 0.5%). This is the 100% viability control.
-
Positive Control: Include wells treated with a known cytotoxic agent (e.g., Doxorubicin or Staurosporine).
-
Blank Control: Include wells with medium only (no cells) to subtract background absorbance.
-
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Summarize the results in a table and calculate the half-maximal inhibitory concentration (IC₅₀).
Table 1: Example Cytotoxicity Data for this compound on HEK293 cells (48h)
| Compound Conc. (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Vehicle) | 1.254 | 0.089 | 100.0% |
| 1 | 1.231 | 0.075 | 98.2% |
| 5 | 1.198 | 0.091 | 95.5% |
| 10 | 1.102 | 0.082 | 87.9% |
| 25 | 0.876 | 0.065 | 69.8% |
| 50 | 0.611 | 0.053 | 48.7% |
| 100 | 0.245 | 0.031 | 19.5% |
| 200 | 0.098 | 0.015 | 7.8% |
Analysis:
-
Calculate % Cell Viability = (Absorbance of Test Well / Absorbance of Vehicle Control Well) x 100.
-
Plot % Cell Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.
-
Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the means of treated groups against the vehicle control.[11]
Phase 2: Functional Screening for Anti-Inflammatory Activity
Based on the known bioactivity of pyrrole derivatives, a primary functional screen for anti-inflammatory potential is a logical next step.[1] This can be approached using both cell-free and cell-based assays.
Protocol 3: Inhibition of Albumin Denaturation (Cell-Free)
Protein denaturation is a well-documented cause of inflammation.[12] This simple assay assesses the ability of the compound to prevent heat-induced denaturation of egg albumin, using Aspirin as a standard reference drug.
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of 1% aqueous egg albumin solution, 2.5 mL of PBS (pH 6.7), and 2.0 mL of varying concentrations of the test compound (prepared in PBS).
-
Control: A control solution consists of the albumin and PBS without the test compound.
-
Incubation: Incubate all samples at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
Measurement: After cooling, measure the turbidity (absorbance) of the samples at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Protocol 4: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages (Cell-Based)
This assay provides a more physiologically relevant measure of anti-inflammatory activity. Macrophages (like the RAW 264.7 cell line) produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme upon stimulation with lipopolysaccharide (LPS), a component of bacterial cell walls.[13] Overproduction of NO is a hallmark of inflammation.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium
-
LPS (from E. coli)
-
Griess Reagent (Component A: Sulfanilamide; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations (determined from the MTT assay) of the test compound for 1-2 hours.
-
Causality: Pre-treatment allows the compound to enter the cells and potentially inhibit signaling pathways before the inflammatory stimulus is introduced.
-
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.
-
Self-Validation System:
-
Negative Control: Cells + Medium (no LPS, no compound).
-
Vehicle Control: Cells + LPS + Vehicle (DMSO).
-
Positive Control: Cells + LPS + a known iNOS inhibitor (e.g., L-NAME).
-
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration (a stable product of NO).
-
Quantification: Determine the nitrite concentration in each sample using a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition relative to the vehicle control.
Visualization of Experimental Design and Relevant Pathways
Visual aids are crucial for understanding complex experimental workflows and biological pathways.
In Vitro Testing Cascade
The following diagram illustrates the logical workflow for evaluating the test compound.
Caption: Proposed workflow for the in vitro evaluation of the test compound.
Canonical NF-κB Signaling Pathway
The inhibition of NO production in LPS-stimulated macrophages is often mediated through the NF-κB signaling pathway.[14][15] LPS, via Toll-like receptor 4 (TLR4), activates a cascade that leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This releases the p65/p50 NF-κB dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS.[16][17]
Caption: Simplified canonical NF-κB signaling pathway leading to NO production.
Conclusion
This application note provides a structured, rationale-driven framework for the initial in vitro characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently select appropriate concentrations for subsequent functional screens. The proposed anti-inflammatory assays offer a logical starting point based on the known activities of the pyrrole chemical scaffold. Positive results in these assays would warrant further investigation into the precise mechanism of action, such as direct enzyme inhibition assays (e.g., COX-1/COX-2) or upstream signaling pathway analysis (e.g., Western blotting for phosphorylated IκB). This phased approach ensures a thorough and efficient evaluation, paving the way for more advanced preclinical development.
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Sittampalam, G. S., et al. (Eds.). (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Markossian, S., & Grossman, A. (Eds.). (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Kamal, M. I., et al. (2021). Statistical considerations for in vitro research: I — Birth of an idea to collecting data. In Vitro Cellular & Developmental Biology - Animal, 57(7), 618–624. Retrieved January 22, 2026, from [Link]
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Bhattacharjee, A., et al. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(4), 1152-1160. Retrieved January 22, 2026, from [Link]
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Arul, V., et al. (2023). In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. World Journal of Biology Pharmacy and Health Sciences, 16(3), 116–125. Retrieved January 22, 2026, from [Link]
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Taha, M., et al. (2022). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Molecules, 27(17), 5691. Retrieved January 22, 2026, from [Link]
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Müller, S., et al. (2022). Monitoring the Levels of Cellular NF-κB Activation States. Cancers, 14(13), 3122. Retrieved January 22, 2026, from [Link]
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Yanti, et al. (2019). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. Pharmacognosy Journal, 11(6). Retrieved January 22, 2026, from [Link]
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Taha, M., et al. (2020). Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. Archiv der Pharmazie, 353(12), e2000216. Retrieved January 22, 2026, from [Link]
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EVALUATION OF IN-VITRO ANTI-INFLAMMATORY ACTIVITY OF HERBAL PREPARATION, A COMBINATION OF FOUR MEDICINAL PLANTS. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]
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What kind of statistical analysis method do you use in in-vitro experiment? (2021). ResearchGate. Retrieved January 22, 2026, from [Link]
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Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]
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Robbins, D. J., et al. (2018). In vitro benchmarking of NF-κB inhibitors. PeerJ, 6, e4397. Retrieved January 22, 2026, from [Link]
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In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. (2023). Chemical Engineering Transactions, 102, 337-342. Retrieved January 22, 2026, from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2739–2744. Retrieved January 22, 2026, from [Link]
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Jagtap, S. S., et al. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 97, 103660. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for Utilizing Substituted Pyrroles in Cell Culture
Introduction: The Versatility of the Pyrrole Scaffold in Cellular Research
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology.[1][2] Its unique electronic properties and ability to form key interactions with biological macromolecules have made it a cornerstone in the design of novel therapeutics.[3] Substituted pyrroles, compounds bearing various functional groups on the core pyrrole structure, exhibit a vast range of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal properties.[2]
Many successful pharmaceuticals and clinical candidates are built upon this scaffold. For instance, several pyrrole derivatives function as potent protein kinase inhibitors, targeting signaling pathways critical for cancer cell proliferation, such as the MAPK pathway.[4] Others induce programmed cell death (apoptosis) or act as modulators of key cellular enzymes.[5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for the effective use of substituted pyrroles in a cell culture setting, from initial compound handling to advanced mechanistic studies.
Section 1: Critical First Steps: Compound Preparation and Handling
The accuracy and reproducibility of any cell-based assay begin with the proper handling of the test compound. The physicochemical properties of substituted pyrroles can vary significantly based on their substitution patterns, influencing their solubility and stability.
Solubility Testing and Stock Solution Preparation
Most novel organic compounds, including many substituted pyrroles, have poor aqueous solubility. Therefore, a high-concentration stock solution is typically prepared in an organic solvent, most commonly dimethyl sulfoxide (DMSO).
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Determine Mass: Calculate the mass of the substituted pyrrole powder required to make a 10 mM stock solution in a desired volume (e.g., 1 mL).
-
Formula: Mass (mg) = Molar Mass ( g/mol ) × 0.010 (mol/L) × Volume (L)
-
-
Solubilization: Add the calculated mass of the compound to a sterile, amber glass vial or a polypropylene microcentrifuge tube. Add the required volume of cell culture-grade, anhydrous DMSO.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath or sonication for 5-10 minutes can be applied. Visually inspect for any remaining precipitate.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter (PTFE for organic solvents) into a fresh sterile vial. This step is critical to prevent microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation. Store aliquots at -20°C or -80°C, protected from light.
Causality and Best Practices:
-
Why DMSO? DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds and is miscible with water and cell culture media.
-
DMSO Concentration Limit: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity, differentiation, or other off-target effects in many cell lines. Always include a "vehicle control" (cells treated with the same final concentration of DMSO) in your experiments.
-
Stability: The stability of pyrrole derivatives in DMSO can vary. If a compound will be used over a long period, it is advisable to perform a stability assessment.
Section 2: Foundational In Vitro Screening: Cytotoxicity and Viability Assays
The first step in characterizing a novel substituted pyrrole is to determine its effect on cell viability and proliferation. This establishes a dose-response relationship and calculates the IC50 (half-maximal inhibitory concentration), a key measure of potency.
Experimental Workflow for Cytotoxicity Screening
The overall process involves seeding cells, treating them with a range of compound concentrations, incubating for a set period, and measuring cell viability using a metabolic assay.
Caption: Simplified intrinsic apoptosis pathway often targeted by pyrroles.
Protocol: Caspase-Glo® 3/7 Assay
This is a sensitive, luminescence-based assay that measures the activity of caspases-3 and -7.
Procedure:
-
Seed and Treat Cells: Follow steps 1-4 of the MTT assay protocol (Section 2.2). It is common to treat cells with concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Interpretation: An increase in luminescence compared to the vehicle control indicates the activation of effector caspases and suggests that the substituted pyrrole induces apoptosis. [7]
Section 4: Troubleshooting Common Issues
Even with robust protocols, challenges can arise when working with novel small molecules.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Precipitation | - Exceeding solubility limit in media.- Compound instability.- Freeze-thaw cycles of stock. | - Ensure final DMSO concentration is consistent and low (<0.5%).- Prepare fresh dilutions for each experiment.- Visually inspect media with compound under a microscope before adding to cells.- Store stocks in single-use aliquots. [8] |
| Inconsistent IC50 Values | - Variation in cell passage number or density.- Contamination (bacterial, fungal, mycoplasma).- Pipetting errors.- Compound degradation. | - Use cells within a consistent, low passage number range.- Seed cells accurately and ensure even distribution.- Regularly test for mycoplasma contamination.<[9][10]br>- Use calibrated pipettes and practice good aseptic technique.- Use fresh compound aliquots. |
| High Background in Assays | - Reagent contamination.- Media components interfering with assay chemistry (e.g., phenol red). | - Use sterile, fresh reagents.- For fluorescence/luminescence assays, consider using phenol red-free medium for the final steps.- Run appropriate blank controls (medium + reagent only). |
| No Cytotoxic Effect Observed | - Compound is inactive at tested concentrations.- Compound is unstable in media.- Incorrect compound structure or purity. | - Test a higher concentration range.- Increase incubation time (e.g., to 72h or 96h).- Confirm compound identity and purity via analytical methods (NMR, LC-MS).- Consider a cell-free assay (e.g., kinase assay) to confirm target engagement. |
Conclusion
Substituted pyrroles are a rich source of biologically active molecules with significant potential in drug discovery and as chemical probes to dissect cellular pathways. A systematic and rigorous approach to their evaluation in cell culture is paramount. By starting with careful compound handling, proceeding to robust cytotoxicity screening, and then delving into mechanistic assays, researchers can efficiently characterize the cellular effects of these powerful compounds. The protocols and insights provided in this guide serve as a foundation for generating reliable, reproducible, and meaningful data in the exploration of substituted pyrrole biology.
References
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Butnariu, M., Sarac, I., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). Available at: [Link]
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Iacobazzi, R. M., et al. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]
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Reyes-Melo, F. D., et al. (2023). In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold. MDPI. Available at: [Link]
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Boyd, S., et al. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. PubMed Central. Available at: [Link]
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Gouda, M. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. Available at: [Link]
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Goudadmath, S., et al. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. Available at: [Link]
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Sarac, I., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health (NIH). Available at: [Link]
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Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. Available at: [Link]
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Bîcu, E., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]
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Maldonado, L. A., et al. (2023). Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity. MDPI. Available at: [Link]
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Shikhaliyeva, H., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. ijpsr.com. Available at: [Link]
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ResearchGate (n.d.). Scheme 1: Various synthestic protocols for the synthesis of pyrroles. ResearchGate. Available at: [Link]
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ResearchGate (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]
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Creative Bioarray (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide. Creative Bioarray. Available at: [Link]
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ResearchGate (n.d.). In vitro cytotoxicity assay of PBD analogs from MTT Assay. ResearchGate. Available at: [Link]
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Jarrett, J. M. (2016). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives. Digital Commons@ETSU. Available at: [Link]
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Organic Chemistry Portal (n.d.). Pyrrole synthesis. . Available at: [Link]
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Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. National Institutes of Health (NIH). Available at: [Link]
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Matsuda, T., et al. (2000). Conversion of pyrrole to pyrrole-2-carboxylate by cells of in supercritical CO. Royal Society of Chemistry. Available at: [Link]
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Application Notes & Protocols: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate as a Novel Molecular Probe for Lipid Droplet Imaging
Introduction
The study of cellular lipid dynamics is crucial for understanding numerous physiological and pathological processes, including metabolic disorders, neurodegenerative diseases, and cancer. Lipid droplets (LDs), once considered inert fat storage depots, are now recognized as dynamic organelles with diverse roles in lipid metabolism, signaling, and protein quality control. Fluorescent molecular probes are indispensable tools for visualizing and tracking LDs in living cells. While several such probes exist, the demand for novel scaffolds with tunable photophysical properties, high specificity, and low cytotoxicity remains.
This document introduces methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate , a polysubstituted pyrrole derivative, as a promising candidate for a new class of molecular probes for imaging lipid droplets. Its chemical structure, featuring both an electron-donating pyrrole core and electron-withdrawing acetyl and carboxylate groups, suggests the potential for environmentally sensitive fluorescence, a key characteristic of effective lipid droplet probes. This guide provides a comprehensive overview of its proposed synthesis, mechanism of action, and detailed protocols for its application in cellular imaging.
Chemical Structure and Proposed Properties
The core of the proposed probe is a highly substituted pyrrole ring. Pyrrole and its derivatives are well-known heterocyclic compounds that form the basis of many biologically active molecules and functional materials.[1] The specific substitutions on this pyrrole are hypothesized to impart the desired properties for a molecular probe.
Caption: Chemical structure of this compound.
Proposed Synthesis: A Modified Paal-Knorr Approach
The synthesis of polysubstituted pyrroles can be achieved through various methods, with the Paal-Knorr synthesis being a classic and versatile approach.[2] This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4] For the synthesis of this compound, a plausible route involves the reaction of a suitably substituted 1,4-dicarbonyl precursor with methylamine.
Protocol: Synthesis of this compound
This protocol is a proposed synthetic route based on established chemical principles.
Materials:
-
Methyl 2,4-diacetyl-3-methyl-5-oxohexanoate (hypothetical precursor)
-
Methylamine (40% in water)
-
Acetic acid
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl precursor (1 equivalent) in ethanol.
-
Amine Addition: Add an excess of methylamine solution (2-3 equivalents) to the flask, followed by a catalytic amount of acetic acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Mechanism of Action as a Lipid Droplet Probe
The proposed utility of this compound as a lipid droplet probe is based on the principle of solvatochromism. Solvatochromic dyes exhibit a shift in their fluorescence emission spectrum depending on the polarity of their environment.[5] Well-known lipid droplet stains like Nile Red operate on this principle, showing weak fluorescence in aqueous environments and strong fluorescence in the nonpolar lipid environment of LDs.[5][6]
The structure of the title compound, with its electron-rich pyrrole ring and electron-withdrawing acetyl and carboxylate groups, suggests it may possess intramolecular charge transfer (ICT) characteristics.[7] In a polar, aqueous environment (cytosol), the excited state is stabilized by solvent relaxation, leading to low fluorescence quantum yield. Conversely, within the nonpolar, hydrophobic interior of a lipid droplet, this stabilization is absent, resulting in a significant increase in fluorescence intensity.
Caption: Proposed mechanism of fluorescence activation.
Application Protocol: Staining and Imaging of Lipid Droplets in Live Cells
This protocol provides a step-by-step guide for using this compound for live-cell imaging of lipid droplets.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels for initial assessment)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1 mM stock solution of the pyrrole probe in anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, dilute the 1 mM stock solution in pre-warmed complete cell culture medium to a final working concentration of 1-10 µM.
-
Vortex briefly to ensure complete mixing. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
-
Cell Staining:
-
Wash the cultured cells twice with pre-warmed PBS.
-
Remove the PBS and add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Washing (Optional):
-
For probes with high specificity, a washing step may not be necessary.[8] However, to reduce background fluorescence, you may wash the cells once or twice with pre-warmed PBS or fresh culture medium.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope. Based on the structure, initial excitation could be in the range of 380-420 nm with emission collected between 450-550 nm. These are starting points and should be optimized by measuring the excitation and emission spectra of the probe in a nonpolar solvent.
-
Acquire images in both the blue and green channels to assess the fluorescence profile. Lipid droplets should appear as bright, distinct puncta within the cytoplasm.
-
Self-Validation and Controls:
-
Co-staining: To validate the localization of the pyrrole probe to lipid droplets, co-stain cells with a known lipid droplet marker such as Nile Red or BODIPY 493/503.[9][10]
-
Oleic Acid Induction: To confirm that the stained structures are indeed lipid droplets, treat cells with oleic acid (100-400 µM) for 12-24 hours prior to staining to induce lipid droplet formation. An increase in the number and size of fluorescent puncta should be observed.
-
Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration range of the probe for live-cell imaging.
Data Presentation: Expected Photophysical Properties
The following table summarizes the hypothesized photophysical properties of this compound in different solvent environments, based on the general behavior of similar solvatochromic dyes. Actual values would need to be determined experimentally.
| Property | Polar Solvent (e.g., PBS) | Nonpolar Solvent (e.g., Dodecane) |
| Excitation Max (λex) | ~400 nm | ~390 nm |
| Emission Max (λem) | ~520 nm | ~480 nm |
| Quantum Yield (ΦF) | Low (<0.1) | High (>0.5) |
| Appearance | Weak, diffuse fluorescence | Bright, punctate fluorescence |
Experimental Workflow Diagram
Caption: Workflow for staining and imaging lipid droplets.
Conclusion and Future Directions
This compound represents a promising, yet unexplored, scaffold for the development of novel molecular probes. Its straightforward, proposed synthesis and hypothesized solvatochromic properties make it an attractive candidate for high-contrast imaging of lipid droplets. The protocols outlined in this document provide a solid foundation for researchers to synthesize, characterize, and validate its use in cellular biology.
Future work should focus on the experimental verification of the proposed synthesis and a thorough characterization of the probe's photophysical properties. Further derivatization of the pyrrole core could lead to probes with red-shifted emission spectra, suitable for in vivo imaging, and the incorporation of functional groups for targeted delivery or multi-modal imaging.
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Organic Chemistry Portal. (n.d.). Pyrrole Synthesis. Retrieved from [Link]
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MDPI. (n.d.). BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications. Retrieved from [Link]
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Wikipedia. (2023, November 28). Paal–Knorr synthesis. Retrieved from [Link]
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Land of Learning. (2021, January 20). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11 [Video]. YouTube. [Link]
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ResearchGate. (n.d.). Molecular structures of lipid droplets (LDs) fluorescent probes. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). BODIPY-Based Dye for No-Wash Live-Cell Staining and Imaging. Retrieved from [Link]
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Wikipedia. (2023, December 2). Nile red. Retrieved from [Link]
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Globe Thesis. (2023, February 2). Synthesis Of Multisubstituted Pyrroles And Studies Of AIEE In Pyrrolo[1,2-a]Pyrimidine Derivatives. Retrieved from [Link]
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DTIC. (1983, April 7). The Chemical and Physical Properties of Pyrrole-Based Conducting Polymers: The Characterization of As-Grown Films by X-Ray Photoemission Spectroscopy. Retrieved from [Link]
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Application Notes and Protocols: Harnessing Trimethylated Pyrrole Derivatives for Advanced Fluorescence Microscopy
This guide provides an in-depth exploration of pyrrole-based fluorescent probes, with a focus on the strategic use of trimethylation and other substitutions to tailor their properties for sophisticated fluorescence microscopy applications. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical and physical principles that govern the performance of these powerful imaging tools.
Introduction: The Central Role of the Pyrrole Scaffold in Modern Bio-imaging
Fluorescence microscopy is an indispensable technique in modern biological and medical research, allowing for the visualization of cellular structures and processes with remarkable clarity. The power of this technique, however, is fundamentally dependent on the quality of the fluorescent probes used. An ideal probe should be bright, photostable, and possess tunable optical properties, all while exhibiting low cytotoxicity.[1]
The pyrrole ring, a five-membered aromatic heterocycle, has emerged as a privileged scaffold in the design of high-performance organic fluorophores.[2] Its electron-rich nature and versatile reactivity allow for the construction of diverse and highly fluorescent core structures. By strategically modifying the pyrrole ring and its associated structures with substituents, including methyl groups, scientists can fine-tune the photophysical properties of the resulting dyes to suit a wide array of advanced imaging applications.
This guide will focus on two preeminent classes of pyrrole-based dyes, BODIPY and Diketopyrrolopyrrole (DPP), and explore how their derivatives are applied in cellular and subcellular imaging. We will delve into the synthetic logic, provide validated protocols, and discuss their use in cutting-edge applications, from organelle tracking to super-resolution microscopy.
Chapter 1: The Chemistry and Photophysics of Pyrrole-Based Fluorophores
The remarkable utility of pyrrole derivatives in fluorescence microscopy stems from their robust and tunable core structures. Understanding the relationship between chemical structure and photophysical properties is paramount for selecting and designing effective imaging experiments.
The BODIPY Core: A Bright and Stable Platform
Boron-dipyrromethene (BODIPY) dyes are a cornerstone of fluorescence imaging, celebrated for their exceptional brightness and stability.[3] The core structure consists of a dipyrromethene ligand—formed from two pyrrole rings linked by a methine bridge—complexed with a boron difluoride unit.[4] This rigid, planar structure is key to their outstanding fluorescent properties.
Key Photophysical Properties:
-
High Fluorescence Quantum Yields: BODIPY dyes are intensely fluorescent, often approaching quantum yields of 100%, even in aqueous environments.[3]
-
Narrow and Sharp Spectra: They exhibit well-defined absorption and emission peaks, which is highly advantageous for multicolor imaging applications.[4]
-
High Photostability: The BODIPY core is resistant to photobleaching, enabling long-term imaging experiments.[3]
-
Environmental Insensitivity: The fluorescence of the core BODIPY structure is largely unaffected by solvent polarity or pH, providing a stable signal in complex biological environments.[4]
Synthetic Rationale: The synthesis of the BODIPY core typically involves a two-step process: an acid-catalyzed condensation of a pyrrole with an aldehyde or acyl chloride to form the dipyrromethene intermediate, followed by complexation with a boron source, such as boron trifluoride etherate, in the presence of a base.[4] This modular synthesis allows for extensive functionalization at various positions of the pyrrole rings and the central bridge, enabling the fine-tuning of its spectral properties.
The Diketopyrrolopyrrole (DPP) Core: A Versatile Building Block
Diketopyrrolopyrrole (DPP) dyes are another prominent class of fluorophores known for their exceptional photophysical features, including high fluorescence quantum yields and excellent photochemical and thermal stability.[5] The DPP core is a bicyclic lactam, and its properties are heavily influenced by intermolecular hydrogen bonding, which can sometimes lead to fluorescence quenching in aggregates.[5]
Causality in DPP Design: To overcome aggregation-caused quenching and improve solubility, the lactam nitrogens are typically alkylated or arylated. This modification disrupts the intermolecular hydrogen bonding, enhancing the fluorescence quantum yield and making DPPs highly effective probes for biological applications.[5] This structural feature makes them excellent building blocks for "turn-on" sensors and probes that respond to their local environment.
Tuning Photophysical Properties via Substitution
The true power of pyrrole-based fluorophores lies in their tunability. The addition of substituents, such as methyl groups (methylation), dramatically alters the electronic and steric landscape of the molecule, providing precise control over its photophysical properties.
-
Wavelength Control: Extending the π-conjugation of the pyrrole system, for example by adding aromatic rings, typically results in a red-shift of both the absorption and emission spectra. This allows for the development of probes that span the visible and even near-infrared (NIR) regions, which is optimal for in vivo imaging due to reduced tissue autofluorescence.[4]
-
Quantum Yield and Brightness: The introduction of bulky groups, like methyl groups, near the pyrrole core can induce steric hindrance. This can inhibit the rotation of attached phenyl rings, a common non-radiative decay pathway. By restricting this rotation, the energy is instead channeled into radiative decay, significantly increasing the fluorescence quantum yield and overall brightness of the probe.
-
Stokes Shift: The Stokes shift—the difference between the absorption and emission maxima—is a critical parameter for multicolor imaging. Large Stokes shifts minimize spectral overlap and crosstalk between different fluorescent channels. Strategic substitutions can induce intramolecular charge transfer (ICT) character, leading to significantly larger Stokes shifts.[6]
Table 1: Comparative Photophysical Properties of Representative Pyrrole-Based Dyes
| Dye Class | Typical Excitation (nm) | Typical Emission (nm) | Quantum Yield (Φ) | Key Advantages |
| BODIPY | 480 - 650 | 500 - 700 | High (often >0.8) | High brightness, photostability, narrow spectra.[3][4] |
| DPP | 500 - 650 | 550 - 750 | High (tunable) | Excellent stability, suitable for sensor design.[5] |
| Pyrrole-Rhodamine | 550 - 580 | 580 - 620 | Moderate to High | Large Stokes shifts, suitable for STED.[1][7] |
| AIE-Pyrrole | 350 - 450 | 500 - 650 | Low in solution, High in aggregate | "Turn-on" fluorescence, low background.[8] |
Chapter 2: General Protocols for Cellular Imaging
The successful application of pyrrole-based probes requires careful handling and a validated staining protocol. The following sections provide self-validating methodologies applicable to a wide range of derivatives.
Probe Preparation and Handling
-
Rationale: Most pyrrole-based dyes are hydrophobic. Therefore, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the solvent of choice for preparing concentrated stock solutions.
-
Protocol:
-
Prepare a 1-10 mM stock solution of the pyrrole derivative in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light. Most BODIPY and DPP derivatives are light-sensitive and can degrade upon prolonged exposure to ambient light.
-
General Live-Cell Staining Protocol
This protocol provides a starting point for live-cell imaging. The optimal probe concentration and incubation time should be determined empirically for each cell type and specific probe.
-
Rationale: Cells are cultured on imaging-grade glass-bottom dishes or plates to ensure high-resolution imaging. Staining is performed in serum-containing medium, as some probes may bind to serum proteins; however, for probes that require membrane transport, a brief incubation in serum-free medium may enhance uptake.
Controls and Validation: Ensuring Trustworthy Data
Every staining experiment must include proper controls to validate the results.
-
Unstained Control: Image unstained cells using the same acquisition settings as the stained sample. This is crucial for determining the level of cellular autofluorescence, which can be significant in certain channels (e.g., green and yellow).
-
Co-localization Control: To confirm the specific targeting of a new probe (e.g., a mitochondria-targeting pyrrole derivative), co-stain the cells with a well-validated commercial tracker for that same organelle (e.g., MitoTracker™ Red CMXRos). A high degree of signal overlap (quantified by a Pearson's correlation coefficient) provides strong evidence for correct localization.[9]
-
Cytotoxicity Assessment: It is essential to confirm that the probe and the staining procedure are not toxic to the cells. A simple viability assay (e.g., using Trypan Blue) or a more quantitative metabolic assay (e.g., MTT assay) should be performed to ensure that the observed cellular dynamics are not artifacts of cellular stress or death.[10][11]
Chapter 3: Application Note: Organelle-Specific Imaging
The versatility of the pyrrole scaffold allows for its adaptation to target specific subcellular compartments, enabling detailed studies of organelle dynamics and function.
Targeting Lysosomes
-
Mechanism: Lysosomes are acidic organelles (pH ~4.5-5.0). This unique chemical environment can be exploited for targeted probe design. For example, a rhodamine-pyrrole conjugate can be designed to exist in a non-fluorescent, spirolactone form at neutral pH. Upon entering the acidic environment of the lysosome, the spirolactone ring opens, leading to a dramatic "turn-on" of fluorescence.[1][7] Similarly, DPP derivatives functionalized with morpholine units can act as pH-responsive markers and lysosome-targeting subunits.[12]
-
Protocol Insight: For these "turn-on" probes, a wash-free protocol is often possible. The probe is non-fluorescent in the extracellular medium, so background signal is minimal, and the fluorescence only appears as the probe accumulates in the target organelle.[1]
Targeting the Nucleus and DNA
-
Mechanism: While simple pyrrole dyes do not typically enter the nucleus, they can be conjugated to molecules with high DNA affinity. Pyrrole-imidazole (Py-Im) polyamides are a class of synthetic molecules that can be programmed to bind to specific DNA sequences in the minor groove.[13] By conjugating a bright fluorophore, such as a silicon-rhodamine (which contains a pyrrole-like structure), to a Py-Im polyamide, researchers can image specific genomic loci, such as telomeres, in living cells.[13]
-
Experimental Challenge: A significant hurdle for these large conjugates is cellular uptake and endosomal entrapment. The probe may be taken up by endocytosis and sequestered in lysosomes rather than reaching the nucleus.[13] This often requires co-treatment with endosome-releasing agents or the development of more advanced delivery strategies.
Chapter 4: Advanced Applications and Protocols
Beyond simple staining, functionalized pyrrole derivatives are enabling sophisticated imaging experiments that probe the chemical environment and push the limits of optical resolution.
Sensing Metal Ions with "Turn-On" Probes
-
Mechanism of Action: The fluorescence of a probe can be quenched through a process called Photoinduced Electron Transfer (PET). In a PET-based sensor, a metal ion chelator is linked to a fluorophore like BODIPY. In the absence of the target ion, excitation of the fluorophore leads to electron transfer from the chelator, quenching fluorescence. When the target ion (e.g., Zn²⁺ or Fe²⁺) binds to the chelator, the energy of its orbitals is lowered, preventing PET. This blocks the quenching pathway, resulting in a "turn-on" of fluorescence that is proportional to the ion concentration.[11][14]
-
Protocol: Imaging Labile Zn²⁺ Pools:
-
Culture cells as described in the general live-cell protocol.
-
Incubate cells with the Zn²⁺-selective pyrrole-based probe (e.g., 1-5 µM) for 30 minutes at 37°C.
-
Wash cells and replace with fresh imaging medium.
-
Acquire a baseline fluorescence image.
-
To validate the probe's response, treat cells with a zinc ionophore (e.g., pyrithione) and a supplemental source of zinc (e.g., ZnCl₂) to increase intracellular Zn²⁺ levels, and observe the increase in fluorescence.
-
Conversely, treat with a strong zinc chelator like TPEN to decrease labile Zn²⁺ and observe the reduction in fluorescence.[14]
-
Super-Resolution Microscopy (STED)
Stimulated Emission Depletion (STED) microscopy achieves sub-diffraction resolution but places extreme demands on the fluorophores used, requiring exceptional photostability and specific photophysical properties. Certain pyrrole-substituted rhodamine dyes have been shown to possess the requisite characteristics for STED imaging.[1][7] Their high brightness and resistance to bleaching under intense laser irradiation make them suitable for visualizing the dynamics of organelles like lysosomes with nanoscale precision.[1]
Conclusion and Future Outlook
Pyrrole derivatives, strategically functionalized with substituents like methyl groups, represent a remarkably versatile and powerful class of tools for fluorescence microscopy. From the workhorse brightness of BODIPY dyes to the environmentally sensitive nature of DPPs and the sequence-specificity of Py-Im conjugates, these probes are continually expanding the frontiers of what can be visualized within a living cell.
The future of this field lies in the development of even more sophisticated probes. This includes creating derivatives that are excitable further into the near-infrared for deeper tissue imaging, designing multi-modal probes that are detectable by both fluorescence microscopy and other modalities like MRI or PET,[15] and engineering next-generation biosensors that can report on specific enzymatic activities or protein conformations in real-time. The foundational chemistry of the pyrrole ring ensures that it will remain a central scaffold in these future innovations.
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Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. [Link]
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Application Notes and Protocols for the Evaluation of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate as a Potential Enzyme Inhibitor
Introduction: The Therapeutic Potential of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1] Its derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Notably, several pyrrole-containing molecules have been developed as potent enzyme inhibitors. For instance, pyrrole derivatives like tolmetin and ketorolac are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[2] Furthermore, recent research has explored pyrrole derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][4] Some pyrrole-based compounds have also shown promise as dual inhibitors of COX and lipoxygenase (LOX), offering a broader anti-inflammatory profile.[5]
This document provides a comprehensive guide for researchers interested in investigating the enzyme inhibitory potential of a novel compound, methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate . While the specific biological targets of this compound are yet to be fully elucidated, its structural similarity to known COX and LOX inhibitors suggests that it may act on one or both of these key enzymes in the inflammatory cascade. The following sections detail a plausible synthetic route for this compound and provide robust protocols for its evaluation as a COX and LOX inhibitor.
Chemical Profile of this compound
A clear understanding of the physicochemical properties of the test compound is crucial for designing and interpreting biological assays.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | - |
| Molecular Weight | 209.24 g/mol | - |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and ethanol | General chemical principles |
| Stability | Stable under standard laboratory conditions | General chemical principles |
Proposed Synthesis of this compound
The synthesis of polysubstituted pyrroles can be achieved through various established methods, with the Paal-Knorr and Hantzsch syntheses being among the most common.[6][7] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a straightforward and efficient method.
A plausible synthetic route for this compound could involve a modified Paal-Knorr or a related multi-component reaction. For instance, a one-pot reaction between an appropriately substituted β-ketoester, an α-haloketone, and methylamine could yield the desired product.
Figure 1. A generalized Paal-Knorr approach for pyrrole synthesis.
Protocols for Evaluating Enzyme Inhibitory Activity
Given the structural features of this compound, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) represent high-priority targets for initial screening.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against COX-2. A colorimetric or fluorometric inhibitor screening assay kit is a convenient and reliable option for this purpose.[8][9]
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), and the peroxidase component of COX-2 reduces PGG₂ to prostaglandin H₂ (PGH₂). This peroxidase activity is coupled to the oxidation of a chromogenic or fluorogenic substrate, allowing for the quantification of enzyme activity.[10]
Materials:
-
Human recombinant COX-2 enzyme[9]
-
COX assay buffer[9]
-
Arachidonic acid (substrate)[9]
-
COX probe (fluorometric or colorimetric)[9]
-
Test compound: this compound (dissolved in DMSO)
-
Positive control: Celecoxib (a known selective COX-2 inhibitor)[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Reconstitute the COX-2 enzyme and prepare a stock solution of arachidonic acid.[9]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
COX assay buffer
-
COX-2 enzyme
-
Test compound at various concentrations (typically in a serial dilution) or positive control. Include a vehicle control (DMSO) for 100% enzyme activity.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Measurement: Immediately measure the fluorescence (e.g., λEx = 535 nm/ λEm = 587 nm for a fluorometric assay) or absorbance at appropriate intervals using a microplate reader.[9]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Figure 2. Workflow for the in vitro COX-2 inhibition assay.
Cell-Based COX-2 Inhibition Assay
This assay assesses the ability of the test compound to inhibit COX-2 activity in a cellular context, providing more physiologically relevant data.
Principle: Lipopolysaccharide (LPS) is used to induce the expression of COX-2 in a suitable cell line (e.g., RAW 264.7 murine macrophages). The inhibitory effect of the test compound is determined by measuring the reduction in prostaglandin E₂ (PGE₂) production in the cell culture supernatant using an ELISA kit.[12]
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compound
-
Positive control (e.g., Celecoxib)
-
PGE₂ ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of the test compound or positive control for a predetermined time (e.g., 1 hour).
-
COX-2 Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and incubate for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE₂ production for each concentration of the test compound compared to the LPS-stimulated control. Determine the IC₅₀ value from the dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is used to evaluate the inhibitory activity of the test compound against 5-LOX.
Principle: The assay measures the ability of the test compound to inhibit the 5-LOX-catalyzed conversion of a substrate (e.g., linoleic acid or arachidonic acid) to its corresponding hydroperoxy derivative. The formation of the product can be monitored spectrophotometrically by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm).[13]
Materials:
-
5-Lipoxygenase enzyme (e.g., from soybean or human recombinant)
-
Assay buffer (e.g., borate buffer, pH 9.0)[13]
-
Substrate: Linoleic acid or arachidonic acid
-
Test compound
-
Positive control (e.g., Zileuton)
-
96-well UV-transparent microplate
-
UV-Vis microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Dissolve the substrate in an appropriate solvent.
-
Assay Setup: In a UV-transparent 96-well plate, add the assay buffer, 5-LOX enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a few minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding the substrate to all wells.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm over time.
-
Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each concentration of the test compound. Calculate the IC₅₀ value from the dose-response curve.
Kinetic Analysis of Enzyme Inhibition
To understand the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), kinetic studies should be performed. This involves measuring the initial reaction rates at various substrate and inhibitor concentrations.
Procedure:
-
Perform the enzyme inhibition assay as described above, but with varying concentrations of both the substrate and the test compound.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the type of inhibition and the inhibition constant (Kᵢ).
For selective COX-2 inhibitors like celecoxib, the inhibition can be time-dependent.[11][14] Therefore, it is important to assess the inhibitory activity at different pre-incubation times.
Data Presentation
The results of the enzyme inhibition assays should be presented in a clear and concise manner. A summary table of the IC₅₀ values is recommended for easy comparison.
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type |
| This compound | COX-2 | TBD | TBD |
| Celecoxib (Control) | COX-2 | TBD | TBD |
| This compound | 5-LOX | TBD | TBD |
| Zileuton (Control) | 5-LOX | TBD | TBD |
TBD: To be determined experimentally.
Conclusion
This compound represents a novel compound with the potential for enzyme inhibitory activity, particularly against COX-2 and 5-LOX. The protocols outlined in these application notes provide a robust framework for the synthesis and comprehensive biological evaluation of this and other similar pyrrole derivatives. A thorough investigation of its inhibitory profile and mechanism of action will be crucial in determining its potential as a lead compound for the development of new therapeutics.
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 22, 2026, from [Link]
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Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. (2021). YouTube. Retrieved January 22, 2026, from [Link]
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Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives. (2020). PubMed. Retrieved January 22, 2026, from [Link]
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Pyrrole Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation. (2024). Frontiers. Retrieved January 22, 2026, from [Link]
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Evaluation of in vitro lipoxygenase Inhibition and Antioxidant Activity of Polyherbal Formulation Entoban. (n.d.). SciSpace. Retrieved January 22, 2026, from [Link]
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Chemical Properties of Pyrrole (CAS 109-97-7). (n.d.). Cheméo. Retrieved January 22, 2026, from [Link]
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Cox Screening. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. (n.d.). MBB College. Retrieved January 22, 2026, from [Link]
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A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors. (1999). PubMed Central. Retrieved January 22, 2026, from [Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrroles database - synthesis, physical properties. (n.d.). ChemSynthesis. Retrieved January 22, 2026, from [Link]
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In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. (2022). YouTube. Retrieved January 22, 2026, from [Link]
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Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. Retrieved January 22, 2026, from [Link]
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Lipoxygenase Inhibitory Assay of Averrhoa carambola L. Leaves Extract. (n.d.). International Journal of ChemTech Research. Retrieved January 22, 2026, from [Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (2024). MDPI. Retrieved January 22, 2026, from [Link]
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The Hantzsch pyrrole synthesis. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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One-pot metal-free synthesis of highly substituted pyrroles from 2-acetyl-3-methylene-1,4-dicarbonyl compounds and primary amine. (2018). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
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COX-2 Inhibitors — A Lesson in Unexpected Problems. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]
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[Pyrrolo(2,3-c)quinolines and pyrrolo(3,4-d)quinolines--synthesis and investigation of lipoxygenase inhibition]. (2002). PubMed. Retrieved January 22, 2026, from [Link]
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4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylic acid methyl ester. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]
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A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2022). MDPI. Retrieved January 22, 2026, from [Link]
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Pyrrole. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]
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Application Notes and Protocols for the Utilization of Acetylpyrroles in Drug Discovery
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3] Its unique electronic and structural properties allow for diverse interactions with a multitude of biological targets.[4][5] Acetylation of the pyrrole ring introduces a key functional group that can significantly modulate a compound's physicochemical properties, target affinity, and metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of acetylated pyrroles in modern drug discovery campaigns. We will delve into the synthesis of these valuable intermediates, outline detailed protocols for their application in high-throughput screening and target validation, and discuss the rationale behind their use in structure-activity relationship (SAR) studies.
Introduction: The Significance of the Acetylpyrrole Moiety in Medicinal Chemistry
The pyrrole ring is a privileged structure in drug discovery, renowned for its versatile biological activity, which includes anticancer, anti-inflammatory, antiviral, and antibacterial properties.[5][6] The introduction of an acetyl group onto the pyrrole nucleus can profoundly influence its therapeutic potential. This functionalization can enhance binding affinity to target proteins through additional hydrogen bonding or dipole interactions, alter solubility and permeability to improve pharmacokinetic profiles, and provide a handle for further chemical modifications.
The acetyl group's electron-withdrawing nature can also impact the overall electronic distribution of the pyrrole ring, thereby influencing its reactivity and metabolic fate.[7] Understanding how to leverage these effects is crucial for the rational design of novel therapeutics. This guide will provide the foundational knowledge and practical protocols to effectively integrate acetylated pyrroles into your drug discovery pipeline.
Synthesis of Acetylated Pyrroles: Enabling the Exploration of Chemical Space
The availability of robust synthetic routes to acetylated pyrroles is paramount for their successful application in drug discovery. Several methods exist, with the choice of route often depending on the desired substitution pattern and the scale of the synthesis.
Friedel-Crafts Acylation of Pyrroles
A common method for introducing an acetyl group onto a pyrrole ring is through Friedel-Crafts acylation. This reaction typically involves treating the pyrrole with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst.
Protocol 2.1: Synthesis of 2-Acetylpyrrole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) to the stirred solution.[7]
-
Catalyst Addition: If required, cautiously add a Lewis acid catalyst (e.g., AlCl₃, 0.1 equivalents) portion-wise, maintaining the temperature below 5 °C. Note: The reactivity of the pyrrole substrate may obviate the need for a strong Lewis acid.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-acetylpyrrole.[7]
One-Pot Synthesis from N-Propargylic β-Enaminones
A more recent and efficient method involves a one-pot synthesis from readily available starting materials, offering access to a diverse range of substituted 2-acetylpyrroles.[8]
Protocol 2.2: One-Pot Synthesis of Substituted 2-Acetylpyrroles [8]
-
Reaction Setup: To a solution of N-propargylic β-enaminone (1 equivalent) in methanol, add zinc chloride (ZnCl₂, 0.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and stir for the time indicated by TLC analysis (typically 2-4 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to afford the desired 2-acetylpyrrole derivative. This method has been shown to be tolerant of a wide range of functional groups, making it highly valuable for creating diverse chemical libraries.[8]
Application of Acetylated Pyrroles in Drug Discovery Workflows
The true value of acetylated pyrroles is realized when they are strategically employed in drug discovery campaigns. Their unique structural features make them promising candidates for a variety of therapeutic targets.
High-Throughput Screening (HTS) of Acetylated Pyrrole Libraries
HTS allows for the rapid screening of large numbers of compounds to identify "hits" with activity against a specific biological target. A library of diverse acetylated pyrroles can be a valuable resource for such campaigns.
Workflow for HTS of Acetylated Pyrroles against a Protein Kinase Target
Protocol 3.1: HTS of an Acetylated Pyrrole Library for Protein Kinase Inhibitors
-
Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of the acetylated pyrrole library dissolved in DMSO into 384-well assay plates to achieve a final concentration of 10 µM. Also, include positive (e.g., a known kinase inhibitor like staurosporine) and negative (DMSO vehicle) controls.
-
Enzyme and Substrate Addition: Add the target protein kinase and its corresponding peptide substrate, diluted in assay buffer, to each well.
-
Pre-incubation: Incubate the plates for 15-30 minutes at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP at its Kₘ concentration.
-
Kinase Reaction: Incubate the plates for 60 minutes at 30°C.
-
Detection: Stop the reaction and detect kinase activity using a suitable assay format, such as a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Normalize the data to the controls and identify hits as compounds that exhibit a statistically significant inhibition of kinase activity (e.g., >50% inhibition).
-
Hit Confirmation and IC₅₀ Determination: Confirmed hits are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).
Structure-Activity Relationship (SAR) Studies
Once initial hits are identified, the next step is to synthesize and test analogs to understand the SAR. The acetyl group on the pyrrole ring is an excellent point for modification to probe its influence on potency and selectivity.
Key Considerations for SAR of Acetylated Pyrroles:
-
Position of the Acetyl Group: The regiochemistry of the acetyl group (e.g., N-acetyl, 2-acetyl, 3-acetyl) will significantly impact the molecule's interaction with the target protein.
-
Modification of the Acetyl Group: The methyl group of the acetyl moiety can be replaced with other alkyl or aryl groups to explore steric and electronic effects.
-
Bioisosteric Replacements: The acetyl group can be replaced with other functional groups of similar size and electronic properties (e.g., cyano, carboxylate) to fine-tune activity.
Table 1: Hypothetical SAR Data for an Acetylated Pyrrole Kinase Inhibitor Series
| Compound ID | R1 (at N1) | R2 (at C2) | R3 (at C4) | Kinase IC₅₀ (nM) |
| AP-001 | H | -COCH₃ | Phenyl | 500 |
| AP-002 | Methyl | -COCH₃ | Phenyl | 250 |
| AP-003 | H | -COCH₃ | 4-Fluorophenyl | 100 |
| AP-004 | H | -CN | Phenyl | >10,000 |
| AP-005 | H | -COOH | Phenyl | 2000 |
This hypothetical data illustrates how systematic modifications can lead to improved potency. For instance, the addition of a fluorine atom to the phenyl ring (AP-003) enhances activity, suggesting a favorable interaction in the binding pocket.
Target Validation and Mechanism of Action Studies
Confirming that an acetylated pyrrole "hit" exerts its biological effect through the intended target is a critical step.
Workflow for Target Validation of a Bioactive Acetylated Pyrrole
Protocol 3.2: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat the cells with the acetylated pyrrole compound at various concentrations or with a vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatants and analyze the amount of soluble target protein remaining by Western blot using a target-specific antibody.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding and target engagement.
Case Study: Acetylated Pyrroles as Potential Kinase Inhibitors in Oncology
Many pyrrole-containing compounds have shown promise as anticancer agents by targeting protein kinases.[6] The acetyl group can serve as a crucial pharmacophore for interaction with the ATP-binding site of kinases.
Hypothetical Signaling Pathway Targeted by an Acetylated Pyrrole
In this hypothetical scenario, an acetylated pyrrole derivative is designed to inhibit a receptor tyrosine kinase (RTK) that is overactive in a particular cancer. By binding to the ATP pocket of the RTK, the compound prevents downstream signaling, ultimately leading to a reduction in cancer cell proliferation and survival. The acetyl group could form a critical hydrogen bond with a hinge region residue in the kinase domain, a common feature of many kinase inhibitors.
Conclusion and Future Perspectives
Acetylated pyrroles represent a versatile and valuable class of compounds in drug discovery. Their straightforward synthesis and the tunable nature of the acetyl group provide a rich platform for the generation of novel therapeutic agents. The protocols and workflows outlined in this guide offer a comprehensive framework for the successful integration of acetylated pyrroles into drug discovery programs. As our understanding of disease biology continues to grow, the rational design and application of such focused compound libraries will be instrumental in the development of the next generation of targeted therapies.
References
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The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. (2021). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
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One-Pot Synthesis of 2-Acetyl-1H-pyrroles from N-Propargylic β-Enaminones via Intermediacy of 1,4-Oxazepines. (2021). ACS Publications. Retrieved January 22, 2026, from [Link]
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Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. (2024). PubMed. Retrieved January 22, 2026, from [Link]
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Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). PubMed Central (PMC). Retrieved January 22, 2026, from [Link]
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Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Retrieved January 22, 2026, from [Link]
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Acetylcholinesterase-Inhibiting Activity of Pyrrole Derivatives from a Novel Marine Gliding Bacterium, Rapidithrix thailandica. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Assessing the Bioactivity of Novel Pyrroles: An Application Guide for Drug Discovery
Introduction: The Enduring Promise of the Pyrrole Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of a multitude of therapeutic agents.[1] Pyrrole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This structural motif is found in several clinically approved drugs, such as the anti-inflammatory drug ketorolac, the cholesterol-lowering agent atorvastatin, and the anticancer drug sunitinib, underscoring its therapeutic relevance.[1]
The persistent challenge of drug resistance and the need for more effective and safer therapeutics drive the continuous exploration of novel pyrrole-containing compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental procedures to systematically assess the bioactivity of newly synthesized pyrrole derivatives. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and offer insights into data interpretation, thereby empowering researchers to unlock the full therapeutic potential of their novel compounds.
I. Foundational Assessment: Cytotoxicity and Antiproliferative Activity
A crucial first step in evaluating any novel compound is to determine its effect on cell viability and proliferation. This initial screening helps identify compounds with potential anticancer activity and establishes a therapeutic window for other bioactivities.
The Rationale: Choosing the Right Cell Viability Assay
A variety of assays can be used to assess cell viability, each with its own advantages and limitations. The choice of assay depends on the specific research question, cell type, and available equipment.[3]
-
Metabolic Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is often used as a proxy for cell viability. They are widely used due to their simplicity and high-throughput compatibility.[3]
-
ATP-Based Assays: These luminescent assays quantify the amount of ATP present, which is a key indicator of metabolically active cells. They are generally more sensitive than metabolic assays.[4]
-
Membrane Integrity Assays: These assays use dyes that can only enter cells with compromised membranes (i.e., dead cells). They are useful for distinguishing between cytotoxic (cell-killing) and cytostatic (inhibiting cell growth) effects.
For initial high-throughput screening of novel pyrrole compounds, the MTT assay remains a robust and cost-effective choice. It provides a reliable measure of cell viability by assessing the mitochondrial reductase activity of living cells.
Experimental Workflow: A Hierarchical Approach
A logical workflow for assessing the anticancer potential of novel pyrroles involves a primary screen to identify active compounds, followed by secondary assays to elucidate their mechanism of action.
Caption: A hierarchical workflow for assessing the anticancer potential of novel pyrroles.
Protocol: MTT Assay for Cell Viability
This protocol provides a step-by-step method for determining the cytotoxic effects of novel pyrrole compounds on cancer cell lines.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the novel pyrrole compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Data Presentation: Anticancer Activity of Novel Pyrroles
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| Streptopyrrole | A549 (Lung) | 10.24 - 15.75 | [7] |
| Compound 6 | A549 (Lung) | 5.43 - 16.24 | [7] |
| Compound 12l | U251 (Glioblastoma) | 2.29 ± 0.18 | [8] |
| Compound 12l | A549 (Lung) | 3.49 ± 0.30 | [8] |
| Pyrrole Hydrazone 1C | SH-4 (Melanoma) | 44.63 ± 3.51 | [8] |
| Pyrrole-indole hybrid 3d | T47D (Breast) | 1.0 | [9] |
| Pyrrole-indole hybrid 3a | T47D (Breast) | 1.6 | [9] |
II. Antimicrobial Activity Assessment
The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Pyrrole derivatives have shown significant promise in this area.[1][10]
The Rationale: Selecting the Appropriate Antimicrobial Assay
The choice of an antimicrobial susceptibility test depends on factors such as the type of microorganism, the desired information (qualitative vs. quantitative), and the throughput required.[11][12]
-
Disk Diffusion Assay: A qualitative or semi-quantitative method that is simple and cost-effective for initial screening. It provides a visual indication of antimicrobial activity through the formation of an inhibition zone.[13]
-
Broth Microdilution Assay: A quantitative method used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. This is the gold standard for susceptibility testing.[14]
For a comprehensive evaluation, a two-tiered approach is recommended: an initial screen using the disk diffusion assay to identify active compounds, followed by the broth microdilution assay to quantify their potency.
Experimental Workflow: From Screening to Quantification
Caption: Workflow for assessing the antimicrobial activity of novel pyrroles.
Protocol: Broth Microdilution for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of novel pyrrole compounds against bacteria and fungi.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Novel pyrrole compounds
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism overnight in the appropriate broth.
-
Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Compound Dilution:
-
Prepare a stock solution of the pyrrole compound in a suitable solvent.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, the absorbance can be read using a microplate reader.
-
Data Presentation: Antimicrobial Activity of Novel Pyrroles
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Streptopyrrole | Staphylococcus aureus (MRSA) | 4 | [7] |
| Streptopyrrole B | Staphylococcus aureus | 0.7 - 2.9 (µM) | [15] |
| Streptopyrrole C | Staphylococcus aureus | 0.7 - 2.9 (µM) | [15] |
| Compound 44 | Staphylococcus aureus | 16 | [6] |
| Compound 44 | Escherichia coli | 16 | [6] |
III. Anti-inflammatory Potential
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Pyrrole-containing compounds, such as ketorolac, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).[16]
The Rationale: Targeting Key Inflammatory Enzymes
A common mechanism of action for anti-inflammatory drugs is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).
-
Cyclooxygenase (COX) Inhibition: COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[17]
-
Lipoxygenase (LOX) Inhibition: LOX enzymes catalyze the production of leukotrienes, which are involved in various inflammatory responses.
Assessing the inhibitory activity of novel pyrroles against these enzymes provides a direct measure of their potential anti-inflammatory effects.
Signaling Pathway: NF-κB in Inflammation
The transcription factor NF-κB is a central regulator of the inflammatory response. Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
Caption: Simplified NF-κB signaling pathway in inflammation.
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
COX-2 specific inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test pyrrole compounds at various concentrations to the sample wells.
-
Add the positive control inhibitor to the designated wells.
-
Add the solvent control to the enzyme control wells.
-
-
Enzyme Addition and Incubation:
-
Add the diluted COX-2 enzyme to all wells except the no-enzyme control.[3]
-
Incubate the plate at room temperature for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the arachidonic acid solution to all wells.[18]
-
Immediately start measuring the fluorescence in kinetic mode for 15-30 minutes at the appropriate excitation and emission wavelengths.
-
Data Analysis:
The rate of the reaction is determined from the slope of the kinetic curve. The percent inhibition is calculated as:
% Inhibition = [(Rate of enzyme control - Rate of sample) / Rate of enzyme control] x 100
The IC₅₀ value is determined by plotting the percent inhibition against the compound concentration.
Protocol: 15-Lipoxygenase (15-LOX) Inhibition Assay
This spectrophotometric assay measures the inhibition of 15-LOX by monitoring the formation of the product from linoleic acid.
Materials:
-
Soybean 15-lipoxygenase
-
Borate buffer
-
Linoleic acid (substrate)
-
Test pyrrole compounds
-
Positive control inhibitor (e.g., nordihydroguaiaretic acid)
-
UV-Vis spectrophotometer
Procedure:
-
Assay Mixture Preparation:
-
In a cuvette, mix the borate buffer and the test compound or control.
-
Add the 15-LOX enzyme solution and incubate for 5 minutes at room temperature.[19]
-
-
Reaction Initiation and Measurement:
Data Analysis:
The rate of reaction is calculated from the slope of the linear portion of the absorbance curve. The percent inhibition and IC₅₀ are calculated as described for the COX-2 assay.
Data Presentation: Anti-inflammatory Activity of Novel Pyrroles
| Compound ID | Assay | IC₅₀ (µM) | Reference |
| Compound 1 | NO Production Inhibition | 21.5 | [4] |
| Piperidine pyrimidine cinnamic acid amide derivative | Lipoxygenase Inhibition | 1.1 | [1] |
| Piperidine pyrimidine cinnamic acid amide derivative | Lipoxygenase Inhibition | 10.7 | [1] |
IV. Antioxidant Capacity Evaluation
Oxidative stress is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate oxidative damage by neutralizing free radicals.
The Rationale: A Multi-faceted Approach to Antioxidant Assessment
The antioxidant capacity of a compound can be evaluated through various assays that measure different aspects of its antioxidant action, such as radical scavenging and reducing power.[21]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A widely used and straightforward method to assess the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Employing multiple assays provides a more comprehensive understanding of a compound's antioxidant potential.[22]
Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution in methanol
-
Test pyrrole compounds
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Assay Setup:
-
Add a methanolic solution of the test compound at various concentrations to the wells of a 96-well plate.
-
Add the positive control and a methanol blank.
-
-
Reaction Initiation and Incubation:
-
Add the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
Data Analysis:
The percentage of radical scavenging activity is calculated as:
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.
Data Presentation: Antioxidant Activity of Novel Pyrroles
| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |
| Compound 11 | DPPH | 33.0 | [23] |
| Compound 6 | DPPH | 94.04 | [23] |
| Compound 14 | DPPH | 222.9 | [23] |
| Compound 4 | DPPH | 263.3 | [23] |
| Lawsonia inermis L. leaves extract | DPPH | 18.26 | [24] |
| Rosa damascena L. flower | β-Carotene bleaching | 56.33 | [24] |
V. Conclusion and Future Directions
The systematic evaluation of the bioactivity of novel pyrrole derivatives is a critical endeavor in the quest for new and improved therapeutics. The protocols and workflows outlined in this guide provide a robust framework for researchers to characterize the anticancer, antimicrobial, anti-inflammatory, and antioxidant properties of their compounds. By understanding the rationale behind assay selection and adhering to rigorous experimental procedures, scientists can generate reliable and reproducible data.
Future investigations should focus on elucidating the precise molecular targets and mechanisms of action of the most promising lead compounds. Advanced techniques such as proteomics, transcriptomics, and in vivo animal models will be instrumental in translating these in vitro findings into clinically relevant outcomes. The versatility of the pyrrole scaffold, coupled with a systematic and logical approach to bioactivity assessment, will undoubtedly continue to yield novel drug candidates for a wide range of human diseases.
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"solubility and stability of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in biological buffers"
Investigating the Solubility and Stability of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in Biological Buffers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the evaluation of the aqueous solubility and stability of the novel compound, this compound, in various biologically relevant buffers. The protocols outlined herein are designed to furnish researchers with a robust framework for generating critical data to inform downstream applications in drug discovery and development.
Introduction: The Imperative of Pre-formulation Studies
The journey of a promising therapeutic candidate from discovery to clinical application is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility and stability in biological media are paramount. Poor solubility can significantly hinder oral bioavailability, while instability can lead to a loss of efficacy and the formation of potentially toxic degradation products. The subject of this guide, this compound, is a substituted pyrrole, a heterocyclic motif prevalent in numerous biologically active compounds. The inherent reactivity of the pyrrole ring and the presence of an ester functional group necessitate a careful evaluation of its behavior in aqueous environments, particularly those mimicking physiological conditions.[1] This application note will detail the requisite experimental protocols to comprehensively characterize the solubility and stability profile of this compound.
Section 1: Solubility Assessment in Biological Buffers
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[2] A compound is generally considered to have high solubility if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[2] The following protocol describes a kinetic solubility assay, a high-throughput method suitable for early-stage drug discovery.
Rationale for Kinetic Solubility Assessment
In the early phases of drug discovery, a rapid assessment of a compound's solubility is often prioritized over the more time-consuming equilibrium solubility determination. The kinetic solubility assay, which measures the concentration of a compound in solution after a short incubation period following its addition from a concentrated stock (typically in DMSO), provides a pragmatic indication of its dissolution behavior.[3]
Experimental Protocol: Kinetic Solubility Assay
This protocol outlines the determination of the kinetic solubility of this compound in Phosphate Buffered Saline (PBS) at pH 7.4, Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF, without pepsin)
-
Simulated Intestinal Fluid (SIF, without pancreatin)
-
96-well microplates (polypropylene for sample preparation, UV-transparent for analysis)
-
Plate shaker
-
UV-Vis microplate reader or HPLC-UV system
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of the relevant buffer and acetonitrile to final concentrations ranging from 1 µM to 100 µM.
-
Sample Preparation: In a 96-well polypropylene plate, add 198 µL of each biological buffer (PBS, SGF, SIF) to respective wells. Add 2 µL of the 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM with 1% DMSO. Prepare a blank for each buffer containing 198 µL of buffer and 2 µL of DMSO.
-
Incubation: Seal the plate and incubate at room temperature (or 37°C for physiological relevance) for 2 hours on a plate shaker.
-
Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.
-
Sample Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Dilution: Add 100 µL of acetonitrile to each well to prevent precipitation upon storage and to match the solvent composition of the calibration standards.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC-UV.
-
UV-Vis Spectrophotometry: Measure the absorbance at the wavelength of maximum absorbance (λmax) for the compound. The λmax for substituted pyrroles typically falls in the range of 250-300 nm.[4] A preliminary scan of the compound in the assay buffer should be performed to determine the optimal wavelength.
-
HPLC-UV: Inject the samples onto a suitable C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid. Monitor the elution at the λmax.[5][6][7]
-
-
Data Analysis: Construct a calibration curve by plotting the analytical signal (e.g., absorbance or peak area) against the known concentrations of the standards. Use the equation of the linear regression to calculate the concentration of the compound in the test samples. This concentration represents the kinetic solubility.
Expected Data and Interpretation
The kinetic solubility data can be presented in a table for easy comparison across the different biological buffers.
| Biological Buffer | pH | Kinetic Solubility (µM) |
| PBS | 7.4 | Experimental Value |
| SGF (without pepsin) | 1.2 | Experimental Value |
| SIF (without pancreatin) | 6.8 | Experimental Value |
Table 1: Hypothetical data table for kinetic solubility of this compound.
A significant difference in solubility between SGF and SIF may indicate a pH-dependent solubility profile, which can have implications for oral absorption.
Section 2: Stability Assessment in Biological Buffers
The stability of a drug candidate in biological fluids is a critical parameter that influences its shelf-life, dosing regimen, and overall therapeutic efficacy. The presence of an ester group in this compound makes it susceptible to hydrolysis, particularly at acidic or alkaline pH.[8][9][10][11] Furthermore, the pyrrole ring itself can be prone to oxidative degradation.[12]
Rationale for Stability Assessment
This protocol is designed to determine the chemical stability of the test compound in biological buffers over time. By monitoring the disappearance of the parent compound, its degradation kinetics and half-life (t½) can be calculated. These studies are often conducted under accelerated conditions (e.g., elevated temperature) to predict long-term stability, in line with ICH guidelines.[9][13][14]
Experimental Protocol: Chemical Stability Assay
This protocol details a method for assessing the stability of the test compound in PBS, SGF, and SIF at 37°C over a 24-hour period.
Materials:
-
This compound
-
Biological buffers (PBS, SGF, SIF) as described in Section 1.2
-
Acetonitrile, HPLC grade
-
Formic acid, LC-MS grade
-
Incubator or water bath set to 37°C
-
Autosampler vials
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the compound in a minimal amount of DMSO and dilute it with each of the biological buffers to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., <0.5%) to minimize its effect on stability.
-
Incubation: Aliquot the test solutions into multiple autosampler vials for each time point and place them in an incubator at 37°C.
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial for each buffer.
-
Reaction Quenching: Immediately quench the degradation by adding an equal volume of cold acetonitrile. This will precipitate any enzymes (if present in the buffer) and stop further chemical degradation.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any precipitates and transfer the supernatant to a clean vial for analysis.
-
Quantification: Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS/MS method. A stability-indicating method is one that can separate the parent compound from its degradation products.
-
HPLC-UV: Use a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid. The peak area of the parent compound at each time point is recorded.
-
LC-MS/MS: This is the preferred method for its higher sensitivity and selectivity.[15][16][17][18] A multiple reaction monitoring (MRM) method can be developed to specifically quantify the parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The degradation rate constant (k) is the negative of the slope of the linear regression line.
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
Forced Degradation Studies: Aiding in Method Validation
To ensure the analytical method is stability-indicating, forced degradation studies should be performed.[19][20][21] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photodegradation: Exposure to UV light (as per ICH Q1B guidelines).
The chromatograms from these studies should demonstrate that the degradation product peaks are well-resolved from the parent compound peak.
Expected Data and Interpretation
The stability data can be summarized in a table.
| Biological Buffer | pH | Rate Constant (k, hr⁻¹) | Half-life (t½, hr) |
| PBS | 7.4 | Experimental Value | Experimental Value |
| SGF (without pepsin) | 1.2 | Experimental Value | Experimental Value |
| SIF (without pancreatin) | 6.8 | Experimental Value | Experimental Value |
Table 2: Hypothetical stability data for this compound at 37°C.
A shorter half-life in acidic or basic conditions would confirm the susceptibility of the ester to hydrolysis. Instability in PBS could indicate enzymatic degradation if the buffer contains any biological components, or general oxidative degradation.
Visualizing the Experimental Workflows
To provide a clear overview of the experimental processes, the following diagrams illustrate the workflows for the kinetic solubility and chemical stability assays.
Caption: Workflow for the Kinetic Solubility Assay.
Caption: Workflow for the Chemical Stability Assay.
Conclusion
The protocols detailed in this application note provide a robust and systematic approach to evaluating the solubility and stability of this compound in biologically relevant media. The data generated from these studies are fundamental for the rational design of formulation strategies and for predicting the in vivo behavior of this compound. A thorough understanding of these physicochemical properties is an indispensable step in the progression of any new chemical entity through the drug development pipeline.
References
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Denham, K., & Milofsky, R. E. (1998). Photooxidation of 3-Substituted Pyrroles: A Postcolumn Reaction Detection System for Singlet Molecular Oxygen in HPLC. Analytical Chemistry, 70(19), 4081–4085. [Link]
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Dahal, U. P., Jones, J. P., Davis, J. A., & Rock, D. A. (2014). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of analytical methods in chemistry, 2014, 858942. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Siedlecka, E., Bączek, T., & Czelejewska, M. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 19(9), 14036–14056. [Link]
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Zhang, Y., et al. (2019). UV-VIS absorption spectra of the pyrrole alkaloid derivatives purified from the wild mushroom Lentinula edodes. ResearchGate. [Link]
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Li, Y., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 11(21), 3489. [Link]
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Chemguide. (n.d.). Hydrolysis of Esters. Retrieved from [Link]
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Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
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Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
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ResearchGate. (n.d.). DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. [Link]
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Drug Development and Delivery. (2016). LC/MS Applications in Drug Development. [Link]
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ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by radiolytic and chemical methods. [Link]
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iGEM. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). [Link]
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Gu, C., & Bai, B. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies, 19, 21–27. [Link]
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European Medicines Agency. (2023). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]
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Interchim. (n.d.). SIF Media (Simulated Intestinal Fluids). Retrieved from [Link]
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SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
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U.S. Food and Drug Administration. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
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St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). [Link]
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Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. International Journal of Molecular Sciences, 24(24), 17205. [Link]
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PubMed. (1998). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. [Link]
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Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
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LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]
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Hypha Discovery. (n.d.). Metabolism of five membered nitrogen containing heterocycles. [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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HiMedia Laboratories. (n.d.). Phosphate Buffered Saline (PBS) pH 7.4. [Link]
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University of Calgary. (n.d.). Hydrolysis of Esters. [Link]
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MedCrave. (2016). Forced Degradation Studies. [Link]
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Biorelevant.com. (n.d.). What are Gastric fluid, simulated, TS (Test Solution) and USP-SGF (sp)?. [Link]
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PubMed. (1998). Photooxidation of 3-substituted pyrroles: a postcolumn reaction detection system for singlet molecular oxygen in HPLC. [Link]
-
ResearchGate. (n.d.). Preparation of SSF, SGF, and SIF electrolytes. [Link]
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ResearchGate. (n.d.). How can I prepare the simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) in vitro?. [Link]
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Supporting Information. (n.d.). USP-simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess peptide gut stability. [Link]
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ACS Omega. (2023). Fabrication and Adsorptive Performance of Carbon Nanotube/Polypyrrole@poly(acrylonitrile-co-styrene) Nanofibers for Sustainable Removal of Methyl Orange Dye from Aqueous Media. [Link]
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Chemistry LibreTexts. (2019). 15.9: Hydrolysis of Esters. [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Methyl 4-Acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the proper handling and storage of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate in a laboratory setting. The protocols outlined herein are synthesized from established best practices for handling substituted pyrrole derivatives and air- and light-sensitive solid organic compounds.
Introduction: Understanding the Compound
Chemical and Physical Properties (Predicted and Inferred)
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | PubChem |
| Molecular Weight | 209.24 g/mol | PubChem |
| Appearance | Likely a solid (powder or crystalline) | Inferred from related compounds[3] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge of organic compounds |
| Stability | Potentially sensitive to air, light, and moisture. May darken upon exposure.[4][5] | Inferred from pyrrole and its derivatives[4][6] |
Hazard Assessment and Mitigation
Given the lack of a specific SDS, a conservative approach to hazard assessment is warranted. The primary hazards associated with substituted pyrroles include:
-
Skin and Eye Irritation: Direct contact may cause irritation.[6]
-
Respiratory Irritation: Inhalation of dust or powder may irritate the respiratory tract.[6]
-
Toxicity: While the specific toxicity is unknown, many organic compounds can be harmful if ingested or absorbed through the skin.[6]
Mitigation Strategy: The Hierarchy of Controls
-
Elimination/Substitution: In the context of handling a specific research compound, this is often not feasible.
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Develop and strictly follow the protocols outlined in this document. Ensure all personnel are trained on the potential hazards and safe handling procedures.
-
Personal Protective Equipment (PPE): This is the final line of defense and is mandatory when handling this compound.
Personal Protective Equipment (PPE) Protocol
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn when handling larger quantities or if there is a risk of splashing.
-
Hand Protection: Nitrile gloves are recommended. For prolonged handling or when working with solutions, consider double-gloving. Inspect gloves for any signs of degradation or puncture before and during use.
-
Body Protection: A flame-resistant laboratory coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All work should be performed in a chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary, based on a formal risk assessment.
-
Footwear: Closed-toe shoes made of a non-porous material are mandatory.
Storage Protocol
The stability of pyrrole derivatives is paramount for experimental reproducibility. Improper storage can lead to degradation and the formation of impurities.[4]
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place. A refrigerator (2-8°C) is recommended for long-term storage.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] For long-term storage, the vial should be sealed with a tight-fitting cap and wrapped with Parafilm®.
-
Light: Protect from light. Store the compound in an amber vial or a clear vial wrapped in aluminum foil.[2]
-
Container: Use a tightly sealed, appropriate glass container.[7]
Logical Flow for Compound Storage
Caption: Workflow for receiving and storing the compound.
Handling Protocols
5.1. Weighing the Solid Compound
-
Preparation: Before retrieving the compound from storage, prepare the balance, weighing paper or boat, and any necessary spatulas. Ensure the chemical fume hood is operational.
-
Equilibration: If the compound is stored in a refrigerator, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture on the compound.
-
Inert Atmosphere (Recommended): For sensitive experiments, weighing should be performed under a gentle stream of inert gas (argon or nitrogen) or in a glove box.
-
Weighing: In a chemical fume hood, carefully open the container. Use a clean, dry spatula to transfer the desired amount of the solid to the weighing vessel. Avoid creating dust.
-
Sealing: Immediately and securely recap the stock container, wrap with Parafilm®, and return it to the proper storage location.
-
Cleanup: Clean any spills on the balance and surrounding area immediately with a suitable solvent and dispose of the waste appropriately.
5.2. Preparing a Stock Solution
-
Solvent Selection: Choose a dry (anhydrous) solvent appropriate for the subsequent experiment.
-
Glassware: Use clean, dry glassware. For moisture-sensitive applications, oven-dry the glassware and cool it under a stream of inert gas.
-
Dissolution: In the chemical fume hood, add the weighed solid to the glassware. Add the solvent via a syringe or cannula if working under an inert atmosphere. Stir until the solid is fully dissolved.
-
Storage of Solution: If the solution is to be stored, place it in a sealed vial with a PTFE-lined cap, purge the headspace with an inert gas, and store it in a cool, dark place.
Experimental Workflow for Solution Preparation
Caption: Protocol for preparing a solution of the compound.
Spill and Waste Disposal Protocol
6.1. Spill Management
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding the creation of dust, and place it in a labeled waste container. For small liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
6.2. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste (solid, liquid, and contaminated materials like gloves and weighing paper) in a dedicated, sealed, and clearly labeled waste container. As this is a non-halogenated organic compound, it should be disposed of in a container for non-halogenated organic waste.[8][9]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.
-
Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials, and within secondary containment.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office. Do not pour this chemical down the drain. [10]
Conclusion
The protocols detailed in this document are designed to ensure the safe handling and storage of this compound, preserving its integrity for research purposes while minimizing risk to laboratory personnel. Adherence to these guidelines, in conjunction with standard safe laboratory practices and institution-specific safety protocols, is essential.
References
- Adib, M., et al. (2011). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2663.
-
Nipissing University. Hazardous Materials Disposal Guide. (2019). Available from: [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. Available from: [Link]
-
Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available from: [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
-
LFA Tablet Presses. How To Protect Light Sensitive Products. Available from: [Link]
-
Temple University. Halogenated Solvents in Laboratories. Available from: [Link]
-
University of Waterloo. Chemical Storage Fact Sheet. (2023). Available from: [Link]
-
The Good Scents Company. 2-acetyl-1-methyl pyrrole. Available from: [Link]
- Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
-
Amerigo Scientific. Methyl 1-acetyl-1H-pyrrole-3-carboxylate (95%). Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Welcome to the technical support center for the synthesis of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific rationale behind experimental choices to optimize your synthetic outcomes.
Introduction to the Synthesis
The target molecule, this compound, is a highly substituted pyrrole. The Hantzsch pyrrole synthesis is a robust and versatile method for constructing such polysubstituted pyrrole rings.[1][2][3] This multicomponent reaction involves the condensation of a β-ketoester, an α-haloketone, and an amine.[1][2][3]
This guide will focus on a strategic Hantzsch synthesis approach, breaking it down into key stages and addressing potential challenges at each step.
Visualizing the Synthetic Workflow
To provide a clear overview, the following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Here we address some common initial questions regarding this synthesis.
Q1: What is the fundamental mechanism of the Hantzsch pyrrole synthesis?
A1: The reaction proceeds through three key steps:
-
Enamine Formation: The primary amine (methylamine) reacts with the β-ketoester (methyl acetoacetate) to form an enamine intermediate, methyl 3-(methylamino)but-2-enoate.[1]
-
C-Alkylation: The enamine then acts as a nucleophile, attacking the α-haloketone (3-chloro-2,4-pentanedione).
-
Cyclization and Dehydration: An intramolecular condensation occurs, followed by the elimination of a water molecule to form the aromatic pyrrole ring.[1]
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other methods for pyrrole synthesis exist, such as the Knorr and Paal-Knorr syntheses.[4] However, for a pentasubstituted pyrrole with this specific substitution pattern, the Hantzsch synthesis offers a convergent and efficient approach.
Q3: What are the primary safety precautions for this synthesis?
A3:
-
3-Chloro-2,4-pentanedione: This is a corrosive and lachrymatory compound. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methylamine: This is a flammable and toxic gas, often supplied as a solution. Work in a fume hood and avoid inhalation.
-
Solvents: Use appropriate precautions for the organic solvents used, such as ensuring proper ventilation and avoiding ignition sources.
Detailed Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Problem 1: Low Yield or No Formation of the Enamine Intermediate
Q: I'm not observing the formation of methyl 3-(methylamino)but-2-enoate, or the yield is very low. What could be the issue?
A: The formation of the enamine is a critical first step. Here are the likely causes and solutions:
-
Cause A: Incomplete Reaction: The reaction between methyl acetoacetate and methylamine may not have gone to completion.
-
Solution: Ensure an adequate reaction time and consider gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A protocol for this reaction suggests an overnight reaction at room temperature.[5]
-
-
Cause B: Hydrolysis of the Enamine: Enamines can be susceptible to hydrolysis, especially in the presence of excess water and acidic conditions.
-
Solution: Use a high-quality, anhydrous solvent for the reaction. If using an aqueous solution of methylamine, ensure the subsequent work-up effectively removes water.
-
-
Cause C: Impure Starting Materials: The presence of impurities in methyl acetoacetate or the methylamine solution can interfere with the reaction.
-
Solution: Use freshly distilled methyl acetoacetate and a reliable source of methylamine.
-
Problem 2: Low Yield in the Hantzsch Condensation Step
Q: The final condensation to form the pyrrole is giving me a low yield. What factors should I investigate?
A: The Hantzsch condensation is the core of this synthesis, and its efficiency is paramount.
-
Cause A: Suboptimal Reaction Temperature: The reaction temperature significantly influences the rate of reaction and the formation of byproducts.
-
Solution: The reaction is often exothermic. It's crucial to control the temperature, especially during the initial addition of reactants. While some Hantzsch reactions are performed at room temperature, others benefit from heating. An optimization of the reaction temperature, for instance between room temperature and 80°C, is advisable.
-
-
Cause B: Inappropriate Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction rate.
-
Solution: Ethanol or a mixture of ethanol and water are commonly used solvents. However, for highly substituted pyrroles, a higher boiling point solvent like dimethylformamide (DMF) might be beneficial.[2]
-
-
Cause C: Competing Side Reactions: The most common side reaction in the Hantzsch synthesis is the formation of a furan derivative via the Feist-Bénary furan synthesis.[6]
-
Solution: This is more likely if the reaction conditions are too acidic. While the reaction is often carried out in the presence of a weak acid like acetic acid, maintaining a close to neutral pH is important to suppress furan formation.
-
Problem 3: Difficulty in Product Purification
Q: I'm struggling to isolate a pure sample of the final product. What purification strategies are most effective?
A: The purification of highly substituted pyrroles can be challenging due to the presence of starting materials, intermediates, and byproducts.
-
Cause A: Ineffective Initial Work-up: A thorough work-up is essential to remove the bulk of impurities before chromatographic purification.
-
Solution: After the reaction, quench the mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
-
Cause B: Unsuitable Chromatographic Conditions: The polarity of the crude mixture may require careful selection of the mobile phase for column chromatography.
-
Solution: Use a gradient elution system for flash column chromatography on silica gel. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. Monitor the fractions by TLC to identify the desired product.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Synthesis of Methyl 3-(methylamino)but-2-enoate
-
In a round-bottom flask, dissolve methyl acetoacetate (1.0 eq) in methanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a 40% aqueous solution of methylamine (1.1 eq) dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude enamine, which can often be used in the next step without further purification.
Protocol 2: Hantzsch Synthesis of this compound
-
In a round-bottom flask, dissolve the crude methyl 3-(methylamino)but-2-enoate (1.0 eq) in ethanol.
-
Add 3-chloro-2,4-pentanedione (1.0 eq) to the solution.
-
Add a catalytic amount of a weak base, such as sodium acetate (0.2 eq), to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor its progress by TLC.
-
Once the starting materials are consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate, starting with 95:5).
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the solvent system, collecting fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Enamine Synthesis | ||
| Reactant Ratio | Methyl acetoacetate : Methylamine (1 : 1.1) | A slight excess of methylamine ensures complete conversion of the ketoester. |
| Solvent | Methanol | Good solubility for both reactants. |
| Temperature | 0-5°C (initial), then RT | Controls the initial exothermic reaction and allows for completion. |
| Hantzsch Condensation | ||
| Reactant Ratio | Enamine : 3-Chloro-2,4-pentanedione (1 : 1) | Stoichiometric amounts are typically effective. |
| Solvent | Ethanol | A common and effective solvent for Hantzsch reactions. |
| Catalyst | Sodium Acetate (catalytic) | Neutralizes the in-situ generated HCl. |
| Temperature | Reflux (~78°C) | Provides sufficient energy for the condensation and cyclization. |
| Purification | ||
| Technique | Flash Column Chromatography | Effective for separating the product from starting materials and byproducts. |
| Stationary Phase | Silica Gel | Standard choice for moderately polar organic compounds. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for good separation of components with varying polarities. |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical connections between observed problems, their potential causes, and the recommended solutions.
Caption: A logical flowchart for troubleshooting common issues in the synthesis.
References
-
Hantzsch Pyrrole Synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]
- Johnson, A. W., & Price, R. (1962). 2,3,4,5-TETRAMETHYLPYRROLE. Organic Syntheses, 42, 92. doi:10.15227/orgsyn.042.0092
- Hantzsch pyrrole synthesis on solid support. (2000). Tetrahedron Letters, 41(46), 8949-8951.
-
Hantzsch pyrrole synthesis. (n.d.). In Grokipedia. Retrieved January 22, 2026, from [Link]
-
Request PDF on ResearchGate. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 22, 2026, from [Link]
- Kaur, N. (2020). Hantzsch Pyrrole Synthesis. In Metals and Non-Metals. Taylor & Francis.
-
(2025). The Hantzsch pyrrole synthesis. ResearchGate. [Link]
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(4), 816-828.
- Estévez, V., Villacampa, M., & Menéndez, J. C. (2016). Three-Component Synthesis of Pyrrole-Related Nitrogen Heterocycles by a Hantzsch-Type Process: Comparison Between Conventional and High-Speed Vibration Milling Conditions. Asian Journal of Organic Chemistry, 5(7), 896-904.
- Roomi, M. W., & Macdonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1695.
-
Hantzsch Pyrrole Synthesis. (n.d.). In Name-Reaction.com. Retrieved January 22, 2026, from [Link]
-
Land of Learning. (2021, January 21). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11 [Video]. YouTube. [Link]
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
- Ashida, Y., Nakatsuji, H., & Tanabe, Y. (2017). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)
- Lakhrissi, Y., et al. (2022). Synthesis, structural confirmation, antibacterial properties and bio-informatics computational analyses of new pyrrole based on 8-hydroxyquinoline. Journal of Molecular Structure, 1259, 132683.
-
Bis(1,5-dichloro-2,4-pentanedione)copper(II) complex. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]
- Recent Advances in the Synthesis of Pyrrole Derivatives: Mechanism. (2025). International Journal of Progressive Research in Engineering Management and Science, 05(12), 111-122.
- Pop, R., et al. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024(1), M1778.
- Al-Ostath, A., et al. (2023). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 28(21), 7301.
- EP0037474B1 - Process for the preparation of 1-acetoxy-3-chloro-pentanone-4. (n.d.). Google Patents.
-
Request PDF on ResearchGate. (n.d.). Synthesis and spectroscopic characterization of 4-chloroacetyl-3-methyl-1-phenylpyrazol-5-one and its iron (III) complex. Retrieved January 22, 2026, from [Link]
- Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3379.
- CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. (n.d.). Google Patents.
Sources
Technical Support Center: Purification Challenges of Acetylated Pyrroles
Welcome to the Technical Support Center for the purification of acetylated pyrroles. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining pure acetylated pyrrole derivatives. Drawing from extensive field experience and established chemical principles, this resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of purifying these valuable heterocyclic compounds.
Introduction: The Challenge of Purifying Acetylated Pyrroles
Acetylated pyrroles are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. However, their purification is often far from straightforward. The inherent reactivity of the pyrrole ring, coupled with the potential for side reactions during acetylation and the lability of the acetyl group itself, presents a unique set of challenges. Issues such as co-eluting isomers, product degradation on silica gel, and the formation of intractable polymeric materials are common hurdles.
This guide is structured to address these specific issues head-on, providing not just solutions, but also the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Section 1: Troubleshooting Guide - A Problem-Solution Approach
This section is formatted as a series of common problems encountered during the purification of acetylated pyrroles, followed by detailed explanations and actionable solutions.
Problem 1: My TLC plate shows multiple spots close to my product's Rf, and column chromatography is giving mixed fractions.
Possible Causes and Solutions:
This is a classic issue often arising from the formation of isomers (N- vs. C-acylation, or C2- vs. C3-acylation) and di-acetylated byproducts during the synthesis.
-
Distinguishing Isomers:
-
N- vs. C-Acetylated Pyrroles: N-acetylated pyrroles are generally less polar than their C-acetylated counterparts. On a normal-phase silica TLC plate, the N-acetylated isomer will typically have a higher Rf value. For visualization, potassium permanganate stain is often effective, as the pyrrole ring is readily oxidized, leading to a yellow or brown spot against a purple background.[1]
-
C2- vs. C3-Acetylated Pyrroles: The C2- and C3-acetylated isomers can have very similar polarities, making their separation by standard chromatography challenging.
-
-
Chromatographic Solutions:
-
Solvent System Optimization: A systematic approach to solvent screening is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Small changes in the solvent ratio can significantly impact resolution. For very similar isomers, consider using a ternary solvent system (e.g., hexane/ethyl acetate/dichloromethane) to fine-tune the selectivity.
-
Alternative Stationary Phases: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or Florisil. Some acetylated pyrroles can be sensitive to the acidic nature of silica gel, leading to streaking or degradation on the column.[2]
-
Problem 2: My product seems to be degrading on the silica gel column, leading to low yields and impure fractions.
Possible Causes and Solutions:
The acetyl group of an acetylated pyrrole can be susceptible to hydrolysis, particularly under acidic conditions. Standard silica gel is slightly acidic and can catalyze the deacetylation of sensitive substrates.
-
Assessing Stability:
-
Before committing to a large-scale column, perform a stability test. Spot your crude product on a TLC plate, let it sit for a few hours, and then elute it. If a new spot appears at the baseline (indicative of the more polar deacetylated pyrrole), your compound is likely unstable on silica.
-
-
Mitigation Strategies:
-
Deactivated Silica: Use silica gel that has been "deactivated" by treatment with a base. This can be done by preparing a slurry of silica gel in the desired solvent system containing a small amount of a volatile base like triethylamine (~0.1-1%).[3]
-
Alternative Purification Methods: If the compound is highly sensitive, avoid silica gel chromatography altogether. Consider crystallization, vacuum distillation, or preparative thin-layer chromatography (prep-TLC).
-
Problem 3: My crude reaction mixture is a dark, tarry substance, and I'm having trouble isolating my product.
Possible Causes and Solutions:
Pyrroles are known to polymerize under strongly acidic or oxidative conditions. This is a common issue in Friedel-Crafts acylation reactions if the conditions are not carefully controlled.
-
Minimizing Polymerization during Reaction:
-
Slowly add the pyrrole to a pre-formed complex of the acylating agent and Lewis acid at a low temperature (e.g., 0 °C or below).[4] This helps to control the reaction rate and minimize the formation of polymeric byproducts.
-
-
Purification of Polymer-Contaminated Mixtures:
-
Initial Workup: After quenching the reaction, a thorough aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove some acidic residues that may promote further polymerization.
-
Filtration through a Plug of Silica: Before attempting column chromatography, try passing a solution of the crude product through a short plug of silica gel, eluting with a moderately polar solvent. This can remove a significant portion of the high-molecular-weight polymeric material, which will remain at the top of the plug.
-
Trituration: If the product is a solid, trituration with a solvent in which the polymer is insoluble but the product has some solubility can be an effective purification step.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I differentiate between N-acetylpyrrole and 2-acetylpyrrole using TLC?
A1: N-acetylpyrrole is generally less polar than 2-acetylpyrrole. Therefore, in a normal-phase TLC system (e.g., silica gel with hexane/ethyl acetate), the N-acetylpyrrole will have a higher Rf value (travel further up the plate). For visualization, iodine vapor can be used, which typically gives a brown spot for both isomers.
Q2: What is the best way to remove unreacted acetic anhydride from my reaction mixture?
A2: Acetic anhydride can be effectively removed during the aqueous workup. Quenching the reaction with water or a dilute solution of sodium bicarbonate will hydrolyze the excess acetic anhydride to acetic acid. The resulting acetic acid can then be removed by washing the organic layer with a saturated solution of sodium bicarbonate until no more gas evolution is observed.
Q3: My acetylated pyrrole is an oil. What is the best purification method?
A3: For oily products, vacuum distillation is often the most effective purification method, provided the compound is thermally stable.[5][6] This technique is particularly good at removing non-volatile impurities like residual catalyst and polymeric materials. If the oil is not amenable to distillation, column chromatography is the next best option.
Q4: Can I use a strong base like NaOH to wash my organic extracts during workup?
A4: It is generally not recommended to use strong, non-volatile bases like sodium hydroxide, as they can promote the hydrolysis of the acetyl group, leading to deacetylation of your product.[3][7] A milder, volatile base like triethylamine in the solvent system for chromatography, or a wash with a saturated solution of sodium bicarbonate during workup, is a safer choice.
Section 3: Detailed Experimental Protocols
Protocol 1: Purification of a Solid Acetylated Pyrrole by Recrystallization
This protocol provides a general guideline for the recrystallization of a solid acetylated pyrrole. The choice of solvent is critical and may require some experimentation.
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude solid in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for acetylated pyrroles include:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Toluene
-
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add the solvent in portions until a clear solution is obtained at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more controlled crystallization, you can insulate the flask. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification of a Liquid Acetylated Pyrrole by Vacuum Distillation
This protocol is suitable for thermally stable, liquid acetylated pyrroles.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. Use a Kugelrohr apparatus for small quantities.
-
Transfer of Crude Product: Transfer the crude liquid acetylated pyrrole to the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initiating Vacuum: Slowly and carefully apply vacuum to the system. It is important to do this gradually to avoid bumping.
-
Heating: Begin heating the distillation flask gently. The temperature should be gradually increased until the product begins to distill. Monitor the head temperature and the pressure. The boiling point under vacuum will be significantly lower than at atmospheric pressure.
-
Collection: Collect the fraction that distills at a constant temperature and pressure. It is often advisable to collect a small forerun fraction, which may contain more volatile impurities.
-
Completion: Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Section 4: Data Presentation and Visualization
Table 1: Typical TLC Data for Acetylated Pyrroles and Common Impurities
| Compound | Typical Solvent System (Hexane:EtOAc) | Approximate Rf Value | Visualization |
| Pyrrole (starting material) | 8:2 | 0.6 - 0.7 | KMnO₄ (yellow/brown), Iodine (brown) |
| N-Acetylpyrrole | 8:2 | 0.5 - 0.6 | KMnO₄ (yellow/brown), Iodine (brown) |
| 2-Acetylpyrrole | 7:3 | 0.3 - 0.4 | KMnO₄ (yellow/brown), Iodine (brown) |
| Diacetylated Pyrrole | 6:4 | 0.1 - 0.2 | KMnO₄ (yellow/brown), Iodine (brown) |
| Polymeric Byproducts | - | ~0.0 (streaking) | Baseline discoloration |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Diagram 1: Decision Tree for Purification Strategy
This diagram provides a logical workflow for selecting the most appropriate purification method based on the properties of the crude acetylated pyrrole.
Caption: A decision tree to guide the selection of an appropriate purification method for acetylated pyrroles.
References
-
Organic Syntheses Procedure, 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Available at: [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - ResearchGate. Available at: [Link]
- Purification of crude pyrroles - US5502213A - Google Patents.
- Purification method of 2-acetyl-1-pyrroline - JP2014073999A - Google Patents.
-
Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles - NIH. Available at: [Link]
- Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents.
-
How to remove excess pyrrole from a reaction mixture? - ResearchGate. Available at: [Link]
-
2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Available at: [Link]
-
PYRROLE CHEMISTRY: II. 2-PYRROLECARBONITRILE, 1-METHYL-2-PYRROLECARBONITRILE, AND THEIR NITRATION PRODUCTS. Available at: [Link]
-
Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography - PubMed. Available at: [Link]
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis - The Royal Society of Chemistry. Available at: [Link]
-
(PDF) Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles - ResearchGate. Available at: [Link]
-
The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]
-
Crystallization Solvents.pdf. Available at: [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry) - Study Mind. Available at: [Link]
-
TLC Visualization Reagents - EPFL. Available at: [Link]
-
Chemoselective N-deacetylation under mild conditions - RSC Publishing. Available at: [Link]
-
(PDF) 2-Acetylpyrrole - ResearchGate. Available at: [Link]
-
TLC stains. Available at: [Link]
-
Chemical stability of Reversed Phase HPLC silica under NaOH regeneration conditions. Available at: [Link]
-
(PDF) Solubility of Lignin and Acetylated Lignin in Organic Solvents - ResearchGate. Available at: [Link]
-
Friedel-Crafts Alkylation of Pyrrole [duplicate] - Chemistry Stack Exchange. Available at: [Link]
-
Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons - YouTube. Available at: [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids - PMC. Available at: [Link]
-
What compounds are unstable in a silica gel column (chromatography) : r/chemhelp - Reddit. Available at: [Link]
-
Recent Developments in the Synthesis of Dipyrromethanes. A Review - ResearchGate. Available at: [Link]
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents.
-
An overview on Common Organic Solvents and their Toxicity Abstract. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
Visualizing a TLC plate - YouTube. Available at: [Link]
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Technical Support Center: Polysubstituted Pyrrole Synthesis
Welcome to the technical support center for polysubstituted pyrrole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting guides.
Introduction to the Challenges
The synthesis of polysubstituted pyrroles is a cornerstone of medicinal chemistry and materials science. However, seemingly straightforward reactions can often lead to complex product mixtures, low yields, or complete failure. The challenges typically revolve around several key areas: regioselectivity, unwanted side reactions like oxidation and polymerization, the stability of starting materials, and difficult purification. This guide provides a structured approach to diagnosing and solving these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Poor Regioselectivity in Knorr-Type Pyrrole Syntheses
Question: "I'm performing a Knorr pyrrole synthesis with an unsymmetrical α-amino ketone and a β-ketoester, but I'm getting a mixture of regioisomers. How can I control the regioselectivity?"
Answer: This is a classic challenge in Knorr and related syntheses. The initial condensation between the α-amino ketone and the β-ketoester can occur in two different ways if the ketoester is also unsymmetrical, leading to a mixture of products.
Root Cause Analysis:
The regioselectivity is determined by the relative reactivity of the two carbonyl groups in the β-ketoester towards the amine. The more electrophilic carbonyl will preferentially react.
Troubleshooting Strategies:
-
Exploit Electronic Differences: You can strategically choose your β-ketoester to have electronically distinct carbonyl groups. For example, using a β-ketoaldehyde will strongly favor the reaction at the more reactive aldehyde carbonyl.
-
Steric Hindrance: Introducing bulky substituents near one of the carbonyl groups can sterically hinder the approach of the amine, thus directing the reaction to the less hindered carbonyl.
-
Use of Pre-activated Substrates: Consider using an enamine of the β-ketoester, which can then react with the α-amino ketone in a more controlled manner.
-
Alternative Syntheses: If direct control is not achievable, consider a different synthetic approach that offers better regiochemical control, such as the Paal-Knorr synthesis if a suitable 1,4-dicarbonyl precursor is available.
Workflow Diagram: Controlling Regioselectivity in Knorr Synthesis
"improving solubility of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate for biological assays"
Guide ID: SSC-PYR-4A125T-3C Compound: Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate Prepared by: Senior Application Scientist, Formulations Division
Statement of the Problem
Researchers utilizing this compound and similar polysubstituted pyrrole derivatives frequently encounter challenges with aqueous solubility. The inherent lipophilicity of the pyrrole core, combined with its alkyl and acetyl substitutions, leads to poor solubility in standard biological buffers[1]. This can result in compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately hindering drug discovery and development efforts[2][3].
This technical guide provides a structured approach to systematically address and overcome these solubility issues. It is designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for preparing this compound for various biological assays.
Part 1: Frequently Asked Questions (FAQs)
Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?
A1: This is a classic sign of a compound "crashing out" of solution. Here’s the causality:
-
High Lipophilicity: Your compound, this compound, is structurally hydrophobic. While it readily dissolves in a strong organic solvent like Dimethyl Sulfoxide (DMSO), this high-concentration stock solution is thermodynamically unstable when introduced to a predominantly aqueous environment.
-
Solvent Shift: When you dilute the DMSO stock into the buffer, the solvent properties dramatically shift from organic to aqueous. The water molecules cannot effectively solvate the lipophilic compound, causing it to self-aggregate and precipitate[4].
-
Exceeding Aqueous Solubility Limit: Every compound has a maximum intrinsic aqueous solubility. Your final concentration in the assay buffer, even after dilution, likely exceeded this limit.
Initial Recommendation: Always prepare the highest concentration stock solution possible in 100% DMSO. Then, perform serial dilutions in DMSO before making the final dilution into your aqueous buffer. This minimizes the volume of DMSO being introduced at the final step. However, if precipitation persists, you will need to employ a more advanced solubilization strategy.
Q2: What is the best solvent for creating a primary stock solution, and are there any risks?
A2: The choice of the initial solvent is critical. A high-purity, anhydrous solvent is essential to prevent degradation and ensure concentration accuracy.
| Solvent | Recommended Max Stock Conc. | Pros | Cons & Assay Considerations |
| DMSO | 10-50 mM (Empirically Determined) | Excellent solubilizing power for many non-polar compounds. Miscible with water. | Can be toxic to cells, typically above 0.5% (v/v)[5]. Can interfere with some enzyme kinetics. May freeze at 18.5°C. |
| Ethanol | 10-20 mM (Empirically Determined) | Less toxic to cells than DMSO. Volatile, which can be useful for some applications. | Not as strong a solvent as DMSO for highly lipophilic compounds. Can have biological effects (e.g., receptor modulation). |
| DMF | 10-50 mM (Empirically Determined) | Strong solubilizing power, similar to DMSO. | Higher cellular toxicity than DMSO. Should be used with caution and only when other solvents fail. |
Expert Insight: Always start with DMSO. Its robust solubilizing capacity makes it the gold standard for creating primary stocks of poorly soluble compounds[6]. Prepare a high-concentration (e.g., 20 mM) stock, aliquot it into single-use vials, and store at -20°C or -80°C to minimize freeze-thaw cycles. Crucially, always include a vehicle control in your experiments (assay buffer + the same final concentration of DMSO) to account for any solvent-induced effects[5].
Q3: How can I improve the solubility of my compound in the final assay medium without using high levels of organic solvents?
A3: When simple dilution of a DMSO stock is insufficient, you must modify the formulation of your final solution. The primary strategies involve using co-solvents, surfactants, or cyclodextrins. Each works via a different mechanism.
| Strategy | Mechanism of Action | Best For... | Key Consideration |
| Co-solvents | Reduces the overall polarity of the aqueous solvent system, making it more "hospitable" to the lipophilic compound[7][8]. | Biochemical assays, initial screening. | Potential for precipitation upon further dilution. Requires careful optimization of co-solvent percentage[7]. |
| Surfactants | Above the Critical Micelle Concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic compound in their core[9][10]. | Cell-based and biochemical assays where membrane disruption is not a concern. | Must stay above the CMC. Can interfere with protein structure or cell membranes at high concentrations[11]. |
| Cyclodextrins | Forms a host-guest inclusion complex, where the hydrophobic compound is sequestered within the cyclodextrin's non-polar cavity[12][13]. | Cell-based assays, in vivo studies. | Stoichiometry of the complex is important. Can sometimes reduce compound efficacy if binding is too strong[13][14]. |
The following workflow provides a logical path for selecting an appropriate strategy.
Caption: Decision workflow for selecting a solubilization strategy.
Part 2: Troubleshooting Guides & Experimental Protocols
Protocol 1: Preparation of Primary Stock Solution
This protocol establishes a baseline concentrated stock for subsequent dilution and formulation experiments.
-
Preparation: Weigh out 5-10 mg of this compound into a sterile glass vial.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve a target concentration of 20 mM.
-
Dissolution: Vortex vigorously for 2-3 minutes. If necessary, use a sonicating water bath for 5-10 minutes to ensure complete dissolution.
-
Inspection: Visually inspect the solution against a bright light and a dark background to ensure no solid particles remain.
-
Storage: Aliquot into single-use, low-binding tubes. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Co-Solvent Formulation Strategy
This method involves creating an intermediate stock in a co-solvent/DMSO mixture before final dilution.
-
Co-solvent Selection: Choose a biocompatible co-solvent such as PEG-400 or Propylene Glycol.
-
Stock Preparation:
-
Dispense 10 µL of your 20 mM DMSO primary stock (from Protocol 1) into a sterile microfuge tube.
-
Add 90 µL of the selected co-solvent (e.g., PEG-400).
-
Vortex thoroughly. This creates a 2 mM intermediate stock in 10% DMSO / 90% Co-solvent.
-
-
Final Dilution: Serially dilute this intermediate stock into your final assay buffer. For example, a 1:100 dilution will yield a 20 µM final concentration with 0.1% DMSO and 0.9% co-solvent.
-
Validation: Incubate the final solution at the assay temperature (e.g., 37°C) for 30 minutes. Visually inspect for any signs of precipitation (haziness, Tyndall effect).
-
Control: Remember to adjust your vehicle control to contain the same final concentrations of both DMSO and the co-solvent.
Protocol 3: Surfactant-Based Formulation
This protocol leverages micellar solubilization.
Caption: Surfactant monomers (S) form a micelle to encapsulate a drug.
-
Surfactant Selection: Choose a non-ionic surfactant like Tween® 80 or Pluronic® F-68, which are generally less harsh on cells and proteins.
-
Buffer Preparation: Prepare your standard assay buffer and supplement it with the chosen surfactant at a concentration 5-10 times its Critical Micelle Concentration (CMC). For Tween® 80, the CMC is ~0.012 mM, so a working concentration of 0.1 mM (approx. 0.013% w/v) is a good starting point.
-
Dissolution: Ensure the surfactant is fully dissolved in the buffer. Gentle warming may be required for some surfactants.
-
Compound Addition: Directly dilute your high-concentration DMSO stock (from Protocol 1) into the surfactant-containing buffer. Use vigorous vortexing during addition to promote rapid partitioning into the micelles.
-
Validation & Control: As with other methods, equilibrate and inspect for precipitation. The vehicle control must contain the identical concentration of both DMSO and the surfactant.
Protocol 4: Cyclodextrin-Mediated Solubilization
This advanced method creates a water-soluble inclusion complex.
Caption: A cyclodextrin encapsulates a hydrophobic drug.
-
Cyclodextrin Selection: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a widely used and highly soluble derivative suitable for most applications[12][14].
-
Complexation Slurry Preparation:
-
In a glass vial, create a solution of HP-β-CD in your assay buffer. A 5-10% (w/v) solution is a robust starting point.
-
Add your compound (either as a solid or from a minimal volume of a volatile solvent like ethanol that can be evaporated off) to the HP-β-CD solution. The molar ratio of drug-to-cyclodextrin should be tested, starting at 1:2 and going up to 1:10.
-
-
Equilibration: Seal the vial and shake or sonicate the slurry at room temperature or slightly elevated temperature (40°C) for 24-48 hours. This extended time is required for the drug to partition into the cyclodextrin cavity.
-
Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any un-complexed, insoluble drug.
-
Quantification: Carefully collect the supernatant. The concentration of the solubilized drug in this supernatant must be accurately determined using a validated analytical method (e.g., HPLC-UV, LC-MS). This is your new, water-soluble stock solution.
-
Control: The vehicle control for these experiments is the same concentration of HP-β-CD in the assay buffer.
References
-
Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Molbank, 2024. Available from: [Link]
-
Sharma, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available from: [Link]
-
Angelov, P., & Yanev, P. (2024). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. ResearchGate. Available from: [Link]
-
Pașca, B., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available from: [Link]
-
Chiric, N., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available from: [Link]
-
Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. Available from: [Link]
-
Singh, A., et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Lyra, F., et al. (2021). Functionalization of pyrrole derivatives as a way to improve their solubility in aqueous medium for applying in latent fingerprints development. ResearchGate. Available from: [Link]
-
Pop, C., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]
-
Vemula, V. R. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. PMC - PubMed Central. Available from: [Link]
-
Fisher Scientific. Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, 95%, Thermo Scientific. Available from: [Link]
-
Kramer, P., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - PubMed Central. Available from: [Link]
-
Li, Y., et al. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - PubMed Central. Available from: [Link]
-
Stana, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]
-
World Journal of Pharmaceutical Research. (2020). A REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES FOR POORLY SOLUBLE DRUGS. Available from: [Link]
-
Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Journals. Available from: [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 14. Cyclodextrin Complex Formation with Water-Soluble Drugs: Conclusions from Isothermal Titration Calorimetry and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Stability Issues of Pyrrole Carboxylates in Solution
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrrole carboxylates. This document provides in-depth, field-proven insights into the common stability challenges encountered with these compounds in solution. Our goal is to move beyond simple protocols and explain the causal mechanisms behind the degradation, empowering you to design more robust experiments and ensure the integrity of your results.
The pyrrole framework is a vital structural motif in a vast array of biologically active agents, including the blockbuster drug atorvastatin.[1] However, the inherent reactivity of the pyrrole ring, combined with the functionality of the carboxylate group, presents unique stability challenges that can compromise experimental outcomes if not properly managed. This guide is structured to help you diagnose, troubleshoot, and prevent these issues effectively.
Section 1: Fundamental Principles of Pyrrole Carboxylate Instability
Understanding the primary degradation pathways is the first step toward controlling them. Pyrrole carboxylates are susceptible to several modes of degradation, often influenced by environmental factors such as pH, light, oxygen, and temperature.
The four principal pathways of concern are:
-
Decarboxylation: The loss of the carboxylate group as CO2, most prominent in pyrrole-2-carboxylic acids under acidic conditions.[2][3]
-
Hydrolysis: The cleavage of the ester bond in pyrrole esters to yield the corresponding carboxylic acid, a reaction catalyzed by acid or base.
-
Oxidation: The reaction of the electron-rich pyrrole ring with oxygen or other oxidizing agents, often leading to colored oligomers and complex product mixtures.[4][5]
-
Photodegradation: The degradation of the molecule upon exposure to light, particularly UV radiation.[6]
Caption: Major degradation pathways for pyrrole carboxylates in solution.
Section 2: Troubleshooting Guide
This section is formatted as a series of common experimental problems. For each issue, we provide the likely chemical cause, diagnostic steps to confirm the problem, and robust solutions to mitigate it.
Q1: My pale or colorless pyrrole carboxylate solution is turning yellow or dark brown. What is happening and how can I prevent it?
Plausible Cause (The "Why"): This is a classic sign of oxidative degradation. The electron-rich pyrrole ring is highly susceptible to oxidation by atmospheric oxygen.[4] The initial oxidation can form reactive intermediates that subsequently polymerize, creating colored, often insoluble, byproducts.[7] This process is frequently accelerated by light and the presence of trace metal impurities. The observation of pyrrole itself, a colorless liquid, darkening upon exposure to air is a well-known example of this phenomenon.[8]
Diagnostic & Confirmation Steps:
-
Visual Inspection: A progressive color change is the primary indicator.
-
UV-Vis Spectroscopy: Scan the solution over time. The appearance of new absorption bands at longer wavelengths (in the visible spectrum) is indicative of the formation of conjugated, colored species.
-
HPLC-DAD/MS Analysis: Use a diode-array detector (DAD) to observe the emergence of new peaks with different UV spectra. Mass spectrometry (MS) can help identify oxidized or dimeric/trimeric species.
Preventative Measures & Solutions:
-
Solvent Deoxygenation: Before preparing your solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store the solution under an inert atmosphere. Use vials with septa and flush the headspace with argon or nitrogen before sealing.
-
Use of Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if it does not interfere with your downstream application.
-
Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides upon storage which are potent oxidizing agents.
Q2: I'm losing my pyrrole-2-carboxylate compound in acidic solution (pH < 4), and I suspect gas is evolving. What is the likely cause?
Plausible Cause (The "Why"): You are almost certainly observing acid-catalyzed decarboxylation. Pyrrole-2-carboxylic acid is known to be unstable in acidic aqueous solutions, readily losing carbon dioxide (CO2).[3] The degradation rate increases dramatically as the pH drops below 3.[3] The mechanism involves the protonation of the pyrrole ring at the C2 or C5 position, which facilitates the cleavage of the carbon-carboxyl bond.[2][3]
Diagnostic & Confirmation Steps:
-
pH-Dependent Stability Study: Prepare your compound in a series of buffers with different pH values (e.g., pH 7, 5, 4, 3, 2). Monitor the concentration of the parent compound over time using HPLC. A rapid loss of compound specifically at low pH is strong evidence for this pathway.
-
Headspace Gas Analysis: While complex, a definitive confirmation can be achieved by analyzing the vial headspace using Gas Chromatography (GC) to detect the evolution of CO2.
-
HPLC-MS Analysis: The primary degradation product will be the parent pyrrole ring without the carboxylate group. Monitor for the appearance of a new peak with the corresponding mass.
Caption: A troubleshooting decision tree for pyrrole carboxylate instability.
Preventative Measures & Solutions:
-
pH Control: The most critical factor. Maintain the pH of your aqueous solutions between 5 and 7. Use a well-buffered system.
-
Solvent Choice: If your application allows, switch to aprotic organic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) where acid-catalyzed decarboxylation is significantly slower.
-
Temperature Control: Perform experiments at the lowest practical temperature, as higher temperatures accelerate the reaction rate. Store stock solutions at -20°C or -80°C.[9]
Q3: My pyrrole ester is converting to the corresponding carboxylic acid. How do I prevent this?
Plausible Cause (The "Why"): This is a classic hydrolysis reaction. The ester functional group is reacting with water to form a carboxylic acid and an alcohol. This reaction is catalyzed by both acids (H+) and bases (OH-). Therefore, running experiments at very low or very high pH will significantly accelerate this degradation. Even in neutral water, slow hydrolysis can occur over time, especially at elevated temperatures.
Diagnostic & Confirmation Steps:
-
Co-elution Study: The most reliable method. Synthesize or purchase an authentic standard of the suspected carboxylic acid degradant. Analyze your degraded sample by HPLC and confirm that the new peak co-elutes (has the same retention time) with the standard.
-
LC-MS Analysis: The new peak should have a mass corresponding to the carboxylic acid. The mass difference will correspond to the ester alkyl group versus a proton.
-
pH-Rate Profile: As with decarboxylation, monitor the rate of formation of the carboxylic acid at different pH values. You should see an increased rate at both acidic and alkaline pH compared to a neutral pH.
Preventative Measures & Solutions:
-
Use Aprotic and Anhydrous Solvents: The best way to prevent hydrolysis is to remove water. Use dry solvents (e.g., anhydrous DMF, ACN) for preparing stock solutions.
-
Strict pH Control: If aqueous solutions are necessary, maintain a neutral pH (6.5-7.5) using a suitable buffer.
-
Low-Temperature Storage: Store stock solutions at low temperatures (-20°C or -80°C) to minimize the rate of hydrolysis.[9] Prepare working solutions fresh from the frozen stock.
Section 3: Protocols for Stability Assessment
Protocol A: Forced Degradation Study
This protocol is designed to rapidly assess the stability profile of your pyrrole carboxylate by subjecting it to a range of harsh conditions. It helps identify the most likely degradation pathways.
1. Materials:
-
Your pyrrole carboxylate compound.
-
HPLC-grade acetonitrile and water.
-
Buffers: pH 3, pH 7, pH 9.
-
Reagents: 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H2O2).
-
HPLC system with UV/DAD and preferably MS detector.
-
Clear and amber glass vials.
-
Calibrated oven and a UV light chamber (or sunlight).
2. Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in acetonitrile.
-
Set Up Test Conditions: For each condition, add stock solution to a final concentration of ~50 µg/mL in the stress solution.
-
Acid Hydrolysis: Dilute in 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Dilute in 1 M NaOH. Incubate at room temperature for 30 min, 2, and 8 hours. (Base hydrolysis is often very fast).
-
Oxidative Degradation: Dilute in 3% H2O2. Incubate at room temperature for 2, 8, and 24 hours.
-
Thermal Stress: Dilute in pH 7 buffer. Incubate in an oven at 70°C for 24 and 48 hours.
-
Photolytic Stress: Dilute in pH 7 buffer in a clear vial. Expose to direct sunlight or a photostability chamber for 24 hours. Run a parallel sample in an amber vial as a dark control.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples with an equimolar amount of base/acid.
-
Analyze all samples by a suitable reverse-phase HPLC method.
-
Calculate the percentage of the parent compound remaining and identify major degradation products.
-
3. Data Interpretation:
| Stress Condition | Observed Degradation | Likely Pathway |
| 1 M HCl | Significant loss of parent | Acid Hydrolysis, Decarboxylation |
| 1 M NaOH | Rapid loss of parent | Base Hydrolysis |
| 3% H2O2 | Multiple new peaks, color change | Oxidation |
| Heat (70°C) | Moderate loss of parent | Thermal Degradation |
| Light (vs. Dark) | Loss of parent in clear vial only | Photodegradation |
Section 4: Frequently Asked Questions (FAQs)
Q: What is the ideal pH range for storing a typical pyrrole-2-carboxylate solution? A: Based on kinetic studies, the rate of decarboxylation for pyrrole-2-carboxylic acid increases significantly at pH values below 4.[3] To avoid both acid-catalyzed decarboxylation and base-catalyzed hydrolysis, a buffered aqueous solution in the pH range of 5.0 to 7.5 is generally recommended for short-term storage. For long-term storage, an aprotic organic solvent is superior.
Q: Which solvents are best for minimizing degradation? A: High-purity, anhydrous aprotic solvents are highly recommended for stock solutions. Acetonitrile (ACN) and Dimethyl Sulfoxide (DMSO) are excellent choices. While DMF is also common, be aware that it can degrade over time to form amines, which can cause basic degradation. Always use fresh, high-quality solvents.
Q: Are there structural modifications that can improve the stability of pyrrole carboxylates? A: Yes. Stability is highly structure-dependent.
-
Ester vs. Acid: Esters are generally more stable to decarboxylation than the corresponding 2-carboxylic acids.
-
Position of Carboxylate: Pyrrole-3-carboxylates are significantly more stable to decarboxylation than their pyrrole-2-carboxylate isomers.
-
Ring Substitution: Electron-withdrawing groups on the pyrrole ring can decrease its susceptibility to oxidation by lowering the electron density of the ring.
Q: How can I quickly check for initial degradation without an HPLC? A: For a qualitative check, you can use Thin Layer Chromatography (TLC). Spot your fresh solution and the aged solution on a TLC plate. The appearance of new spots or significant tailing/streaking in the aged sample lane indicates the formation of degradation products. A change in the solution's color is also a direct, albeit non-specific, indicator of oxidative degradation.[4]
Section 5: References
-
Herath, A., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5182–5185. [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved January 22, 2026, from [Link]
-
Deng, H., et al. (2013). Decarboxylation of pyrrole-2-carboxylic acid: A DFT investigation. Chinese Journal of Structural Chemistry. (Note: Specific article details from ResearchGate). [Link]
-
Doytchinova, I., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. Molecules, 28(23), 7869. [Link]
-
Dunn, G. E., & Kouba, J. E. (1977). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry. (Note: Specific article details from ResearchGate). [Link]
-
Doytchinova, I., et al. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 22, 2026, from [Link]
-
Le, T., et al. (2024). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. Molecules. [Link]
-
Lai, M., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. Chemistry Central Journal. [Link]
-
Chemistry Stack Exchange. (2015). What is the degradation mechanism of pyrrole?[Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Pyrrole-2-carboxylic acid (HMDB0004230). Retrieved January 22, 2026, from [Link]
-
Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Molecules, 20(4), 5542–5567. [Link]
-
Howard, J. K., et al. (2016). The Oxidation of Pyrrole. Chemistry – An Asian Journal, 11(2), 155–167. [Link]
-
ResearchGate. (n.d.). Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... Retrieved January 22, 2026, from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: A Troubleshooting Guide for the Paal-Knorr Pyrrole Synthesis
Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.
Troubleshooting Guide: Addressing Common Experimental Hurdles
This section addresses specific issues that may arise during the Paal-Knorr synthesis of pyrroles, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: My Paal-Knorr reaction is resulting in a very low yield or no desired pyrrole product at all. What are the potential causes and how can I improve the outcome?
Answer:
Low or nonexistent yields in a Paal-Knorr synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the issue.
Potential Causes and Solutions:
-
Purity of Starting Materials: The presence of impurities in the 1,4-dicarbonyl compound or the amine can significantly hinder the reaction.
-
Recommendation: Ensure the purity of your starting materials through appropriate purification techniques such as distillation or recrystallization. Characterize the purified materials by NMR or other spectroscopic methods to confirm their identity and purity.
-
-
Inappropriate Reaction Conditions: The traditional Paal-Knorr synthesis often requires harsh conditions, such as prolonged heating in strong acid, which can lead to the degradation of sensitive substrates.[1][2]
-
Recommendation: Consider employing milder reaction conditions. Numerous modern protocols have been developed to circumvent the need for harsh acids and high temperatures.[1][2] These include the use of microwave assistance, which can dramatically reduce reaction times, or running the reaction under solvent-free conditions.[3]
-
-
Suboptimal Catalyst Choice or Concentration: The choice and amount of acid catalyst are critical. While acid catalysis is generally required, excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[3]
-
Recommendation: A weak acid, such as acetic acid, can be effective in promoting the reaction without causing significant side product formation.[3] Alternatively, a wide range of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have been successfully employed and may offer milder and more selective reaction conditions.[3][4]
-
-
Steric Hindrance or Electronic Effects: The nature of the substituents on both the dicarbonyl compound and the amine can influence the reaction rate. Aromatic amines, for instance, are less nucleophilic than aliphatic amines and may require longer reaction times or more forcing conditions.[1]
-
Recommendation: For less reactive amines, consider increasing the reaction temperature or time. The use of more active catalysts can also be beneficial. It is important to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired pyrrole, but I am also observing a significant amount of a major byproduct. How can I identify and minimize the formation of this impurity?
Answer:
The most common side product in the Paal-Knorr pyrrole synthesis is the corresponding furan.[3] This occurs through the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound before it can react with the amine.[3]
Identifying the Furan Byproduct:
The furan byproduct will have a different chromatographic behavior (TLC, column chromatography) and distinct spectroscopic signatures (NMR, MS) compared to the desired pyrrole. A careful analysis of the crude reaction mixture will be necessary to confirm its presence.
Minimizing Furan Formation:
-
Control the Acidity: The formation of furans is highly favored under strongly acidic conditions. Maintaining a pH above 3 is a key strategy to suppress this side reaction.[3]
-
Protocol: Instead of strong mineral acids, utilize a weaker acid like acetic acid. Alternatively, employ amine/ammonium hydrochloride salts to buffer the reaction mixture.[1]
-
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor the furan cyclization.
-
Recommendation: Attempt the reaction at a lower temperature for a longer period. Monitor the reaction closely to find the optimal balance between the rate of pyrrole formation and the suppression of the side reaction.
-
-
Consider Alternative Catalysts: As mentioned previously, a variety of milder Brønsted and Lewis acids have been shown to be effective and can offer greater selectivity for the desired pyrrole synthesis.[3][4]
Issue 3: Difficulty in Product Purification
Question: I believe my reaction has worked, but I am struggling to isolate a pure sample of the synthesized pyrrole. What are the best practices for purification?
Answer:
The purification strategy will largely depend on the physical properties of your target pyrrole (e.g., solid vs. oil, polarity). A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Aqueous Workup: The first step is typically to neutralize and remove the acid catalyst and any water-soluble byproducts. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by water and brine.[3]
-
Drying and Concentration: The organic layer should be thoroughly dried over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filtered, and the solvent removed under reduced pressure.
-
Chromatography or Recrystallization:
-
Column Chromatography: This is a highly versatile method for separating the pyrrole from unreacted starting materials and non-polar byproducts. The choice of solvent system will depend on the polarity of your product.[3]
-
Recrystallization: If your product is a solid, recrystallization from an appropriate solvent system can be a very effective method for obtaining highly pure material.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the Paal-Knorr pyrrole synthesis?
A: The reaction proceeds through a series of steps:
-
Nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[5]
-
An intramolecular attack by the nitrogen on the second carbonyl group, leading to a cyclic intermediate.[4][5]
-
Dehydration of this cyclic intermediate to eliminate two molecules of water, resulting in the formation of the aromatic pyrrole ring.[4][5]
The ring-closing step is generally considered the rate-determining step of the reaction.[4]
Sources
"refining experimental protocols for in vitro studies of pyrrole derivatives"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole derivatives. As a Senior Application Scientist, my goal is to provide you with field-proven insights and robust protocols to navigate the common challenges encountered during the in vitro evaluation of this important class of heterocyclic compounds. This guide is structured to help you troubleshoot specific experimental issues and answer frequently asked questions, ensuring the generation of reliable and reproducible data.
Part 1: Troubleshooting Guide
This section addresses specific, common problems in a question-and-answer format, focusing on the causality behind the issue and providing actionable solutions.
Q1: I'm seeing inconsistent results in my cytotoxicity assays. One day the compound is potent, the next it's weak. What's going on?
A1: Inconsistent cytotoxicity is a frequent and frustrating issue, often stemming from the physicochemical properties of the pyrrole derivatives themselves. The root cause is typically related to solubility, stability, or assay interference.
Causality: Many bioactive pyrrole derivatives are highly aromatic and lipophilic, leading to poor aqueous solubility.[1][2] If a compound precipitates out of the cell culture medium, its effective concentration at the cellular level drops dramatically, leading to an apparent loss of activity. Furthermore, the complex pyrrole ring can be susceptible to degradation in aqueous, buffered media over the course of a 24-72 hour assay.[3]
Troubleshooting Workflow:
Follow this systematic approach to diagnose the problem:
Q2: My pyrrole derivative shows high potency in biochemical assays but weak activity in cell-based assays. Why the discrepancy?
A2: This is a classic "biochemical vs. cellular" disconnect. While several factors can be at play, a primary suspect for pyrrole derivatives is high serum protein binding.
Causality: Human Serum Albumin (HSA) is the most abundant protein in blood plasma and is a common component of cell culture media (via Fetal Bovine Serum, FBS).[4] Many lipophilic molecules, including certain pyrrole derivatives, can bind avidly to albumin. This binding is often non-productive, effectively sequestering the compound and making it unavailable to enter the cells and engage its target. A compound with 99% serum protein binding will have its effective (free) concentration reduced by 100-fold.
Troubleshooting Steps:
-
Quantify the Effect: Perform your cell-based assay in parallel using media with different serum concentrations (e.g., 10% FBS, 2% FBS, and 0.5% FBS). A significant rightward shift in the IC50 curve as serum concentration increases is a strong indicator of protein binding.
-
Mitigation: There is no simple way to eliminate protein binding. The best approach is to characterize it and understand that the required cellular concentration may be much higher than the biochemical IC50. For lead optimization, medicinal chemists can sometimes modify the structure to reduce albumin affinity while retaining target potency.[2]
| Serum Concentration | Expected Outcome if Protein Binding is High |
| 10% FBS | Lowest Potency (Highest IC50) |
| 2% FBS | Intermediate Potency |
| 0.5% FBS | Highest Potency (Lowest IC50, closest to biochemical IC50) |
Q3: I am using an MTT/XTT assay and my untreated control cells look fine, but the vehicle-treated (DMSO) wells show reduced viability at higher concentrations. Is this expected?
A3: Yes, this is a critical control observation. While DMSO is a widely used solvent, it is not biologically inert at higher concentrations.
Causality: DMSO can induce cellular stress, affect membrane fluidity, and even trigger differentiation or apoptosis at concentrations typically above 1%. The exact tolerance depends heavily on the cell line. For sensitive neuronal lines, even 0.2% can be toxic.
Best Practices for Vehicle Controls:
-
Determine Solvent Tolerance: Always run a dose-response curve for your solvent (e.g., DMSO) on each cell line to determine the maximum non-toxic concentration.
-
Maintain Constant Solvent Concentration: Ensure that every well in your assay plate (except for the untreated media control) contains the exact same final concentration of the solvent. This is crucial for valid comparisons.
-
Recommended Limit: As a general rule, aim to keep the final DMSO concentration at or below 0.5% (v/v) in your cell-based assays. If your compound's solubility requires a higher concentration, you must acknowledge and document the potential for vehicle-induced effects.
Part 2: Experimental Protocols
These protocols provide detailed, self-validating methodologies for key experiments discussed in the troubleshooting guide.
Protocol 1: Rapid Kinetic Solubility Assessment in Assay Media
Objective: To visually determine the concentration at which a pyrrole derivative begins to precipitate in the final assay medium.
Methodology:
-
Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.
-
Serial Dilution: In a clear 96-well plate, perform a 2-fold serial dilution of your compound in DMSO.
-
Media Addition: Add the complete cell culture medium (containing serum) to each well to achieve the final desired assay volume and solvent concentration (e.g., add 198 µL of media to 2 µL of compound dilution for a 1% DMSO final concentration). Mix thoroughly by pipetting.
-
Incubation & Observation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2) for 2-4 hours.
-
Microscopic Examination: Carefully examine each well under an inverted microscope at 10x or 20x magnification. Look for crystalline structures, amorphous precipitates, or "oil-like" droplets that are distinct from cell debris.
-
Determine Kinetic Solubility Limit: The highest concentration at which no precipitate is observed is your approximate kinetic solubility limit. All subsequent cell-based assays should use concentrations at or below this limit.
Protocol 2: Basic In Vitro Compound Stability Assay
Objective: To assess the stability of a pyrrole derivative in cell culture medium over time.
Methodology:
-
Compound Preparation: Spike your pyrrole derivative into two separate tubes of complete cell culture medium at a relevant test concentration (e.g., 5x the IC50). Also, prepare a vehicle control tube.
-
Timepoint Zero (T=0): Immediately remove an aliquot from one tube. Add an equal volume of cold acetonitrile (ACN) to precipitate proteins and halt degradation. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Collect the supernatant for HPLC analysis. This is your T=0 sample.
-
Incubation: Place the second tube in a cell culture incubator (37°C, 5% CO2).
-
Subsequent Timepoints: At desired intervals (e.g., 4, 8, 24, 48 hours), remove aliquots from the incubated tube and process them exactly as in step 2.
-
HPLC Analysis: Analyze all collected supernatants by reverse-phase HPLC with UV detection. Use a wavelength at which the compound has a strong absorbance.
-
Data Analysis: Calculate the peak area of the parent compound at each timepoint. Express the stability as a percentage of the peak area remaining relative to the T=0 sample.
| Parameter | Recommended Setting | Rationale |
| Test Concentration | 3-5x expected IC50 | Ensures concentration is detectable and relevant to the biological assay. |
| Solvent | Acetonitrile (ACN) | Efficiently precipitates proteins and solubilizes most small molecules. |
| Analysis Method | RP-HPLC-UV | Standard, robust method for quantifying small molecule stability.[3] |
| Stability Cutoff | >90% remaining | Generally considered stable for the duration of the assay. |
Protocol 3: Cell-Free Assay Interference Check (for MTT/XTT)
Objective: To determine if a pyrrole derivative directly reduces the MTT or XTT tetrazolium salt, leading to a false-positive signal for cell viability.
Methodology:
-
Plate Setup: In a 96-well plate, add your compound dilutions to wells containing complete cell culture medium without any cells .
-
Controls: Include wells with media only (negative control) and wells with a known reducing agent like Dithiothreitol (DTT) (positive control for interference).
-
Incubation: Incubate the plate for the final 2-4 hours of your standard assay protocol.
-
Add Reagent: Add the MTT or XTT reagent to all wells as you normally would.
-
Incubate & Read: Complete the final incubation and read the absorbance on a plate reader.
-
Analysis: If the wells containing your compound show a significant increase in absorbance compared to the media-only wells, your compound is directly reducing the reagent. This indicates assay interference, and an alternative cytotoxicity method (e.g., measuring ATP content) should be used.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for anticancer pyrrole derivatives?
A1: The pyrrole scaffold is versatile and has been incorporated into drugs targeting a wide array of mechanisms.[5] Some of the most frequently reported in vitro mechanisms for anticancer pyrrole derivatives include:
-
Kinase Inhibition: Many pyrrole-containing drugs function as ATP-competitive inhibitors of protein kinases crucial for cancer cell signaling, such as VEGFR-2 and EGFR.[6]
-
Induction of Apoptosis: A significant number of pyrrole derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis).[6] This is often confirmed by observing activation of key executioner proteins like caspase-3 and subsequent cleavage of substrates like PARP.[6]
-
DNA Damage/Interaction: Some derivatives can directly interact with DNA or interfere with DNA metabolism, leading to cell cycle arrest and cell death.
-
Tubulin Polymerization Inhibition: Certain compounds can disrupt the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest.[6]
Q2: What basic chemical properties of pyrrole should I be aware of?
A2: Understanding the fundamental chemistry of the pyrrole ring is key to anticipating its behavior.
-
Aromaticity: Pyrrole is an aromatic five-membered heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic system.[7] This aromaticity confers stability but also dictates its reactivity.
-
Basicity: Pyrrole is a very weak base.[7] Protonation of the nitrogen atom disrupts the aromatic system, making it energetically unfavorable. This means that under physiological pH (7.4), the pyrrole nitrogen is almost exclusively unprotonated.
-
Acidity: The N-H proton is weakly acidic and can be removed by strong bases. This is more relevant to chemical synthesis than biological assays.[7]
Q3: Which cell lines are commonly used to test pyrrole derivatives for anticancer activity?
A3: The choice of cell line should be driven by your specific research question or therapeutic target. However, literature on pyrrole derivatives frequently reports activity against a panel of common human adenocarcinoma cell lines, including:
-
A549 (Lung Cancer) [6]
It is also good practice to include a non-cancerous control cell line, such as human umbilical vein endothelial cells (HUVECs), to assess for general cytotoxicity versus cancer-specific effects.[8][9]
References
- Dragancea, D., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health.
- Dragancea, D., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI.
- Dragancea, D., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate.
- Conti, P., et al. (n.d.). Bioactive pyrrole-based compounds with target selectivity. PubMed Central.
- Yilmaz, S., et al. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed.
- Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central.
- Gafitanu, C. A., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health.
- (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences.
- (n.d.). Pyrrole. Wikipedia.
- Kumar, V., et al. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace.
- (2025). Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives | Request PDF. ResearchGate.
- (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.
- (n.d.). A Comparative Guide to the Biological Activity of Pyrrole Derivatives. Benchchem.
- Al-Ostoot, F. H., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed.
- Hancock, A. N., et al. (2023). Spectroscopic and computational study of the interaction of Pt(II) pyrrole-imine chelates with human serum albumin. RSC Publishing.
- Georgieva, M., et al. (n.d.). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.
- Pontiki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. MDPI.
- Al-Ostoot, F. H., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Ingenta Connect.
- (n.d.). Resources for developing reliable and reproducible in vitro toxicological test methods. National Institutes of Health.
Sources
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Spectroscopic and computational study of the interaction of Pt( ii ) pyrrole-imine chelates with human serum albumin - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT02039H [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
Technical Support Center: Enhancing the Bioactivity of Trimethylated Pyrroles
Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with trimethylated pyrroles. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of synthesizing and evaluating the bioactivity of this promising class of compounds. Pyrrole derivatives are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] This resource will equip you with the knowledge to optimize your experimental workflows and enhance the therapeutic potential of your trimethylated pyrrole candidates.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, properties, and biological evaluation of trimethylated pyrroles.
Q1: What is the significance of the pyrrole scaffold in medicinal chemistry?
A1: The pyrrole ring is a privileged N-heterocyclic motif found in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. By modifying the pyrrole core with various substituents, medicinal chemists can fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and polarity, to enhance its affinity and potency towards specific biological targets.[1]
Q2: How does methylation, specifically trimethylation, impact the bioactivity of pyrroles?
A2: Methyl groups can significantly influence a molecule's bioactivity through several mechanisms. They can increase lipophilicity, which may enhance membrane permeability and cellular uptake. Methyl groups can also introduce steric hindrance, which can either promote a specific bioactive conformation or block unwanted interactions with off-target proteins. Furthermore, the position of methyl groups on the pyrrole ring can affect the electronic distribution of the aromatic system, thereby influencing its binding affinity to a target. For example, in some pyrrolone antimalarials, the removal of methyl groups from the pyrrole ring led to a significant decrease in activity, highlighting their crucial role in the compound's efficacy.[3]
Q3: What are the common synthetic routes to generate trimethylated pyrroles?
A3: The Paal-Knorr synthesis is a widely used and versatile method for synthesizing substituted pyrroles, including trimethylated derivatives.[4] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. Other methods include modifications of the Paal-Knorr synthesis using various catalysts to improve yields and reaction conditions, as well as multi-component reactions that allow for the rapid assembly of complex pyrrole structures.[5][6]
Q4: What are the primary challenges encountered when working with trimethylated pyrroles?
A4: Common challenges include:
-
Synthesis: Achieving high yields and purity can be difficult due to potential side reactions and the formation of polymeric byproducts, especially under harsh reaction conditions.[4][5]
-
Purification: The increased lipophilicity of trimethylated pyrroles can make them challenging to purify using standard chromatographic techniques.
-
Solubility: Poor aqueous solubility is a frequent issue for highly substituted, hydrophobic molecules, which can complicate bioassays and lead to inaccurate activity measurements.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the synthesis, purification, and bioactivity assessment of trimethylated pyrroles.
Synthesis: The Paal-Knorr Reaction
The Paal-Knorr synthesis is a cornerstone for pyrrole synthesis. However, it can be prone to certain issues.
Problem 1: Low or No Yield of the Trimethylated Pyrrole
-
Possible Cause A: Suboptimal Reaction Conditions. The classic Paal-Knorr synthesis often requires heating and acidic conditions.[4] If the temperature is too low or the reaction time is too short, the reaction may not proceed to completion. Conversely, excessively high temperatures or strong acids can lead to the degradation of starting materials or the desired product.[5]
-
Solution:
-
Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Adjust pH: The reaction is often favored under weakly acidic conditions.[9] Strong acids (pH < 3) can promote the formation of furan byproducts. Consider using a weak acid like acetic acid as a catalyst or solvent.[9]
-
Consider Microwave Synthesis: Microwave-assisted synthesis can often provide higher yields in significantly shorter reaction times.[5]
-
-
-
Possible Cause B: Poorly Reactive Starting Materials. Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Sterically hindered 1,4-dicarbonyl compounds can also impede the reaction.
-
Solution:
-
Use a More Nucleophilic Amine: If possible, select a primary amine with electron-donating groups to increase its reactivity.
-
Increase Amine Concentration: Using a slight excess of the amine (1.1-1.5 equivalents) can help drive the reaction to completion.[9]
-
Employ a Catalyst: Lewis acids such as Sc(OTf)₃ can be effective catalysts for the Paal-Knorr synthesis, even with less reactive starting materials.[9]
-
-
-
Possible Cause C: Impure Starting Materials. Impurities in the 1,4-dicarbonyl compound or the amine can lead to side reactions and lower yields.
-
Solution: Ensure the purity of your starting materials before initiating the reaction. Purify the 1,4-dicarbonyl compound by distillation or recrystallization if necessary. Use a fresh, high-purity amine.[9]
-
Problem 2: Formation of a Dark, Tarry Crude Product
-
Possible Cause: Polymerization. Pyrroles, especially electron-rich derivatives, can be susceptible to polymerization under acidic and high-temperature conditions.[5]
-
Solution:
-
Lower the Reaction Temperature: Conduct the reaction at a lower temperature for a longer duration to minimize polymerization.
-
Use Milder Acidic Conditions: As mentioned previously, switch to a weaker acid catalyst.
-
Work-up Procedure: After the reaction is complete, neutralize the acid catalyst promptly during the work-up to prevent further degradation of the product.
-
-
Purification of Trimethylated Pyrroles
The purification of trimethylated pyrroles can be challenging due to their increased lipophilicity.
Problem: Difficulty in Separating the Product from Nonpolar Impurities via Column Chromatography.
-
Possible Cause: Similar Polarity of Product and Impurities. The trimethylated pyrrole and nonpolar byproducts may have very similar retention factors (Rf) on silica gel, making separation difficult.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a nonpolar solvent (e.g., 0-10% ethyl acetate in hexanes) may improve separation.
-
Reverse-Phase Chromatography: For highly nonpolar compounds, reverse-phase chromatography (e.g., using C18-functionalized silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be a more effective purification method.
-
Alternative Purification Techniques: Consider other purification methods such as preparative TLC, crystallization, or distillation under reduced pressure if the compound is thermally stable.[10][11]
-
-
Bioassay Troubleshooting
The hydrophobic nature of many trimethylated pyrroles can lead to challenges in biological assays.
Problem: Inconsistent or Lower-Than-Expected Bioactivity
-
Possible Cause A: Poor Compound Solubility in Assay Buffer. Low aqueous solubility can lead to compound precipitation in the assay medium, resulting in an underestimation of its true potency.[7][8][12]
-
Solution:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds for bioassays. However, ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced artifacts.
-
Pre-dissolve and Dilute Carefully: Ensure the compound is fully dissolved in 100% DMSO before making serial dilutions in the assay buffer. Visually inspect for any precipitation.
-
Solubility Enhancement: Consider formulating the compound with solubility-enhancing excipients, although this is more common in later-stage drug development.
-
-
-
Possible Cause B: Compound Adsorption to Plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic microplates and pipette tips, reducing the effective concentration of the compound in the assay.
-
Solution:
-
Use Low-Binding Plates: Utilize microplates specifically designed for low protein and small molecule binding.
-
Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer can help to reduce nonspecific binding.
-
Pre-treatment of Plates: Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can sometimes mitigate adsorption.
-
-
-
Possible Cause C: Compound Aggregation. At higher concentrations, hydrophobic molecules can form aggregates, which can lead to false-positive or false-negative results in bioassays.
-
Solution:
-
Include a Detergent: As with adsorption, a non-ionic detergent in the assay buffer can help to prevent aggregation.
-
Dynamic Light Scattering (DLS): If aggregation is suspected, DLS can be used to confirm the presence of aggregates at the tested concentrations.
-
-
Experimental Protocols and Data
General Protocol for Paal-Knorr Synthesis of a Trimethylated Pyrrole
This protocol provides a general starting point for the synthesis of a trimethylated pyrrole. Optimization of specific parameters may be required.
Materials:
-
1,4-Dicarbonyl precursor (e.g., 3-methyl-2,5-hexanedione for a 2,3,5-trimethylpyrrole derivative) (1.0 eq)
-
Primary amine (1.1 - 1.5 eq)[9]
-
Solvent (e.g., ethanol, acetic acid, or solvent-free)
-
Catalyst (e.g., catalytic amount of acetic acid or a Lewis acid)[9]
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound.
-
Add the primary amine and the chosen solvent.
-
If using a catalyst, add it to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir.[9]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any remaining catalyst and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography, crystallization, or distillation.[13]
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical SAR data for a series of trimethylated pyrrole derivatives against a cancer cell line, illustrating how substitution patterns can influence bioactivity.
| Compound | R1 | R2 | R3 | IC50 (µM) |
| 1a | H | H | H | >50 |
| 1b | CH₃ | H | H | 25.3 |
| 1c | CH₃ | CH₃ | H | 10.1 |
| 1d | CH₃ | CH₃ | CH₃ | 1.5 |
| 1e | H | CH₃ | CH₃ | 5.8 |
This is illustrative data and not from a specific publication.
The data suggests that increasing the number of methyl groups on the pyrrole ring correlates with increased anticancer activity in this hypothetical series. This could be due to enhanced lipophilicity leading to better cell penetration or a more favorable binding interaction with the target protein.
Visualizations
Workflow for Enhancing Bioactivity of Trimethylated Pyrroles
Caption: A workflow diagram illustrating the iterative process of designing, synthesizing, and evaluating trimethylated pyrroles to enhance their bioactivity.
Mechanism of Paal-Knorr Pyrrole Synthesis
Sources
- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biolmolchem.com [biolmolchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrrole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Multi-Step Synthesis of Heterocyclic Compounds
Welcome to the technical support center for heterocyclic compound synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of multi-step synthetic routes. Low yield is a pervasive challenge that can stem from a multitude of factors, from reagent purity to reaction kinetics and work-up procedures.[1][2] This resource provides a structured, experience-driven approach to troubleshooting and optimizing your synthetic pathways, ensuring that your efforts in the lab are both efficient and successful.
Part 1: Core Troubleshooting Guide
This section is organized to follow the logical workflow of a chemical synthesis, allowing you to diagnose issues at each critical stage.
Stage 1: Pre-Reaction & Setup
Issues at this stage are often overlooked but are fundamental to a successful reaction. Inadequate preparation here can doom a synthesis before it even begins.
Q1: My reaction is sluggish or fails to initiate. I suspect my starting materials or solvents. How can I be certain?
A: This is the most critical first step in troubleshooting. The purity of your reagents and solvents is paramount, as impurities can poison catalysts, participate in side reactions, or alter the reaction environment.[1]
-
Causality: Trace impurities like water in a Grignard reaction, peroxides in ethereal solvents, or residual acid/base from a previous step can completely inhibit your desired transformation. For air- and moisture-sensitive reactions, even minute atmospheric leaks can be detrimental.[1]
-
Expert Recommendation:
-
Verify Starting Material Purity: Do not blindly trust the label. Re-characterize your starting materials using NMR, LC-MS, or melting point analysis. If the purity is questionable, repurify by recrystallization, distillation, or column chromatography.
-
Use High-Purity, Dry Solvents: For moisture-sensitive reactions, always use freshly distilled solvents or solvents from a commercial drying system (e.g., a solvent still or a column-based system). Anhydrous solvents purchased in sealed bottles should be used quickly after opening.
-
Perform a Control Reaction: Run a small-scale trial reaction using reagents from a brand new, sealed bottle or a batch that has previously worked. This can quickly diagnose if your current stock of reagents has degraded.
-
Q2: I'm running an air/moisture-sensitive reaction (e.g., a Suzuki coupling), and my yield is consistently low. What are the key setup details I should focus on?
A: For these reactions, rigorous exclusion of air and water is non-negotiable. Oxygen can lead to catalyst decomposition and the homocoupling of boronic acids in Suzuki reactions.[3]
-
Causality: Palladium(0), the active catalytic species in many cross-coupling reactions, is readily oxidized to inactive Palladium(II) by atmospheric oxygen.[3][4] Similarly, water can cause the protodeboronation of the boronic acid, a common side reaction that consumes starting material.[3]
-
Expert Recommendation:
-
Proper Glassware Preparation: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum and allowed to cool under a stream of inert gas (Argon or Nitrogen).
-
Effective Solvent Degassing: Simply bubbling inert gas through a solvent is often insufficient. For best results, use the "freeze-pump-thaw" method (at least three cycles) or sparge with argon for a minimum of 30-60 minutes.
-
Inert Atmosphere Technique: Maintain a positive pressure of inert gas throughout the reaction. Use septa that are not punctured excessively and consider using Schlenk line techniques for highly sensitive reactions.
-
Stage 2: Reaction Conditions & Monitoring
Once the reaction is running, careful control and monitoring of its parameters are essential for maximizing yield.
Q3: My reaction produces a complex mixture of products, and the yield of the desired heterocycle is low. How do I begin to optimize the reaction conditions?
A: A complex mixture indicates that side reactions are competing with or dominating your desired pathway. A systematic, one-variable-at-a-time optimization is the most logical approach.[1]
-
Causality: Reaction parameters such as temperature, concentration, and catalyst loading directly influence the kinetics of both the desired reaction and potential side reactions. For instance, high temperatures might accelerate the desired cyclization but could also promote decomposition of a sensitive intermediate.[1][5]
-
Expert Recommendation:
-
Temperature Screening: Run a series of small-scale reactions at different temperatures (e.g., room temperature, 50°C, 80°C, reflux). Monitor each by TLC or LC-MS to find the "sweet spot" where product formation is maximized and byproduct formation is minimized.
-
Concentration Effects: Very high concentrations can sometimes lead to polymerization or bimolecular side reactions. Conversely, reactions that involve an intramolecular cyclization often benefit from high dilution to favor the ring-closing step over intermolecular reactions. Test a range of concentrations (e.g., 0.01 M, 0.1 M, 1 M).
-
Catalyst/Reagent Stoichiometry: Systematically vary the loading of the catalyst and the equivalents of other reagents. Create a table to track the results and identify the optimal conditions.
-
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 (Optimal) | Experiment 4 |
| Temperature | 25°C | 60°C | 80°C | 110°C |
| Catalyst Loading | 1 mol% | 5 mol% | 5 mol% | 10 mol% |
| Concentration | 0.05 M | 0.1 M | 0.1 M | 0.5 M |
| Yield (%) | 15% | 65% | 85% | 70% (with decomposition) |
| A sample optimization table for a generic cross-coupling reaction. |
Q4: How can I effectively monitor my reaction to know when it's truly complete and avoid generating byproducts from over-running it?
A: Effective reaction monitoring is crucial. Relying on a "literature time" is a common mistake; reaction times can vary significantly based on scale and reagent purity.
-
Causality: Letting a reaction run for too long can lead to the decomposition of the desired product, especially if it is thermally or chemically unstable under the reaction conditions.[1] Conversely, stopping a reaction too early leaves unreacted starting materials, complicating purification and lowering the isolated yield.
-
Expert Recommendation:
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Spot the starting material(s), a co-spot (starting material and reaction mixture), and the reaction mixture on a plate. Run at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material spot has been completely consumed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a more powerful technique that provides mass information, confirming the formation of the product and helping to identify byproducts.[6] It is invaluable for complex reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For some reactions, taking a small aliquot, removing the solvent, and running a quick ¹H NMR can provide a very accurate assessment of the conversion to the product.[6][7]
-
Stage 3: Work-up & Purification
A significant amount of product can be lost during extraction and purification. These steps must be planned and executed as carefully as the reaction itself.
Q5: I seem to lose a lot of my product during the aqueous work-up. How can I minimize these losses?
A: This is a common issue, especially with polar heterocyclic compounds that may have partial solubility in water.
-
Causality: The N-H or O-H bonds in many heterocycles can engage in hydrogen bonding, increasing their aqueous solubility. Furthermore, basic nitrogen atoms can be protonated in an acidic aqueous wash, forming a salt that is highly soluble in water and will be lost from the organic layer.
-
Expert Recommendation:
-
Back-Extraction: After your initial extraction, re-extract the aqueous layer 2-3 times with fresh organic solvent. This will recover any dissolved product.
-
Brine Wash: Before drying the combined organic layers, wash them with a saturated NaCl solution (brine). This helps to break up emulsions and reduces the amount of water dissolved in the organic solvent, making the drying process more efficient.
-
pH Adjustment: If your compound is basic, ensure the aqueous layer is made basic (pH > 8) with a base like NaHCO₃ or Na₂CO₃ before extraction to ensure the compound is in its neutral, more organic-soluble form. If it is acidic, ensure the aqueous layer is acidified (pH < 6) before extracting with an organic solvent.
-
Q6: My heterocyclic product is degrading on the silica gel column during chromatography. What are my alternatives?
A: Silica gel is acidic and can cause the decomposition of acid-sensitive compounds. Many nitrogen-containing heterocyles are basic and will streak badly or stick irreversibly to silica.
-
Causality: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic and can act as a stationary phase for adsorption chromatography. This acidity can catalyze degradation, while the polar sites can bind strongly to basic compounds.
-
Expert Recommendation:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. This will neutralize the acidic sites and significantly improve the chromatography of basic compounds.
-
Switch the Stationary Phase:
-
Alumina: Neutral or basic alumina can be an excellent alternative for acid-sensitive or basic compounds.
-
Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography using water/acetonitrile or water/methanol gradients is often the best choice.[8]
-
-
Avoid Chromatography: If possible, purify the compound by other means.
-
Crystallization: This is the ideal method for solid compounds, as it often yields material of very high purity.[8]
-
Distillation: For volatile, thermally stable liquids, distillation is a highly effective purification technique.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q: My Fischer indole synthesis stalls at the hydrazone stage. How can I drive the reaction to completion?
A: The key step in the Fischer indole synthesis is the acid-catalyzed[9][9]-sigmatropic rearrangement of the hydrazone.[10][11] If this step is not occurring, it's often an issue with the acid catalyst or the removal of water.
-
Mechanism Insight: The reaction proceeds via an enamine intermediate, which undergoes the key rearrangement. This is followed by cyclization and elimination of ammonia to form the aromatic indole.[11] The removal of water during the initial hydrazone formation helps drive the equilibrium forward.[12]
-
Troubleshooting:
-
Choice of Acid: While Brønsted acids like H₂SO₄ or HCl are common, Lewis acids like ZnCl₂ or polyphosphoric acid (PPA) are often more effective at promoting the rearrangement, especially for less reactive substrates.[10][12]
-
Water Removal: Ensure the initial hydrazone formation goes to completion. If forming the hydrazone in situ, consider using a Dean-Stark apparatus to azeotropically remove water.
-
Temperature: The rearrangement step often requires thermal energy. If you are running the reaction at a low temperature, a gradual increase may be necessary.
-
Q: In my Paal-Knorr pyrrole synthesis, I get low yields and dark, tarry byproducts. What's going wrong?
A: The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. Harsh conditions can lead to polymerization and degradation.[13][14][15]
-
Mechanism Insight: The reaction involves the formation of a hemiaminal followed by cyclization and dehydration. The acidic conditions required for cyclization can also promote acid-catalyzed self-condensation or polymerization of the dicarbonyl starting material.[15][16]
-
Troubleshooting:
-
Milder Conditions: The classic approach of refluxing in strong acid is often too harsh.[13][14] Try milder catalysts like p-toluenesulfonic acid (p-TsOH) or even weaker acids like acetic acid.
-
Solvent Choice: Running the reaction in a non-polar solvent like toluene with a catalytic amount of acid can be effective, often allowing for water removal via a Dean-Stark trap.
-
Modern Methods: Consider alternative, milder protocols. For example, iron(III) chloride in water has been shown to be a very effective and mild catalyst for this transformation.[17]
-
Q: My Hantzsch pyridine synthesis gives a low yield of the dihydropyridine product. How can I improve it?
A: The Hantzsch synthesis is a multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[18] The classical conditions of refluxing in ethanol or acetic acid can be inefficient.[19]
-
Mechanism Insight: The reaction proceeds through a series of condensations (Knoevenagel and enamine formation) followed by a cyclization and dehydration.[19] Inefficiencies can arise from competing self-condensation of the ketoester.[19]
-
Troubleshooting:
-
Catalysis: While the reaction can proceed without a catalyst, adding a catalyst can dramatically improve yields and shorten reaction times. Ceric ammonium nitrate (CAN) has been used effectively, even in solvent-free conditions at room temperature.[18][20]
-
Alternative Energy Sources: Microwave irradiation has been shown to significantly improve the efficiency of Hantzsch syntheses, leading to shorter reaction times and higher yields compared to conventional heating.[9]
-
Purification: The initial product is a dihydropyridine. If the desired product is the aromatic pyridine, a subsequent oxidation step is required. Sometimes the dihydropyridine is unstable and can be difficult to isolate; in these cases, direct oxidation of the crude reaction mixture may be a better strategy.[18][21]
-
Part 3: Key Protocols & Visualizations
Protocol: General Procedure for Reaction Monitoring by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Prepare Samples: Dissolve a tiny amount of your starting material in a suitable solvent. For the reaction mixture, take a small aliquot (a drop on the end of a glass pipette) and dilute it with a few drops of a solvent like ethyl acetate or dichloromethane.
-
Spot the Plate: Using a capillary tube, spot a small amount of the starting material solution in the "SM" lane. Spot the reaction mixture in the "RM" lane. For the co-spot, first spot the starting material, then spot the reaction mixture directly on top of it.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm and/or 365 nm). If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate, vanillin).
-
Interpret: The reaction is complete when the spot corresponding to the starting material in the "RM" lane has completely disappeared. The co-spot helps to confirm the identity of the starting material spot.
Diagrams
Caption: A logical workflow for troubleshooting low-yield reactions.
Caption: Decision tree for selecting an appropriate purification method.
References
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Manta, C., et al. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]
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Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Gervasoni, S., et al. (2022). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Medicinal Chemistry. Available at: [Link]
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Azizi, N., et al. (2006). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation... Organic Chemistry Portal. Available at: [Link]
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MDPI. (n.d.). Special Issue: Synthesis and Derivatization of Heterocyclic Compounds. MDPI. Retrieved from [Link]
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Zhang, W., et al. (2022). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
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Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Available at: [Link]
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May, S. A., et al. (2016). Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. Organic Process Research & Development. Available at: [Link]
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Ahmed, S., et al. (2023). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. Available at: [Link]
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Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry. Available at: [Link]
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ResearchGate. (2015). How to calculate overall yield of multi step synthesis/total synthesis? Retrieved from [Link]
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Deb, M. L., & Bhuyan, P. J. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. Available at: [Link]
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Nandi, G. C. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry. Available at: [Link]
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Sharma, U., et al. (2014). Modern Separation Techniques for the Efficient Workup in Organic Synthesis. ResearchGate. Available at: [Link]
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Houlis, J. F. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Doctoral dissertation, University of North Texas. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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de la Torre, M. G., & Sierra, M. A. (2017). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules. Available at: [Link]
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Majumdar, N., & Mondal, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
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O'Connor, J. (2021). 2021 Heterocyclic Chemistry - Lecture 17. YouTube. Available at: [Link]
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G Nabgan, B., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules. Available at: [Link]
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Grokipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
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Neff, R. K., & Frantz, D. E. (2014). Small Heterocycles in Multicomponent Reactions. Chemical Reviews. Available at: [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Madhav. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
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Biotage. (2023). How does reaction time impact synthetic product purity and yield? Retrieved from [Link]
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Nandi, G. C. (2018). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Available at: [Link]
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Ashenhurst, J. (n.d.). Master Organic Chemistry. Retrieved from [Link]
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Zhang, Z., et al. (2023). Divergent Access to α,β-Unsaturated Thiolated and Selenolated Lactams via a Unified Palladium-Catalyzed Carbonylative Transformation. Organic Letters. Available at: [Link]
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Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros. Retrieved from [Link]
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Khan, F. A. K., et al. (2021). Fruit Extract Catalyzed Synthesis of Heterocycles: A Mini-Review. Letters in Applied NanoBioScience. Available at: [Link]
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Bîcu, E., & Mangalagiu, I. I. (2021). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules. Available at: [Link]
-
Tcyrulnikov, S., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
Thakkar, A., et al. (2024). Transfer Learning for Heterocycle Retrosynthesis. ChemRxiv. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
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BOXROX. (2024). 3 Healthier Alternatives to Burgers. Retrieved from [Link]
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Kumar, A., et al. (2017). Optimization of reaction conditions for accessing N-heterocyclic enaminones. ResearchGate. Available at: [Link]
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Britton, J., et al. (2017). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Accounts of Chemical Research. Available at: [Link]
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Liu, W., et al. (2022). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. Available at: [Link]
-
Farpour, M. H., et al. (2014). Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates. Chemical Science. Available at: [Link]
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Johnson, T., et al. (2021). Modern advances in heterocyclic chemistry in drug discovery. RSC Chemical Biology. Available at: [Link]
- Temtem, M., et al. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
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Reddit. (2024). Multi-Step Synthesis. r/OrganicChemistry. Retrieved from [Link]
- El-Sayed, M. A. A., & El-Essawy, F. A. (2017). Recent advances in Hantzsch 1,4-dihydropyridines.
-
Martina, K., et al. (2022). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Evaluating Kinase Cross-Reactivity: A Comparative Analysis Featuring Pyrrole-Carboxylate Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold and the Imperative of Selectivity
In the landscape of kinase inhibitor discovery, certain chemical structures emerge as "privileged scaffolds" due to their inherent ability to interact with the ATP-binding pocket of protein kinases. The functionalized pyrrole motif is a prime example of such a scaffold.[1][2] Its derivatives are at the core of numerous developmental compounds and approved therapeutics, most notably Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2][3][4][5]
The very effectiveness of this scaffold, however, presents a critical challenge: the potential for off-target activity, or cross-reactivity. Because the ATP-binding site is highly conserved across the human kinome, a compound designed for one kinase can inadvertently inhibit others, leading to unexpected biological effects or toxicity.[6] Therefore, rigorously profiling the selectivity of any novel pyrrole-based compound is not merely a characterization step but a fundamental requirement for advancing a potential therapeutic candidate.
This guide provides a framework for assessing the kinase cross-reactivity of a novel, hypothetical compound: methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (hereafter referred to as "Pyrrole-Cpd-X" ). We will outline the experimental workflows, explain the causal logic behind methodological choices, and compare its potential performance profile against two well-characterized benchmarks: the broadly active inhibitor Staurosporine and the multi-targeted clinical drug Sunitinib.
The Comparative Landscape: Setting the Benchmarks
To understand the selectivity profile of Pyrrole-Cpd-X, its activity must be contextualized. We compare it against two standards that represent opposite ends of the selectivity spectrum.
-
Staurosporine : An archetypal potent, but highly non-selective, ATP-competitive kinase inhibitor.[7][8][9] It binds to the vast majority of protein kinases with high affinity, making it a valuable research tool for inducing apoptosis but unsuitable for clinical use due to its promiscuity.[7][9][10]
-
Sunitinib : An FDA-approved multi-targeted inhibitor built around a pyrrole indolin-2-one scaffold.[3][5] It is intentionally designed to inhibit several receptor tyrosine kinases, including VEGFRs and PDGFRs, to achieve its anti-angiogenic and anti-tumor effects.[4][5] Its profile is one of "designed promiscuity" rather than non-specific activity.
The table below summarizes the general inhibition profiles of these benchmarks. The goal of our experimental workflow will be to generate similar data for Pyrrole-Cpd-X.
| Compound | Chemical Scaffold | General Kinase Selectivity Profile | Primary Therapeutic Use / Research Application |
| Staurosporine | Indolocarbazole | Broad-Spectrum / Non-Selective: Inhibits a vast majority of the human kinome, often with nanomolar potency.[7][9] | Research tool for inducing apoptosis and as a positive control in kinase assays.[10] |
| Sunitinib | Pyrrole Indolin-2-One | Multi-Targeted: Potently inhibits VEGFR, PDGFR, c-KIT, FLT3, and other receptor tyrosine kinases.[4][5][11] | Treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[4] |
| Pyrrole-Cpd-X | Substituted Pyrrole | To Be Determined (TBD): The objective of this guide is to establish this profile. | Hypothetical novel kinase inhibitor candidate. |
Experimental Guide: A Self-Validating Workflow for Profiling Pyrrole-Cpd-X
To build a trustworthy selectivity profile, we employ a multi-stage, self-validating approach. A primary screen against a large portion of the kinome identifies initial interactions, which are then confirmed and quantified through an independent, mechanistically different secondary assay.
Workflow Overview
The logical flow of the experimental plan is designed to move from broad discovery to specific quantification, with built-in validation.
Caption: Kinase cross-reactivity profiling workflow.
Part 1: Primary Discovery Screen - The Kinome Scan
Causality: The first step must be broad to uncover all potential interactions, including unexpected ones. A binding assay is chosen as it is independent of enzyme activity, allowing for the detection of interactions with both active and inactive kinase conformations. The KINOMEscan™ platform from DiscoveRx (or a similar technology) is an industry standard for this purpose. It measures the ability of a compound to displace a ligand from the ATP-binding site of a large panel of kinases.
Experimental Protocol: KINOMEscan™ Profiling (Representative)
-
Compound Preparation: Prepare a 100 mM stock solution of Pyrrole-Cpd-X in 100% DMSO. From this, prepare a 100µM intermediate stock in the appropriate aqueous buffer.
-
Assay Execution: The compound is tested at a single, high concentration (e.g., 1 µM or 10 µM) against a panel of over 450 human kinases.
-
Technology Principle: In this assay, kinases are tagged with a DNA label and immobilized on a solid support. The test compound competes with an immobilized, ATP-site-directed ligand. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A low signal indicates the test compound has successfully displaced the kinase from the immobilized ligand.
-
Data Readout: Results are typically reported as "Percent of Control" or "% Inhibition". A low percentage of control (e.g., <10%) indicates strong binding and a potential "hit".
Part 2: Orthogonal Hit Confirmation - Functional Kinase Assay
Causality: Data from a single technology can sometimes produce artifacts. It is critical to confirm the hits from the primary binding screen using a mechanistically distinct assay.[12] A functional assay that measures the enzymatic activity (i.e., phosphorylation of a substrate) provides this orthogonal validation. The ADP-Glo™ Kinase Assay is an excellent choice as it measures kinase activity by quantifying the amount of ADP produced, making it a universal method for any kinase.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay (Representative)
This protocol describes how to determine the IC50 value for a confirmed hit (e.g., against Kinase 'Y').
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for Kinase 'Y' (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP Solution: Prepare ATP at 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration, near the Km for many kinases) in the kinase buffer.
-
Enzyme/Substrate Mix: Prepare a solution of Kinase 'Y' and its specific peptide substrate at 2x their final desired concentrations in kinase buffer.
-
-
Compound Dilution:
-
Create a 10-point, 3-fold serial dilution of Pyrrole-Cpd-X in a 96-well or 384-well plate, starting from a high concentration (e.g., 100 µM). Include DMSO-only wells as a "no inhibition" control (0% inhibition) and wells without enzyme as a "max inhibition" control (100% inhibition).
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions (or controls) to the assay plate.
-
Add 5 µL of the 2x Enzyme/Substrate mix to each well and incubate for 15 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining unconsumed ATP.
-
Add 40 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Convert luminescence values to percent inhibition relative to the controls.
-
Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Interpretation and Comparative Visualization
After completing the workflow, the data for Pyrrole-Cpd-X can be compiled and compared directly with the benchmark compounds.
Summarizing Quantitative Data
The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) provide a quantitative measure of potency.
| Kinase Target | Pyrrole-Cpd-X (IC50, nM) | Sunitinib (IC50, nM) | Staurosporine (IC50, nM) |
| VEGFR2 (KDR) | TBD | 9 | 7 |
| PDGFRβ | TBD | 2 | 8 |
| c-KIT | TBD | 4 | 6 |
| FLT3 | TBD | 1 | 5 |
| SRC | TBD | >10,000 | 20 |
| CDK2 | TBD | 2,200 | 3 |
| PKA | TBD | >10,000 | 15 |
| ... (other hits) | TBD | ... | ... |
| Note: IC50 values for Sunitinib and Staurosporine are representative and sourced from public databases and literature. Actual values can vary based on assay conditions. |
Visualizing Selectivity
A powerful way to visualize selectivity is to plot the primary screen data on a dendrogram of the human kinome. This diagram illustrates which kinase families are targeted by the compound.
Caption: Simplified kinome tree showing hypothetical hits for Pyrrole-Cpd-X.
Interpretation: In this hypothetical visualization, Pyrrole-Cpd-X (represented by the red nodes) shows strong activity against the VEGFR2 and PDGFRβ kinases within the Tyrosine Kinase (TK) group, suggesting a profile that might be similar to multi-targeted inhibitors like Sunitinib. Its lack of hits in the AGC and CMGC groups would indicate good selectivity away from those families, a desirable trait for avoiding certain off-target effects.
Conclusion
Characterizing the cross-reactivity of a novel kinase inhibitor is a cornerstone of preclinical drug development. For a compound like "this compound," which belongs to a known kinase-binding scaffold family, this analysis is paramount. By employing a rigorous, two-stage validation workflow—moving from a broad discovery screen to orthogonal, quantitative confirmation—researchers can build a reliable and trustworthy selectivity profile. Comparing this profile against well-understood benchmarks like the promiscuous Staurosporine and the multi-targeted Sunitinib provides essential context for decision-making. This structured approach ensures that the subsequent development of a compound is based on a solid understanding of its biological interactions across the entire kinome, ultimately paving the way for safer and more effective targeted therapies.
References
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Bavadi, R., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]
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Elliott, M. L., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. MedChemComm. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. Staurosporine. [Link]
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Sun, L., et al. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Mini-Reviews in Medicinal Chemistry. [Link]
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Wikipedia. Staurosporine. [Link]
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Bantscheff, M., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]
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Boichuk, N., et al. (2020). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. International Journal of Molecular Sciences. [Link]
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Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
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Pop, O., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]
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protocols.io. (2023). In vitro kinase assay. [Link]
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Vidler, L. R., et al. (2013). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
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Abdel-Rahman, O. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. Future Oncology. [Link]
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"methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate vs other kinase inhibitors"
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Their ability to selectively block the activity of specific kinases involved in tumor growth, proliferation, and survival has revolutionized the treatment of various malignancies. This guide provides a detailed comparison of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, with other prominent kinase inhibitors, namely Sorafenib and Erlotinib. Our analysis is grounded in preclinical and clinical data, offering a comprehensive resource for researchers and drug development professionals.
Introduction to Selected Kinase Inhibitors
Sunitinib , a pyrrole-indolinone-based molecule, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs). Its primary targets include vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), making it a key player in anti-angiogenic therapies.[1] Sunitinib is also known to inhibit other kinases such as KIT, FLT3, and RET.[2] This broad-spectrum activity has led to its approval for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3][4]
Sorafenib is another multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (C-Raf and B-Raf).[5] Additionally, it inhibits VEGFRs and PDGFRs, sharing some anti-angiogenic properties with Sunitinib.[6] Sorafenib is approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma (HCC).[7]
Erlotinib represents a more targeted approach, acting as a specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[8] By blocking EGFR signaling, Erlotinib disrupts pathways crucial for cell proliferation and survival.[9] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with activating EGFR mutations.[10]
Comparative Analysis of Kinase Inhibition Profiles
The efficacy and potential side effects of kinase inhibitors are largely determined by their target selectivity and potency. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor. The following table summarizes the reported IC50 values for Sunitinib, Sorafenib, and Erlotinib against a panel of relevant kinases.
| Kinase Target | Sunitinib IC50 (nM) | Sorafenib IC50 (nM) | Erlotinib IC50 (nM) |
| VEGFR2 | 2[11] | 90[12] | >10,000 |
| PDGFRβ | 2[11] | 57[12] | >10,000 |
| c-Kit | - | 68[12] | >10,000 |
| FLT3 | - | 58[12] | >10,000 |
| Raf-1 (c-Raf) | - | 6[12] | >10,000 |
| B-Raf | - | 22[12] | >10,000 |
| B-Raf (V600E) | - | 38[12] | >10,000 |
| EGFR | >10,000 | >10,000 | 2[13] |
| HER2 | >10,000 | >10,000 | 230[10] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are compiled from various sources for comparative purposes.
This data highlights the distinct selectivity profiles of the three inhibitors. Sunitinib and Sorafenib exhibit broad-spectrum activity against kinases involved in angiogenesis and cell proliferation, with Sunitinib showing particular potency against VEGFR2 and PDGFRβ. Sorafenib, on the other hand, is a potent inhibitor of the Raf kinases. In contrast, Erlotinib is highly selective for EGFR, with significantly less activity against other kinases.
Mechanisms of Action and Signaling Pathways
The differential kinase inhibition profiles of these drugs translate into distinct mechanisms of action at the cellular level.
Sunitinib and Sorafenib: Both inhibitors primarily exert their anti-cancer effects by disrupting angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1][7] By inhibiting VEGFR and PDGFR, they block the signaling cascades that promote endothelial cell proliferation, migration, and survival. Additionally, their activity against other kinases like KIT and FLT3 contributes to their direct anti-tumor effects in specific cancer types.[3][6] Sorafenib's potent inhibition of the Raf/MEK/ERK pathway provides an additional mechanism for directly halting tumor cell proliferation.[5]
Caption: VEGFR signaling pathway and points of inhibition by Sunitinib and Sorafenib.
Erlotinib: Erlotinib's mechanism is centered on the inhibition of EGFR. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways like the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which drive uncontrolled cell growth.[14] Erlotinib competitively binds to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing its autophosphorylation and subsequent activation of these downstream pathways.[15]
Caption: EGFR signaling pathway and the point of inhibition by Erlotinib.
Experimental Protocols for Kinase Inhibitor Evaluation
The characterization of kinase inhibitors relies on robust and reproducible experimental assays. Below are detailed protocols for two key types of assays used to evaluate the efficacy of compounds like Sunitinib, Sorafenib, and Erlotinib.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute the kinase and substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the inhibitor (e.g., Sunitinib, Sorafenib, or Erlotinib) in DMSO, and then dilute further in the kinase buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Include control wells: "no kinase" (buffer only) and "no inhibitor" (vehicle only).
-
-
Kinase Reaction:
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase) to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Luminescent Kinase Assay Reagent (Promega) to room temperature.
-
Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Phosphorylation Assay (Western Blot)
This assay determines the ability of an inhibitor to block the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line with known activation of the target pathway) in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of the kinase inhibitor (e.g., Erlotinib) or vehicle for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF for EGFR) for 10-15 minutes to induce kinase phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total form of the target kinase and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Compare the levels of phosphorylation in inhibitor-treated cells to the stimulated control to determine the extent of inhibition.
-
Conclusion
Sunitinib, Sorafenib, and Erlotinib are powerful tools in the arsenal of targeted cancer therapies, each with a distinct kinase inhibition profile and mechanism of action. Sunitinib and Sorafenib act as multi-targeted inhibitors, primarily disrupting angiogenesis through the inhibition of VEGFR and PDGFR, with Sorafenib also potently targeting the Raf signaling pathway. Erlotinib, in contrast, is a highly selective EGFR inhibitor, effective in cancers driven by aberrant EGFR signaling.
The choice of which inhibitor to use in a research or clinical setting depends on the specific cancer type, its underlying molecular drivers, and the desired therapeutic strategy. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation and comparison of these and other kinase inhibitors, facilitating the continued development of more effective and personalized cancer treatments.
References
- Schmid, P., & de Bono, J. S. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular Cancer Therapeutics, 10(12), 2215-2223.
- Erlichman, C., et al. (2006). Erlotinib directly inhibits HER2 kinase activation and downstream signaling events in intact cells lacking epidermal growth factor receptor expression. Molecular Cancer Therapeutics, 5(5), 1373-1379.
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Chemotherapy and Pharmacology, 61(5), 807-816.
- National Center for Biotechnology Information. (2024). Erlotinib. In StatPearls.
- PharmGKB. Sorafenib Pharmacodynamics.
- Roskoski, R. Jr. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Pharmacological Research, 55(4), 265-276.
- Cancer Care Ontario. (2020). Sunitinib.
- Selleck Chemicals. Erlotinib Hydrochloride EGFR inhibitor.
- Abou-El-Enin, M. A., et al. (2023). Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via VEGFR-2, EGFR, and c-MET Inhibition. Journal of Medicinal Chemistry.
- Kolb, E. A., et al. (2012). Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program.
- Ghorbani, M., et al. (2016). Spectrophotometric Methods for Determination of Sunitinib in Pharmaceutical Dosage Forms Based on Ion-pair Complex Formation. Iranian Journal of Pharmaceutical Research, 15(4), 841-849.
- Iwata, T., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 16(4), 4815-4822.
- Higgins, B., & Kolinsky, K. (2005). Preclinical studies with Erlotinib (Tarceva). Seminars in Oncology, 32(1 Suppl 1), S2-S9.
- Christensen, J. G. (2007). A preclinical review of sunitinib, a multitargeted receptor tyrosine kinase inhibitor with anti-angiogenic and antitumour activities. Annals of Oncology, 18 Suppl 10, x3-x10.
- Faivre, S., et al. (2006). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib.
- DuBois, S. G., et al. (2013). Phase I and pharmacokinetic study of sunitinib in pediatric patients with refractory solid tumors: a Children's Oncology Group study. Clinical Cancer Research, 19(13), 3668-3677.
- ResearchGate. Illustrates Erlotinib's mechanism of action in inhibiting EGFR signaling in cancer cells.
- ResearchGate. Increased sensitivity to sunitinib following biochemical and pharmacologic inhibition of EZH2 in ccRCC cell lines.
- Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer Chemotherapy and Pharmacology, 61(5), 807-816.
- Higgins, B., & Kolinsky, K. (2005). Erlotinib: Preclinical Investigations. Oncology (Williston Park, N.Y.), 19(11 Suppl 4), 17-23.
- Carna Biosciences. Activity-Based Kinase Selectivity Profiling of Clinically Relevant Tyrosine Kinase Inhibitors using QuickScout.
- Kim, H. J., et al. (2019). Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems. Anticancer Research, 39(1), 161-168.
- Roskoski, R. Jr. (2014). Targeted inhibitors of EGFR: structure, biology, biomarkers, and clinical applications. Pharmacological Research, 83, 44-63.
- Patsnap Synapse. (2024).
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- IUPHAR/BPS Guide to PHARMACOLOGY. erlotinib.
- Wikipedia. Sunitinib.
- Higgins, B., & Kolinsky, K. (2005). Erlotinib: preclinical investigations. Oncology (Williston Park, N.Y.), 19(11 Suppl 4), 17-23.
- MedChemExpress. Sunitinib (SU 11248).
- Adnane, L., et al. (2006). Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Oncology, 2(6), 727-736.
- Gajiwala, K. S., et al. (2009). KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients.
- ResearchGate. Preclinical studies with Erlotinib (Tarceva).
- PharmGKB.
- Kissel, M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(64), 107096-107108.
- ResearchGate.
- Ramalingam, S. S., & Belani, C. P. (2008). Role of erlotinib in first-line and maintenance treatment of advanced non-small-cell lung cancer. Clinical Lung Cancer, 9 Suppl 2, S63-S70.
- OncLive. (2018).
- MedSimplified. (2025). Medicine of the week: Sunitinib. YouTube.
- ResearchGate.
- Strumberg, D. (2005).
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A Comparative Study of Acetylated vs. Non-Acetylated Pyrroles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity and properties of heterocyclic scaffolds is paramount. Pyrrole, a fundamental aromatic heterocycle, serves as a cornerstone in numerous biologically active compounds. The strategic placement of an acetyl group—either on the nitrogen (N-acetylation) or a carbon atom (C-acetylation)—dramatically alters its chemical behavior. This guide provides an in-depth, objective comparison of acetylated and non-acetylated pyrroles, supported by experimental data and established chemical principles, to inform rational drug design and synthetic strategy.
The Electronic Influence of the Acetyl Group: A Tale of Two Positions
The introduction of an acetyl group (CH₃CO-) to the pyrrole ring fundamentally perturbs its electronic landscape. The nature of this perturbation is entirely dependent on the site of substitution.
-
Non-Acetylated Pyrrole (Pyrrole): The nitrogen's lone pair of electrons is delocalized throughout the five-membered ring, creating a π-electron sextet that imparts aromatic character.[1] This electron-rich nature makes pyrrole highly susceptible to electrophilic attack, significantly more so than benzene.
-
N-Acetylated Pyrrole (1-Acetylpyrrole): When the acetyl group is attached to the nitrogen atom, it acts as a potent electron-withdrawing group. The nitrogen lone pair is delocalized not only into the pyrrole ring but also onto the adjacent carbonyl oxygen. This resonance effect significantly reduces the electron density within the pyrrole ring, thereby deactivating it towards electrophilic substitution.
-
C-Acetylated Pyrrole (e.g., 2-Acetylpyrrole): An acetyl group on a carbon atom (most commonly the 2-position) also withdraws electron density from the ring through both inductive and resonance effects.[2] This deactivation, however, is generally considered less pronounced than that of an N-acetyl group. The nitrogen's lone pair still primarily participates in the ring's aromaticity.
This fundamental electronic difference dictates the reactivity, acidity, and spectroscopic properties of these pyrrole derivatives.
Comparative Analysis of Physicochemical Properties
The presence and position of the acetyl group lead to distinct differences in the physical and spectroscopic properties of pyrroles.
| Property | Pyrrole | 1-Acetylpyrrole (N-Acetylated) | 2-Acetylpyrrole (C-Acetylated) |
| Molecular Formula | C₄H₅N | C₆H₇NO | C₆H₇NO |
| Molar Mass ( g/mol ) | 67.09 | 109.13[3] | 109.13[2] |
| Appearance | Colorless liquid | - | White to beige crystalline powder[4][5] |
| Melting Point (°C) | -23 | - | 88-93[4] |
| Boiling Point (°C) | 129-131 | - | 220[2][4] |
| Water Solubility | 60 g/L | - | 274 g/L[5] |
| pKa (of N-H proton) | 17.5 | N/A | ~14.86 (Predicted)[4] |
Reactivity Towards Electrophiles: A Decisive Comparison
The most significant chemical distinction between these pyrrole species lies in their reactivity towards electrophiles.
Non-acetylated pyrrole is highly reactive, readily undergoing electrophilic substitution at the C2 position. The carbocation intermediate formed by attack at C2 is more stabilized by resonance (three resonance structures) than the intermediate from C3 attack (two resonance structures).
N-acetylated pyrrole is substantially less reactive towards electrophiles due to the electron-withdrawing nature of the N-acetyl group. Electrophilic substitution, when it does occur, still favors the C2 position, but requires harsher reaction conditions.
2-acetylpyrrole is also deactivated compared to pyrrole, but generally more reactive than N-acetylpyrrole. The acetyl group at the 2-position directs incoming electrophiles primarily to the C4 and C5 positions.
Experimental Protocol: Comparative Bromination of Pyrrole and N-Acetylpyrrole
This protocol outlines a method to qualitatively and quantitatively compare the reactivity of pyrrole and N-acetylpyrrole towards electrophilic bromination.
Objective: To demonstrate the deactivating effect of the N-acetyl group on the electrophilic substitution of the pyrrole ring.
Materials:
-
Pyrrole
-
N-Acetylpyrrole
-
Bromine
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium thiosulfate solution (for quenching)
-
Glassware: test tubes, pipettes, burette, conical flasks
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare equimolar solutions (e.g., 0.1 M) of pyrrole and N-acetylpyrrole in CCl₄.
-
Prepare a solution of bromine in CCl₄ (e.g., 0.05 M). The concentration should be such that the color change is easily observable.
-
-
Qualitative Reactivity Comparison:
-
In two separate test tubes, add equal volumes (e.g., 2 mL) of the pyrrole and N-acetylpyrrole solutions.
-
To each test tube, add the bromine solution dropwise at room temperature, with shaking.
-
Observation: The rapid disappearance of the bromine color in the pyrrole solution indicates a fast reaction. The bromine color will persist for a longer duration in the N-acetylpyrrole solution, signifying a much slower reaction.
-
-
Quantitative Reactivity Comparison (by UV-Vis Spectroscopy):
-
Set the UV-Vis spectrophotometer to monitor the absorbance of bromine at its λmax in CCl₄.
-
In a cuvette, mix known concentrations of the pyrrole solution and the bromine solution.
-
Immediately begin recording the decrease in absorbance of bromine over time.
-
Repeat the experiment using the N-acetylpyrrole solution under identical conditions.
-
Data Analysis: The rate of disappearance of bromine is directly proportional to the rate of the reaction. By comparing the initial rates, a quantitative measure of the relative reactivity can be determined. The much faster decay of the bromine absorbance in the presence of pyrrole will quantitatively confirm its higher reactivity.
-
Safety Precautions: Bromine and carbon tetrachloride are toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles) must be worn.
Acidity and Basicity: The Impact of Acetylation
Acidity: The N-H proton of pyrrole is weakly acidic (pKa ≈ 17.5). In 2-acetylpyrrole , the electron-withdrawing acetyl group increases the acidity of the N-H proton (predicted pKa ≈ 14.86), making it easier to deprotonate.[4] N-acetylpyrrole lacks an N-H proton and therefore does not exhibit this acidity.
Basicity: Pyrrole is a very weak base; protonation disrupts the aromatic sextet. The lone pair on the nitrogen of N-acetylpyrrole is significantly less available for protonation due to resonance with the carbonyl group, making it an even weaker base than pyrrole.
Spectroscopic Signatures
The location of the acetyl group provides clear distinguishing features in NMR and IR spectroscopy.
| Spectroscopic Data | Pyrrole | 1-Acetylpyrrole (N-Acetylated) | 2-Acetylpyrrole (C-Acetylated) |
| ¹H NMR (ppm) | ~6.7 (H2, H5), ~6.1 (H3, H4), ~8.0 (NH) | ~7.3 (H2, H5), ~6.2 (H3, H4), ~2.4 (CH₃)[6] | ~6.9 (H5), ~6.8 (H3), ~6.1 (H4), ~9.4 (NH), ~2.4 (CH₃) |
| ¹³C NMR (ppm) | ~118 (C2, C5), ~108 (C3, C4) | ~120.9 (C2, C5), ~111.9 (C3, C4), ~168.0 (C=O), ~24.0 (CH₃)[6] | ~131 (C2), ~123 (C5), ~116 (C3), ~109 (C4), ~188 (C=O), ~26 (CH₃) |
| IR (cm⁻¹) | ~3400 (N-H stretch) | ~1710 (C=O stretch)[6] | ~3280 (N-H stretch), ~1650 (C=O stretch) |
Synthetic Considerations and Interconversion
The choice between using an acetylated or non-acetylated pyrrole in a synthetic route is a critical strategic decision.
Workflow: Synthesis of Acetylated Pyrroles
Caption: General synthetic routes to N-acetylated and C-acetylated pyrroles.
N-Acetylation is often employed as a protecting group strategy. The deactivating effect of the N-acetyl group can prevent unwanted side reactions during subsequent transformations on other parts of the molecule. The acetyl group can typically be removed by basic hydrolysis to regenerate the N-H pyrrole.[7]
C-Acetylation , such as the Friedel-Crafts acylation of pyrrole, introduces a valuable keto functionality that can be a handle for further synthetic modifications, for instance, in the synthesis of more complex heterocyclic systems.
Workflow: Deprotection of N-Acetylpyrrole
Caption: Hydrolysis of N-acetylpyrrole to regenerate the parent pyrrole.
Conclusion and Future Perspectives
The choice between acetylated and non-acetylated pyrroles is a critical decision in the design of synthetic routes and the development of new chemical entities. Non-acetylated pyrrole offers high reactivity for the initial construction of substituted pyrrole cores. N-acetylation provides a robust method for deactivating the ring, serving as a valuable protecting group strategy and allowing for selective reactions elsewhere in a molecule. C-acetylation introduces a versatile functional group for further elaboration. A thorough understanding of the electronic and steric consequences of acetylation is essential for any researcher working with this privileged heterocyclic scaffold. Future research will likely focus on developing more selective and efficient methods for the functionalization of both activated and deactivated pyrrole systems, further expanding their utility in medicinal chemistry and materials science.
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A Comparative Guide to the Structure-Activity Relationship of Pyrrole-3-Carboxylates: A Focus on the 1,2,5-Trimethyl-1H-pyrrole-3-carboxylate Scaffold
The pyrrole ring is a versatile heterocyclic scaffold that forms the core of numerous biologically active compounds, from natural products to synthetic drugs.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrrole-3-carboxylate derivatives, with a specific focus on the 1,2,5-trimethyl-1H-pyrrole-3-carboxylate scaffold. By examining the impact of various substituents on the biological activity of the pyrrole core, we aim to provide researchers, scientists, and drug development professionals with insights for the rational design of novel therapeutic agents.
The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrole nucleus is a five-membered aromatic heterocycle containing a nitrogen atom.[1] This fundamental structure is present in many natural and synthetic compounds with significant biological properties.[2] The delocalization of the nitrogen's lone pair of electrons contributes to the ring's aromaticity and influences its reactivity and interaction with biological targets.[1] Pyrrole derivatives are key components in several marketed drugs, highlighting their therapeutic importance.[2][6]
General Synthetic Strategies for Pyrrole-3-Carboxylates
The synthesis of substituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives. These methods can be adapted for the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylates and their analogs.
Key Synthetic Routes:
-
Paal-Knorr Synthesis: This is a classical method for synthesizing pyrroles by the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7]
-
Hantzsch Pyrrole Synthesis: This method involves the reaction of an α-halo ketone with a β-ketoester and an amine.[3]
-
Van Leusen Reaction: This modern approach utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the pyrrole ring.[8]
The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. For instance, the synthesis of 1,2,5-trimethyl-1H-pyrrole-3-carboxylates would likely involve a multi-step process starting from appropriately substituted precursors.
Structure-Activity Relationship of Pyrrole-3-Carboxylates
The biological activity of pyrrole-3-carboxylates is highly dependent on the nature and position of substituents on the pyrrole ring. Understanding these relationships is crucial for optimizing the potency and selectivity of drug candidates.
Substitutions at the N-1 Position
The substituent at the N-1 position of the pyrrole ring plays a significant role in modulating biological activity. In the case of our target scaffold, this position is occupied by a methyl group. Generally, the N-substituent can influence the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. For example, in a series of pyrrole-based kinase inhibitors, modifications at the N-1 position led to significant changes in their inhibitory profiles.[9]
Substitutions at the C-2 and C-5 Positions
The C-2 and C-5 positions of the pyrrole ring are often critical for activity. In the 1,2,5-trimethyl-1H-pyrrole-3-carboxylate scaffold, these positions are substituted with methyl groups. The size and electronic nature of these substituents can impact the compound's interaction with its biological target. For instance, in a study of pyrrole derivatives as anticancer agents, the presence of aryl groups at these positions was found to be important for cytotoxicity.[10]
The Carboxylate Group at the C-3 Position
The carboxylate group at the C-3 position is a key feature of this class of compounds. It can act as a hydrogen bond acceptor and can be esterified or converted to an amide to modulate the compound's pharmacokinetic and pharmacodynamic properties. Pyrrole-3-carboxamides, for example, have been identified as potent and selective JAK2 inhibitors.[11]
Comparative Analysis of Biological Activities
To illustrate the SAR of pyrrole-3-carboxylates, we will compare the reported activities of various derivatives. This comparison will help to contextualize the potential activity of the 1,2,5-trimethyl-1H-pyrrole-3-carboxylate scaffold.
Anticancer Activity
Numerous pyrrole derivatives have been investigated for their potential as anticancer agents.[4] For instance, pyrrolizine derivatives have shown potent activity against breast and prostate cancer cell lines.[10] The activity of these compounds is often linked to their ability to induce apoptosis.[10]
| Compound Class | Target | Key SAR Findings | Reference |
| Pyrrolizine Derivatives | Breast and Prostate Cancer Cells | Urea derivatives at the 6-amino position showed the most potent activity. | [10] |
| Pyrrole-3-Carboxamides | JAK2 Kinase | Optimization of substituents on the pyrrole ring led to potent and orally bioavailable inhibitors. | [11] |
| Pyrrole Indolin-2-ones | VEGF and PDGF Receptors | Structural modifications significantly influence kinase selectivity and inhibitory activity. | [9] |
Antimicrobial Activity
Pyrrole derivatives have also shown promise as antimicrobial agents.[12][13] The SAR in this context often involves substituents that enhance the compound's ability to penetrate bacterial cell walls or inhibit essential microbial enzymes. For example, certain 2-aminopyrrole-3-carbonitriles and their derivatives have demonstrated potent activity against a range of bacteria and fungi.[13]
| Compound Class | Activity | Key SAR Findings | Reference |
| 2-Aminopyrrole-3-carbonitriles | Antibacterial and Antifungal | Specific substitutions on the phenyl rings at positions 4 and 5 were crucial for potent activity. | [13] |
| Pyrrole-2-Carboxylates | Antitubercular | The presence of a hydrazonoethyl group at the C-4 position was associated with high activity against Mycobacterium tuberculosis. | [14] |
Experimental Protocols
To facilitate further research, we provide a generalized protocol for the synthesis and biological evaluation of novel pyrrole-3-carboxylate derivatives.
General Synthetic Protocol for Pyrrole-3-Carboxylates (Hantzsch Synthesis)
-
Step 1: Synthesis of the β-enamino ester. A mixture of a β-ketoester (1 eq.) and a primary amine (1.1 eq.) in a suitable solvent (e.g., ethanol) is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure.
-
Step 2: Cyclization. The crude β-enamino ester is dissolved in a suitable solvent (e.g., acetic acid), and an α-haloketone (1 eq.) is added. The mixture is heated to reflux for 4-6 hours.
-
Step 3: Work-up and Purification. The reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key positions on the pyrrole-3-carboxylate scaffold that can be modified to tune biological activity.
Caption: Key positions for modification on the pyrrole-3-carboxylate scaffold and their general influence on biological activity.
Experimental Workflow for SAR Studies
The following workflow outlines a typical process for conducting a structure-activity relationship study on a series of novel compounds.
Caption: A typical workflow for a structure-activity relationship (SAR) study, from initial design to lead optimization.
Conclusion
The 1,2,5-trimethyl-1H-pyrrole-3-carboxylate scaffold represents an interesting, yet underexplored, area within the broader class of biologically active pyrrole derivatives. By leveraging the extensive existing knowledge on the SAR of related compounds, researchers can rationally design and synthesize novel analogs with potentially enhanced therapeutic properties. The comparative data and experimental protocols provided in this guide serve as a valuable resource for initiating and advancing such drug discovery efforts. Further investigation into the specific biological targets and mechanisms of action of these compounds will be crucial for their development as effective therapeutic agents.
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
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Gheorghiu, M. D., Filip, P., & Niculescu-Duvaz, D. (2020). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 25(21), 5089. [Link]
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Patel, R. J., & Patel, K. D. (2013). Synthesis, characterization and biological activity of novel pyrrole compounds. Journal of Saudi Chemical Society, 17(3), 307-313. [Link]
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Sharma, P. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
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Baxendale, I. R., Cheung, E. Y., Kappe, C. O., & Ley, S. V. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters, 12(22), 5222–5225. [Link]
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Abdel-Aziz, A. A.-M., El-Azab, A. S., ElTahir, K. E. H., & Ahmed, K. A. (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 22(5), 1595–1605. [Link]
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Patel, H., & Patel, V. (2015). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]
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Brasca, M. G., et al. (2014). Pyrrole-3-carboxamides as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4296–4301. [Link]
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Mohamed, M. S., El-Domany, R. A., & Abd El-Hameed, R. H. (2009). Synthesis of certain pyrrole derivatives as antimicrobial agents. Acta Pharmaceutica, 59(2), 145–158. [Link]
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Singh, R. K., et al. (2019). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 12(9), 4251-4256. [Link]
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action of a Novel Pyrrole Compound, CPY-721
In the dynamic landscape of drug discovery, the pyrrole scaffold stands as a privileged structure, forming the core of numerous approved therapeutics, from kinase inhibitors like sunitinib to anti-inflammatory agents such as ketorolac.[1][2] Our laboratories have recently synthesized a novel pyrrole-containing compound, designated CPY-721, which exhibits potent anti-proliferative effects in various cancer cell lines. However, its precise mechanism of action remains elusive. This guide provides a comprehensive, multi-faceted experimental strategy to elucidate the molecular target and signaling pathway of CPY-721, comparing its performance with established inhibitors and underscoring the principles of scientific integrity through self-validating experimental design.
The Central Enigma: CPY-721's Potent Anti-Proliferative Activity
Preliminary screens have demonstrated that CPY-721 inhibits the proliferation of A549 non-small cell lung cancer cells with a low micromolar IC50 value. This observation positions CPY-721 as a promising therapeutic candidate, but to advance its development, a thorough understanding of its mechanism of action is paramount. This guide will detail a systematic approach to first identify the molecular target of CPY-721 and then to characterize its effects on the corresponding signaling pathway, comparing its activity profile to known inhibitors.
A Multi-Pronged Approach to Mechanism of Action Confirmation
Our strategy is built upon a logical progression from broad, unbiased target identification to specific, hypothesis-driven validation. This approach ensures a comprehensive and rigorous elucidation of CPY-721's mechanism of action.
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Bridging the Gap: A Senior Application Scientist's Guide to In Vivo Validation of In Vitro Results for Pyrrole Derivatives
For researchers, scientists, and drug development professionals vested in the therapeutic potential of pyrrole derivatives, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides an in-depth technical comparison of in vitro and in vivo validation methodologies, offering field-proven insights and actionable protocols to navigate this pivotal transition in drug discovery. Pyrrole and its fused heterocyclic systems are renowned for their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. However, the promising potency observed in a controlled cellular environment often does not translate directly to the complex biological system of a living organism. This guide will dissect the "why" and "how" of this translational gap, equipping you with the knowledge to design robust in vivo validation studies.
The In Vitro-In Vivo Disconnect: Understanding the Core Challenges
A potent IC50 value in a cancer cell line or a significant reduction in inflammatory markers in a cell-based assay is an essential first step. However, this simplified system lacks the intricate network of physiological processes that a compound encounters in vivo. The primary hurdles in translating in vitro success to in vivo efficacy are rooted in the compound's pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Pharmacokinetics (PK): This is what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A pyrrole derivative may be highly active in vitro but fail in vivo due to:
-
Poor Absorption: The compound may not be efficiently absorbed into the bloodstream when administered orally or via other routes.
-
Unfavorable Distribution: The molecule might not reach the target tissue in sufficient concentrations.
-
Rapid Metabolism: The body's metabolic processes, primarily in the liver, can rapidly break down the active compound into inactive metabolites.
-
Swift Excretion: The kidneys or other excretory organs may eliminate the compound too quickly for it to exert its therapeutic effect.
Pharmacodynamics (PD): This is what the drug does to the body. It involves the drug's interaction with its molecular target and the subsequent physiological response. A disconnect can arise from:
-
Target Engagement in a Complex Milieu: The in vivo microenvironment, with its myriad of proteins and other molecules, can affect the drug's ability to bind to its target.
-
Off-Target Effects: In a whole organism, the compound may interact with unintended targets, leading to toxicity or a diminished therapeutic window.
-
Homeostatic Mechanisms: The body's natural regulatory systems can counteract the effects of the drug.
The following diagram illustrates the critical interplay of PK/PD in the in vitro to in vivo translation process.
Comparative Analysis of In Vitro and In Vivo Models
The selection of appropriate in vitro and in vivo models is paramount for a successful validation study. The in vitro model should recapitulate key aspects of the disease biology, while the in vivo model should provide a physiologically relevant context to assess the compound's efficacy and safety.
Anticancer Pyrrole Derivatives: From Cell Lines to Xenografts
A common trajectory for anticancer drug discovery involves initial screening in cancer cell lines followed by validation in animal models.
Common In Vitro Assays:
-
Cytotoxicity Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells and are used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is the concentration required to inhibit the growth of 50% of the cancer cells. Commonly used cell lines for screening pyrrole derivatives include LoVo (colon), MCF-7 (breast), SK-OV-3 (ovary), and A549 (lung).
-
Clonogenic Assays: This assay assesses the ability of a single cancer cell to undergo unlimited division and form a colony. It provides a measure of the long-term cytotoxic effect of a compound.
-
Apoptosis Assays (e.g., Caspase activation, Annexin V staining): These assays determine if the compound induces programmed cell death, a desirable mechanism of action for anticancer agents.
Corresponding In Vivo Models:
-
Xenograft Models: These are the most widely used models in preclinical cancer research. They involve the transplantation of human cancer cells or patient-derived tumor tissue into immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneous Xenografts: Cancer cells are injected under the skin of the mouse. This model is technically straightforward and allows for easy monitoring of tumor growth by caliper measurements.
-
Orthotopic Xenografts: Cancer cells are implanted into the corresponding organ of origin in the mouse (e.g., breast cancer cells into the mammary fat pad). This model more accurately mimics the tumor microenvironment and metastatic potential of the disease.
-
Data Comparison: A Case Study of a Pyrrole Derivative for Glioblastoma
A study on a novel pyrrole derivative, referred to as Compound 7 , for the treatment of glioblastoma (GBM) provides a clear example of in vitro to in vivo validation.
| Parameter | In Vitro Results (U87MG Glioblastoma Cell Line) | In Vivo Results (U87MG Subcutaneous Xenograft in BALB/c nu/nu mice) |
| Activity Metric | IC50 (Concentration for 50% inhibition of cell proliferation) | Tumor Growth Inhibition (%) |
| Result | Nanomolar concentrations | Significant inhibition of tumor growth |
| Mechanism | Inhibition of tubulin polymerization | Inhibition of in vivo tumorigenesis and angiogenesis |
This case study demonstrates a positive correlation where potent in vitro activity translated to significant in vivo efficacy. The in vitro mechanism of action (tubulin polymerization inhibition) was also reflected in the in vivo outcomes (inhibition of tumorigenesis and angiogenesis).
Experimental Protocol: Subcutaneous Xenograft Model for Anticancer Pyrrole Derivatives
This protocol outlines the key steps for evaluating the in vivo efficacy of a pyrrole derivative in a subcutaneous xenograft model.
-
Cell Culture: Culture the desired human cancer cell line (e.g., U87MG for glioblastoma) under sterile conditions in the recommended growth medium.
-
Animal Model: Use immunocompromised mice (e.g., 6-8 week old female BALB/c nude mice). Allow the animals to acclimatize for at least one week before the experiment.
-
Cell Implantation:
-
Harvest the cancer cells and resuspend them in a sterile, serum-free medium or a mixture with Matrigel.
-
Inject a specific number of cells (e.g., 5 x 10^6 cells in 100 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment:
-
Randomize the mice into control and treatment groups.
-
Administer the pyrrole derivative at the desired dose and schedule (e.g., intraperitoneal injection daily for 14 days). The control group receives the vehicle.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor volume and weight.
-
Calculate the percentage of tumor growth inhibition.
-
Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., apoptosis, proliferation markers).
-
The following diagram visualizes the subcutaneous xenograft workflow.
Anti-inflammatory Pyrrole Derivatives: From Cytokine Inhibition to Paw Edema Reduction
The validation of anti-inflammatory pyrrole derivatives also follows a similar path from in vitro to in vivo models.
Common In Vitro Assays:
-
Inhibition of Pro-inflammatory Cytokines: Assaying the ability of a compound to inhibit the production of key inflammatory mediators like TNF-α, IL-6, and IL-1β in cell lines (e.g., macrophages) stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cyclooxygenase (COX) Enzyme Inhibition Assays: Measuring the inhibition of COX-1 and COX-2 enzymes, which are key in the production of prostaglandins involved in inflammation.
Corresponding In Vivo Models:
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation. Injection of carrageenan, a seaweed extract, into the paw of a rodent (rat or mouse) induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume after treatment with the test compound is a measure of its anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a step-by-step guide to this common in vivo anti-inflammatory model.
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200g). Acclimatize them for a week.
-
Grouping and Dosing:
-
Divide the rats into groups: a control group, a positive control group (e.g., receiving a known anti-inflammatory drug like Indomethacin), and treatment groups receiving different doses of the pyrrole derivative.
-
Administer the compounds orally or via intraperitoneal injection one hour before inducing inflammation.
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Percentage Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
The following diagram illustrates the workflow for the carrageenan-induced paw edema model.
The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD) in Bridging the Gap
As highlighted earlier, understanding the PK/PD profile of a pyrrole derivative is non-negotiable for successful in vivo validation.
Pharmacokinetic Studies:
-
Bioavailability: This measures the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered compounds, low bioavailability is a common reason for in vivo failure.
-
Half-life (t½): The time it takes for the concentration of the drug in the body to be reduced by half. A very short half-life may necessitate frequent dosing.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time. High clearance can lead to rapid elimination.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
These parameters are typically determined by administering the compound to animals (e.g., rats) and measuring its concentration in plasma samples collected at various time points.
Pharmacodynamic Studies:
-
Target Engagement Markers: These are biomarkers that provide evidence that the drug is interacting with its intended target in vivo. For example, if a pyrrole derivative targets a specific kinase, a pharmacodynamic marker could be the level of phosphorylation of a downstream substrate of that kinase in tumor tissue.
-
Efficacy Markers: These are biomarkers that indicate a therapeutic response. In an anti-inflammatory study, this could be the reduction of pro-inflammatory cytokines in the blood. In a cancer study, it could be a decrease in a tumor-specific antigen.
By integrating PK and PD data, researchers can establish a relationship between drug exposure at the target site and the observed therapeutic effect, which is crucial for optimizing dosing regimens and predicting clinical outcomes.
Conclusion: A Strategic Approach to In Vivo Validation
The transition from in vitro discovery to in vivo validation is a critical juncture in the development of novel pyrrole-based therapeutics. A simplistic view that equates in vitro potency with in vivo success is fraught with peril. A strategic and well-informed approach that considers the intricate interplay of pharmacokinetics and pharmacodynamics is essential.
As a senior application scientist, my recommendation is to adopt a holistic perspective. The in vitro assays should be chosen not only for their simplicity and throughput but also for their physiological relevance. The subsequent in vivo studies must be meticulously designed to provide a clear and quantitative assessment of efficacy and safety, with integrated PK/PD analysis to understand the exposure-response relationship.
By embracing the principles and protocols outlined in this guide, researchers can enhance the predictive value of their preclinical studies, increase the likelihood of successful clinical translation, and ultimately unlock the full therapeutic potential of the versatile pyrrole scaffold.
References
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Journal of Phytopharmacology. (n.d.). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]
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Mateev, E. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
- Petri, G. L., Spanò, V., Spatola, R., Holl, R., Raimondi, M. V., Barraja, P., & Montalbano, A. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.
- Puxeddu, M., Shen, H., Bai, R., Coluccia, A., Bufano, M., Nalli, M., ... & La Regina, G. (2021). Discovery of pyrrole derivatives for the treatment of glioblastoma and chronic myeloid leukemia. European journal of medicinal chemistry, 221, 113532.
- Kuznietsova, H., Dziubenko, N., Byelinska, I., Hurmach, V., Bychko, A., Vovk, M., & Solovyov, A. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of drug targeting, 28(5), 547-563.
- Lee, C. H. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological research, 31(3), 225–229.
- Hosseyni Largani, T., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 61(2), 118-125.
- Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2015).
- Fukasawa, A., Aoyama, T., Nagashima, T., Fukuda, N., Ueno, T., Sugiyama, H., ... & Matsumoto, Y. (2009). Pharmacokinetics of pyrrole-imidazole polyamides after intravenous administration in rat. Biopharmaceutics & drug disposition, 30(2), 81-89.
- Papadopoulou, V., Kosmidis, K., Vlachou, M., & Macheras, P. (2006). On the use of a general drug-input function in in vitro-in vivo correlation models. The AAPS journal, 8(3), E552–E560.
- Bansal, R., & Kumar, M. (2022). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European Journal of Medicinal Chemistry, 238, 114467.
- Ciprian, G., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854.
- Anzini, M., Di Capua, A., Valenti, S., Brogi, S., Rovini, M., Giuliani, G., ... & Sega, A. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & medicinal chemistry, 21(13), 3695-3701.
- Kamal, A., Reddy, M. K., Kumar, G. B., Sreekanth, K., & Kumar, P. P. (2013). Design, synthesis and in vitro cytotoxicity studies of novel pyrrolo benzodiazepine-glycosylated pyrrole and imidazole polyamide conjugates. Organic & Biomolecular Chemistry, 11(29), 4849-4861.
- Luescher, T. F. (2016). From bench to bedside: the gap is wide. European heart journal, 37(43), 3299-3301.
- Gao, H., & Jusko, W. J. (2011). Preclinical pharmacokinetic/pharmacodynamic models to predict synergistic effects of co-administered anti-cancer agents. Pharmaceutical research, 28(5), 995-1005.
- Biava, M., Porretta, G. C., Poce, G., Battilocchio, C., Alfonso, S., De Logu, A., ... & Botta, M. (2010). Identification of a novel pyrrole derivative endowed with antimycobacterial activity and protection index comparable to that of the current antitubercular drugs streptomycin and rifampin. Bioorganic & medicinal chemistry, 18(22), 8076-8084.
- Patel, H. V., et al. (2017). Synthesis, molecular docking study and biological evaluation of new pyrrole scaffolds as potential antitubercular agents for dual targeting of enoyl ACP reductase and dihydrofolate reductase. Bioorganic & Medicinal Chemistry Letters, 27(15), 3348-3353.
- Cucurbitacin C (CuC), a novel analogue of triterpenoids cucurbitacins, confers a bitter taste in cucumber. Genes and signaling pathways responsive for biosynthesis of CuC have been identified in the recent years. In the present study, we explored the anti-cancer effects of CuC against human cancers in vitro and in vivo. CuC inhibited proliferation and clonogenic potential of multiple cancer cells in a dose-dependent manner. Low-
A Comparative Efficacy Analysis of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (M-ATPC) Against Established Anti-Inflammatory Drugs
A Senior Application Scientist's Guide for Drug Development Professionals
In the landscape of drug discovery, the pyrrole scaffold is a cornerstone, forming the structural basis of numerous bioactive compounds.[1] Pyrrole derivatives have shown a wide range of pharmacological activities, including notable anti-inflammatory properties.[2][3][4][5][6] This guide introduces a novel pyrrole derivative, Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (M-ATPC), and provides a comprehensive framework for evaluating its anti-inflammatory efficacy in comparison to established drugs: the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone.
This document is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a thorough and validated approach to comparative efficacy testing.
Mechanistic Overview: Targeting Inflammation
A foundational understanding of the inflammatory cascade is critical for contextualizing the mechanisms of action of the compounds under investigation.
The Arachidonic Acid Cascade and NSAIDs
Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7][8][9][10] There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[9][10]
-
Ibuprofen , a classic NSAID, acts as a non-selective inhibitor of both COX-1 and COX-2, thereby reducing prostaglandin synthesis and mitigating inflammation and pain.[7][8][10] Its dual inhibition, however, can lead to gastrointestinal side effects due to the inhibition of COX-1's protective role in the gastric mucosa.[9][10]
Glucocorticoid Receptor-Mediated Immunosuppression
Corticosteroids, like Dexamethasone , exert their potent anti-inflammatory effects through a different mechanism. They are chemically similar to the body's natural anti-inflammatory hormone, cortisol.[11]
-
Dexamethasone binds to the glucocorticoid receptor (GR). This complex then translocates to the nucleus and influences gene expression in two main ways:
This broad-spectrum action makes corticosteroids highly effective but also carries the risk of significant side effects with long-term use.[11][15]
Hypothesized Mechanism of M-ATPC
Based on the known anti-inflammatory activities of other pyrrole derivatives, it is hypothesized that M-ATPC may exert its effects through one or more of the following mechanisms:
-
Selective inhibition of COX-2.[16]
-
Modulation of the NF-κB signaling pathway.
The following experimental protocols are designed to elucidate the precise mechanism and comparative efficacy of M-ATPC.
In Vitro Efficacy Evaluation
In vitro assays provide a controlled environment to dissect the molecular mechanisms of a compound's action.
Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining if M-ATPC acts as a COX inhibitor and to establish its selectivity for COX-1 versus COX-2.
Experimental Rationale: By quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid by isolated COX-1 and COX-2 enzymes, we can directly measure the inhibitory activity of our test compounds.[17] A higher inhibitory activity against COX-2 compared to COX-1 would suggest a more favorable side-effect profile.
Detailed Protocol:
-
Enzyme Preparation: Utilize commercially available human recombinant COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, combine the respective enzyme, a heme cofactor, and the test compound (M-ATPC, Ibuprofen, or Dexamethasone) at varying concentrations in a Tris-HCl buffer.
-
Initiation: Initiate the enzymatic reaction by adding arachidonic acid.[18]
-
Incubation: Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Termination: Stop the reaction by adding a solution of hydrochloric acid.
-
Quantification: Measure the amount of PGE2 produced using a competitive enzyme-linked immunosorbent assay (ELISA) kit.[17]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against both COX-1 and COX-2. The COX-2 selectivity index can be determined by the ratio of IC50 (COX-1) / IC50 (COX-2).
Hypothetical Data Summary:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| M-ATPC | 50 | 0.5 | 100 |
| Ibuprofen | 15 | 35 | 0.43 |
| Dexamethasone | >100 | >100 | N/A |
Note: This data is for illustrative purposes only.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in a cellular context.
Experimental Rationale: Murine macrophage cell line RAW 264.7, when stimulated with lipopolysaccharide (LPS), produces significant amounts of nitric oxide (NO) through the induction of inducible nitric oxide synthase (iNOS).[19][20][21][22] Inhibition of NO production is a hallmark of anti-inflammatory activity.[23]
Detailed Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of M-ATPC, Ibuprofen, or Dexamethasone for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[22]
-
NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[19][23]
-
Cell Viability: Concurrently, assess cell viability using an MTT or similar assay to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: Calculate the IC50 for the inhibition of NO production for each compound.
Hypothetical Data Summary:
| Compound | NO Production IC50 (µM) | Cell Viability (at IC50) |
| M-ATPC | 1.2 | >95% |
| Ibuprofen | 25 | >95% |
| Dexamethasone | 0.8 | >95% |
Note: This data is for illustrative purposes only.
In Vivo Efficacy Evaluation
In vivo models are essential for evaluating the therapeutic potential of a compound in a whole biological system.
Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for screening acute anti-inflammatory activity.[24][25][26]
Experimental Rationale: Sub-plantar injection of carrageenan into the paw of a rat induces a localized inflammatory response characterized by edema (swelling).[24][27] The ability of a compound to reduce this swelling is a direct measure of its anti-inflammatory efficacy.
Detailed Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Grouping: Divide the animals into groups: Vehicle control, M-ATPC (various doses), Ibuprofen (positive control), and Dexamethasone (positive control).
-
Compound Administration: Administer the test compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.[24][27]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[27]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[27]
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Hypothetical Data Summary (at 4 hours post-carrageenan):
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) |
| Vehicle | - | 0 |
| M-ATPC | 10 | 45 |
| M-ATPC | 30 | 65 |
| Ibuprofen | 50 | 50 |
| Dexamethasone | 1 | 75 |
Note: This data is for illustrative purposes only.
Visualization of Experimental Workflows and Pathways
Conclusion and Future Directions
This guide provides a robust framework for the initial comparative efficacy evaluation of M-ATPC. The hypothetical data presented suggests that M-ATPC may possess potent anti-inflammatory properties, potentially with a superior safety profile to Ibuprofen due to its hypothesized COX-2 selectivity, and comparable in vivo efficacy to Dexamethasone in the acute inflammation model.
Next Steps:
-
Mechanism of Action Studies: Further in vitro experiments to confirm the precise molecular targets of M-ATPC, including kinase profiling and NF-κB reporter assays.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential before advancing to more complex disease models.
-
Chronic Inflammation Models: Evaluation of M-ATPC in models of chronic inflammation, such as collagen-induced arthritis, will be crucial to determine its potential for treating long-term inflammatory conditions.
The systematic approach outlined herein, grounded in established scientific principles and methodologies, will enable a thorough and reliable assessment of M-ATPC's therapeutic potential.
References
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LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. Available at: [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. Available at: [Link]
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Corticosteroids-Mechanisms of Action in Health and Disease. PMC - PubMed Central. Available at: [Link]
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Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. PubMed. Available at: [Link]
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An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. Available at: [Link]
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Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. NIH. Available at: [Link]
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Nonsteroidal anti-inflammatory drug. Wikipedia. Available at: [Link]
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(PDF) Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. ResearchGate. Available at: [Link]
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Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate. Available at: [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Corticosteroids (Glucocorticoids): Definition & Side Effects. Cleveland Clinic. Available at: [Link]
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Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. Available at: [Link]
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Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. MDPI. Available at: [Link]
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How can I assay cyclooxygenase pathway inhibition for plant extracts?. ResearchGate. Available at: [Link]
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Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. Available at: [Link]
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Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. Available at: [Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]
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MECHANISMS OF STEROID ACTION AND RESISTANCE IN INFLAMMATION Corticosteroid-insensitive asthma: molecular. Journal of Endocrinology - Bioscientifica. Available at: [Link]
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Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... ResearchGate. Available at: [Link]
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Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace. Available at: [Link]
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Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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How corticosteroids control inflammation: Quintiles Prize Lecture 2005. PMC - NIH. Available at: [Link]
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Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. PubMed. Available at: [Link]
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NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses. Cleveland Clinic. Available at: [Link]
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The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. Available at: [Link]
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Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. Available at: [Link]
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Corticosteroids (Glucocorticoids): Types, Risks, & Side Effects. Arthritis Foundation. Available at: [Link]
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Pharmacology of non-steroidal anti-inflammatory agents. Deranged Physiology. Available at: [Link]
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Evaluation of the anti-inflammatory activity of some pyrrolo[2,3-d]pyrimidine derivatives. ResearchGate. Available at: [Link]
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Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal. Available at: [Link]
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Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. ResearchGate. Available at: [Link]
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In silico design, synthesis, & testing of Cyclooxygenase (COX) inhibitors. YouTube. Available at: [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of Pyrrole Isomers
For professionals in chemical research, synthesis, and drug development, the precise identification of molecular structure is paramount. The pyrrole ring is a foundational motif in a vast array of biologically active natural products and pharmaceuticals.[1][2] While the aromatic 1H-pyrrole is the most common and stable form, its non-aromatic isomers, 2H-pyrrole and 3H-pyrrole, can appear as transient intermediates or unexpected products in complex reaction pathways. Distinguishing between these isomers is a critical analytical challenge, as their structural differences lead to profoundly different chemical reactivity and biological activity.
This guide provides an in-depth comparison of the spectroscopic signatures of 1H-, 2H-, and 3H-pyrrole. We will explore how fundamental differences in electronic structure—specifically, the presence or absence of aromaticity—give rise to unique and identifiable characteristics in NMR, IR, UV-Vis, and Mass Spectrometry. The causality behind these differences will be explained, providing a logical framework for isomer identification.
The Foundational Difference: Aromaticity and Structure
The key to differentiating pyrrole isomers lies in understanding their electronic configurations. 1H-Pyrrole is an aromatic heterocycle.[3] The lone pair of electrons on the nitrogen atom participates in the π-system, creating a planar, cyclic, conjugated ring with 6 π-electrons that satisfies Hückel's rule. This aromaticity confers significant thermodynamic stability.
In contrast, 2H-pyrrole (1-azacyclopenta-2,4-diene) and 3H-pyrrole (1-azacyclopenta-1,3-diene) are non-aromatic cyclic imines. Their nitrogen lone pair does not participate in a delocalized system, and they contain sp³-hybridized carbon atoms, breaking the continuous conjugation required for aromaticity. This structural divergence is the primary driver of their distinct spectroscopic properties.
Caption: Chemical structures of the aromatic 1H-pyrrole and its non-aromatic isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts of both protons (¹H) and carbons (¹³C) are exquisitely sensitive to the local electronic environment, which is dominated by the presence or absence of the aromatic ring current.
Expertise & Experience: Why NMR is Definitive
The aromatic ring current in 1H-pyrrole creates a strong local magnetic field that deshields the ring protons, shifting them significantly downfield compared to typical alkene protons. The non-aromatic isomers lack this effect entirely. Furthermore, the presence of sp³-hybridized carbons in the isomers provides an unambiguous signal in ¹³C NMR that is absent in the fully unsaturated 1H-pyrrole.
¹H NMR Spectroscopy
-
1H-Pyrrole: The spectrum is characterized by two distinct signals in the aromatic region. Due to symmetry, the protons at the 2- and 5-positions (α-protons) are equivalent, as are the protons at the 3- and 4-positions (β-protons). In CDCl₃, these appear at approximately 6.68 ppm (H2, H5) and 6.22 ppm (H3, H4), respectively.[3]
-
2H-Pyrrole & 3H-Pyrrole (Predicted): These isomers would exhibit much more complex spectra with signals spread across vinylic (~5-7 ppm), allylic (~2-3 ppm), and aliphatic (~2-4 ppm) regions. They would lack the characteristic deshielding of an aromatic system. For example, 3H-pyrrole would show a signal for its sp³ CH₂ group, which is a definitive marker.
¹³C NMR Spectroscopy
-
1H-Pyrrole: The spectrum shows two signals for the two types of sp²-hybridized carbons, typically around 118 ppm (C2, C5) and 108 ppm (C3, C4).
-
2H-Pyrrole & 3H-Pyrrole (Predicted): The key diagnostic feature would be the appearance of a signal for an sp³-hybridized carbon at a much higher field (lower ppm value), typically in the 20-50 ppm range.[4] The remaining sp² carbons would have chemical shifts resembling those of isolated imines and alkenes, rather than a delocalized aromatic system.
Data Summary: NMR Chemical Shifts (ppm)
| Isomer | ¹H NMR Chemical Shifts (Predicted/Observed) | ¹³C NMR Chemical Shifts (Predicted/Observed) | Key Differentiator |
| 1H-Pyrrole | α-H: ~6.7, β-H: ~6.2[3][5] | α-C: ~118, β-C: ~108 | All signals in aromatic/vinylic region. No sp³ signals. |
| 2H-Pyrrole | Vinylic, Allylic, and CH₂ signals expected | Vinylic, Allylic, and one sp³ carbon signal | Presence of a high-field sp³ carbon signal. |
| 3H-Pyrrole | Vinylic and CH₂ signals expected | Vinylic and one sp³ carbon signal | Presence of a high-field sp³ carbon signal. |
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrrole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Pyrrole and its isomers can be sensitive to air and light, so use fresh solvent and analyze promptly.[3]
-
Instrument Setup: Use a 400 MHz (or higher) spectrometer. Tune and shim the instrument for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 220-240 ppm.[4]
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
Data Analysis: Integrate the ¹H NMR signals and analyze the chemical shifts and coupling patterns. Identify the number and type (sp², sp³) of carbon signals in the ¹³C spectrum.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides a rapid method for distinguishing functional groups and bonding patterns. The differences in bond types (aromatic C-H vs. aliphatic C-H, C=N vs. aromatic C-N) between the pyrrole isomers lead to distinct IR spectra.
Expertise & Experience: Why IR is a Quick Diagnostic Tool
The most telling region is often the C-H stretching region around 3000 cm⁻¹. Aromatic compounds like 1H-pyrrole have C-H stretches above 3000 cm⁻¹, while aliphatic C-H bonds (present in the isomers) have stretches below 3000 cm⁻¹. Additionally, the strong C=N (imine) stretch in the non-aromatic isomers is a clear indicator that is absent in the delocalized ring of 1H-pyrrole.
-
1H-Pyrrole: The spectrum is dominated by a sharp N-H stretch around 3400 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and a series of C=C/C-N ring stretching vibrations in the 1400-1600 cm⁻¹ fingerprint region.[6]
-
2H-Pyrrole & 3H-Pyrrole (Predicted): These isomers would show aliphatic C-H stretching bands just below 3000 cm⁻¹. A strong, prominent C=N stretching band would appear around 1600-1650 cm⁻¹. The overall fingerprint region would differ significantly due to the different symmetry and bond vibrations.[7]
Data Summary: Key IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | C-H Stretch | C=N / Ring Stretch | Key Differentiator |
| 1H-Pyrrole | ~3400 | >3000 (Aromatic) | ~1400-1600 (Ring modes) | Presence of only aromatic C-H stretches. |
| 2H/3H-Pyrrole | N/A | <3000 (Aliphatic) & >3000 (Vinylic) | ~1600-1650 (Strong C=N) | Presence of aliphatic C-H stretches and a strong imine C=N band. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Run a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and crystal absorbances.
-
Sample Application: Place a small drop of the liquid pyrrole sample or a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the spectrum, typically co-adding 16-32 scans for a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent after analysis.
UV-Visible Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The extent of conjugation has a dramatic effect on the energy of these transitions and, therefore, the maximum absorption wavelength (λ_max).
-
1H-Pyrrole: As an aromatic compound, it exhibits a strong π→π* transition, typically observed around 210 nm, with weaker absorptions at longer wavelengths.[8]
-
2H-Pyrrole & 3H-Pyrrole (Predicted): These non-aromatic isomers have less extensive conjugation. Their chromophores are isolated C=C and C=N bonds. They would be expected to absorb at shorter wavelengths than 1H-pyrrole. The C=N bond can also exhibit a weak n→π* transition at a longer wavelength.
Data Summary: UV-Vis Absorption
| Isomer | λ_max (nm) | Type of Transition | Key Differentiator |
| 1H-Pyrrole | ~210 | π→π* (Aromatic system)[8] | Strong absorption characteristic of an aromatic system. |
| 2H/3H-Pyrrole | <200 (Predicted) | π→π* (Isolated double bonds) | Absorption at a significantly shorter wavelength due to reduced conjugation. |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile) that completely dissolves the sample.
-
Sample Preparation: Prepare a dilute solution of the pyrrole sample. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU. This typically requires concentrations in the micromolar (µM) range.
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Scan a range from approximately 190 nm to 400 nm.
-
Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS): Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation patterns of a molecule. The stability of the molecular ion and the pathways by which it breaks apart can be highly indicative of the underlying structure.
Expertise & Experience: Why Stability Matters in MS
The aromaticity of 1H-pyrrole makes its molecular ion exceptionally stable. Under hard ionization techniques like Electron Ionization (EI), the molecular ion peak (M⁺˙) at m/z 67 is typically the base peak (most intense).[9] Less stable, non-aromatic isomers are expected to undergo more facile fragmentation, potentially leading to a less intense molecular ion peak and different, more structurally informative fragment ions.
-
1H-Pyrrole: Exhibits a very stable molecular ion at m/z 67. Characteristic fragmentation involves the loss of neutral molecules like hydrogen cyanide (HCN, loss of 27 Da) or acetylene (C₂H₂, loss of 26 Da), which are common fragmentation pathways for aromatic nitrogen heterocycles.[10]
-
2H-Pyrrole & 3H-Pyrrole (Predicted): The molecular ion (m/z 67) would likely be less stable. Fragmentation would be expected to initiate at the weaker single bonds or via rearrangements characteristic of cyclic imines, such as retro-Diels-Alder type reactions or cleavage adjacent to the sp³ carbon. These pathways would produce different fragment ions than those seen for 1H-pyrrole.
Data Summary: Key Mass Spectrometry Data (EI)
| Isomer | Molecular Ion (m/z 67) Intensity | Key Fragment Ions (m/z) | Key Differentiator |
| 1H-Pyrrole | High (often base peak)[9] | 41, 40, 39 (Loss of C₂H₂/HCN) | High stability of the molecular ion. |
| 2H/3H-Pyrrole | Moderate to Low (Predicted) | Different pathways expected | Lower M⁺˙ intensity and unique fragmentation patterns. |
Integrated Analytical Workflow
For an unknown sample suspected to be a pyrrole isomer, a multi-technique approach is essential for unambiguous identification. The following workflow illustrates a logical progression of analysis.
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A Comparative Guide to the Selective Acylation Potential of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
Introduction: The Quest for Precision in Acylation
In the intricate world of organic synthesis, particularly within drug development and materials science, the ability to selectively modify a molecule is paramount. Acylation, the introduction of an acyl group (R-C=O), is a fundamental transformation for building molecular complexity.[1] However, when a substrate presents multiple reactive sites, such as hydroxyl and amino groups, achieving selective acylation at the desired position becomes a significant challenge.[2] Traditional acylating agents, while effective, often exhibit high reactivity that can lead to a lack of selectivity, resulting in complex product mixtures and lower yields of the target molecule.[3][4] This guide introduces a novel, hypothetically selective acylating agent, methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (hereafter designated Pyr-Ac ), and assesses its potential performance against established alternatives.
The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and pharmaceuticals.[5] The unique electronic properties of the pyrrole ring, combined with the steric environment created by its substituents, suggest that a molecule like Pyr-Ac could offer a unique reactivity profile, potentially enabling highly selective acylations. This guide will present a framework for evaluating the chemoselectivity and regioselectivity of Pyr-Ac through a series of proposed experiments and compare its hypothetical performance with that of conventional acylating agents.
The Acylating Agents: A Comparative Overview
The choice of an acylating agent is a critical parameter that dictates the outcome of a reaction. A comparison of the key characteristics of Pyr-Ac (hypothetical) and two major classes of conventional acylating agents is presented below.
| Acylating Agent Class | Representative Example(s) | General Reactivity | Selectivity Profile | Key Considerations |
| Pyrrole-based (Hypothetical) | This compound (Pyr-Ac) | Moderate (Tunable) | High (Hypothesized) | Bench-stable, potentially recyclable pyrrole byproduct. |
| Acyl Chlorides | Acetyl Chloride | Very High[6] | Generally Low | Highly reactive, moisture-sensitive, produces corrosive HCl byproduct.[6][7] |
| Acid Anhydrides | Acetic Anhydride | High[8] | Moderate | Less reactive than acyl chlorides, produces a carboxylic acid byproduct.[4][8] |
| Activated Esters | N-Hydroxysuccinimide (NHS) Esters | Moderate | High (especially for amines) | Often used in bioconjugation, mild reaction conditions.[9] |
Experimental Design for Assessing the Selectivity of Pyr-Ac
To quantitatively assess the selectivity of Pyr-Ac, a series of competitive acylation experiments are proposed. These experiments are designed to challenge the acylating agent with substrates containing multiple nucleophilic sites.
I. Chemoselectivity Assessment: Acylation of a Model Amino Alcohol
The selective acylation of an amino alcohol is a classic test of chemoselectivity, given the generally higher nucleophilicity of amines compared to alcohols.[10]
Substrate: 4-Aminophenol (contains a nucleophilic amino group and a phenolic hydroxyl group).
Experimental Protocol:
-
Reaction Setup: In separate vials, 4-aminophenol (1.0 equiv.) is dissolved in a suitable aprotic solvent (e.g., dichloromethane).
-
Reagent Addition: To each vial, 1.05 equivalents of the respective acylating agent (Pyr-Ac, acetyl chloride, or acetic anhydride) are added at 0 °C. For reactions with acetyl chloride and acetic anhydride, a non-nucleophilic base (e.g., triethylamine, 1.1 equiv.) is included to scavenge the acidic byproduct.
-
Reaction Monitoring: The reactions are stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the consumption of the limiting reagent.
-
Work-up and Analysis: The reactions are quenched, and the crude product mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and 1H NMR spectroscopy to determine the ratio of N-acylated product to O-acylated product.
Workflow for Chemoselectivity Assessment
Caption: Workflow for assessing the chemoselectivity of different acylating agents.
II. Regioselectivity Assessment: Acylation of a Symmetric Diol
This experiment evaluates the ability of the acylating agent to selectively mono-acylate a symmetric diol, a reaction often complicated by the formation of di-acylated byproducts.
Substrate: Propane-1,3-diol.
Experimental Protocol:
-
Reaction Setup: Propane-1,3-diol (1.0 equiv.) is dissolved in an aprotic solvent.
-
Reagent Addition: The acylating agent (0.5 equiv.) is added dropwise at a controlled temperature (e.g., -20 °C) to minimize over-reaction.
-
Reaction Monitoring and Analysis: The reaction is monitored by Gas Chromatography (GC) to determine the relative concentrations of unreacted diol, the mono-acylated product, and the di-acylated byproduct over time.
Comparative Performance Data (Hypothetical)
The following table summarizes the expected outcomes of the chemoselectivity experiments, based on the known reactivity of conventional agents and the hypothesized selectivity of Pyr-Ac.
| Acylating Agent | Substrate | Product Ratio (N-acylation : O-acylation) | Comments |
| Pyr-Ac (Hypothetical) | 4-Aminophenol | >98 : 2 | Exhibits excellent chemoselectivity for the less nucleophilic hydroxyl group, suggesting a unique activation mechanism. |
| Acetyl Chloride | 4-Aminophenol | 95 : 5 | High reactivity leads to predominant acylation of the more nucleophilic amine.[6] |
| Acetic Anhydride | 4-Aminophenol | 90 : 10 | Good selectivity for the amine, but less pronounced than acetyl chloride.[8] |
Mechanistic Insights into the Hypothesized Selectivity of Pyr-Ac
The anticipated high selectivity of Pyr-Ac can be attributed to a combination of steric and electronic factors, which differentiate it from traditional acylating agents.
Proposed Mechanism for Pyr-Ac Acylation
Caption: Proposed mechanism for acylation using Pyr-Ac.
It is proposed that the acylation proceeds via a nucleophilic addition-elimination mechanism at the acetyl group.[11] The selectivity is likely governed by the approach of the nucleophile. The bulky trimethyl-substituted pyrrole ring may sterically hinder the approach of nucleophiles, leading to a greater sensitivity to the steric environment of the substrate. Furthermore, the electronic nature of the pyrrole ring, being electron-rich, can modulate the electrophilicity of the acetyl carbonyl group, making it less reactive and therefore more selective than highly reactive agents like acyl chlorides.[12]
Conclusion
While "this compound" (Pyr-Ac) is presented here as a hypothetical acylating agent, the principles outlined in this guide provide a robust framework for the evaluation of any new reagent designed for selective acylation. The experimental protocols described are standard methodologies for quantifying chemoselectivity and regioselectivity. The comparative data, though illustrative, underscore the ongoing need for acylating agents that offer a balance of reactivity and selectivity. The unique structural and electronic features of polysubstituted pyrroles suggest that this class of compounds represents a promising, yet underexplored, avenue for the development of next-generation selective acylating agents.[13][14] Further research into the synthesis and reactivity of such compounds is warranted and could provide valuable tools for synthetic chemists in academia and industry.
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Ren, B., Rahm, M., Zhang, X., Zhou, Y., & Dong, H. (2014). Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. The Journal of Organic Chemistry, 79(17), 8134–8142. Available at: [Link]
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Organic Chemistry Tutor. (2019). Overview of Acylation Reactions and Acyl Chlorides. YouTube. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
As a cornerstone of contemporary research and development, particularly in the synthesis of novel pharmaceutical compounds, the responsible management of chemical reagents is paramount. This guide provides a detailed protocol for the proper disposal of methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety principles and regulatory compliance, reflecting a commitment to best practices in the modern laboratory.
Understanding the Compound: A Profile of this compound
This compound is a polysubstituted pyrrole derivative. While specific hazard data for this exact compound is not extensively documented in publicly available literature, its structural class suggests that prudent handling is necessary. Pyrrole-based compounds can exhibit varying degrees of toxicity and reactivity. Therefore, in the absence of specific data, it is crucial to treat this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
Key Structural Features and Potential Hazards:
-
Pyrrole Ring: The core heterocyclic structure can be susceptible to oxidation and polymerization under certain conditions.
-
Ester and Ketone Functionalities: These groups may influence its reactivity and environmental fate.
-
Methyl Substituents: These groups can affect the compound's lipophilicity and potential for bioaccumulation.
Given these features, the primary safety concerns involve potential irritation to the skin and eyes, and possible toxicity upon ingestion or inhalation. All handling and disposal procedures should be conducted within a certified chemical fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always check the manufacturer's glove compatibility chart for the specific solvents being used.
-
Body Protection: A flame-resistant lab coat should be worn to protect against spills.
-
Respiratory Protection: While working in a fume hood is the primary engineering control, a respirator may be necessary for large-scale operations or in the event of a spill outside of containment.
Step-by-Step Disposal Protocol
The proper disposal of this compound depends on the quantity and form of the waste (e.g., pure compound, in solution, or as a contaminant on lab materials).
Scenario 1: Disposal of Small Quantities of Solid Compound (<1g)
-
Initial Containment: Carefully transfer the solid waste into a designated, labeled hazardous waste container. This container should be made of a material compatible with the chemical and any solvents used in the process.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area for solid chemical waste, away from incompatible materials.
Scenario 2: Disposal of the Compound in Solution
-
Waste Stream Identification: Determine the appropriate organic waste stream for your institution. Typically, this will be a "non-halogenated organic solvent" waste stream, provided no halogenated solvents were used.
-
Transfer: Carefully pour the solution into the designated non-halogenated organic waste container. Avoid splashing.
-
Container Management: Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion. Securely cap the container after the addition of waste.
-
Log Keeping: Record the addition of the waste, including the chemical name and volume, in the waste container's log.
Scenario 3: Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse the contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. This rinseate must be collected and disposed of as hazardous organic waste, following the procedure in Scenario 2.
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: Thoroughly rinse with deionized water.
Scenario 4: Management of Spills
-
Evacuate: In the event of a significant spill, immediately alert personnel in the vicinity and evacuate the area if necessary.
-
Containment: For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.
-
Collection: Carefully collect the absorbent material and contaminated debris using non-sparking tools. Place all collected material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area using a suitable solvent and then soap and water. All materials used for decontamination must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Waste Segregation and Storage: A Critical Step
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
Waste Segregation Summary Table
| Waste Type | Container Type | Storage Location |
| Solid this compound | Labeled, sealed, compatible solid | Designated solid hazardous waste accumulation area |
| Solutions in non-halogenated solvents | Labeled, sealed, compatible liquid | Designated non-halogenated liquid waste area |
| Contaminated lab materials (gloves, paper towels, etc.) | Labeled, sealed, compatible solid | Designated solid hazardous waste accumulation area |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper disposal.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating by incorporating clear labeling, segregation, and documentation at each step. This creates a chain of custody for the chemical waste, ensuring that it is handled correctly from the point of generation to its final disposal by trained EHS professionals. By adhering to these procedures, laboratories can maintain a safe working environment and ensure compliance with institutional and federal regulations.
Conclusion: A Commitment to Safety
The responsible disposal of chemical reagents like this compound is not merely a procedural task but a fundamental aspect of scientific integrity. By following these guidelines, researchers can mitigate risks, protect themselves and their colleagues, and contribute to a culture of safety and environmental stewardship within the scientific community. Always consult your institution's specific waste management plan and EHS office for any additional requirements.
References
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-
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-
Safety in Academic Chemistry Laboratories, 8th Edition. American Chemical Society. [Link]
A Senior Application Scientist's Guide to Handling Methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate
In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental daily activities. The compound, methyl 4-acetyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, a substituted pyrrole, represents a class of molecules with significant potential in medicinal chemistry.[1] However, its safe and effective use hinges on a robust understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. As your trusted partner in laboratory safety, we go beyond the product to deliver field-proven insights and procedural guidance, ensuring both the integrity of your research and the safety of your team.
Hazard Assessment: Understanding the Risks
Key Potential Hazards:
-
Skin and Eye Irritation: Many substituted pyrroles are classified as skin and eye irritants.[2][3] Direct contact can lead to redness, inflammation, and discomfort. More severe exposure, particularly to the eyes, could result in serious damage.[4]
-
Respiratory Tract Irritation: As a fine chemical powder, there is a significant risk of aerosolization during handling.[5][6] Inhalation of dust particles may cause irritation to the respiratory system.[2][3]
-
Toxicity: The parent compound, pyrrole, is toxic if swallowed and harmful if inhaled.[7] While the toxicological properties of this specific derivative have not been fully investigated, it is prudent to handle it with a high degree of caution.
-
Flammability: Pyrrole itself is a flammable liquid.[7][8] Although the solid nature of the target compound reduces the immediate risk of ignition, dust explosions are a known hazard when handling fine organic powders.[5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound.[9][10] The following table outlines the recommended PPE, categorized by the level of protection they afford.
| Protection Level | Personal Protective Equipment (PPE) | Rationale |
| Primary Containment | Chemical Fume Hood or Glove Box | Provides the first line of defense by containing dust and vapors at the source, preventing inhalation and minimizing skin and eye exposure.[11][12] For particularly hazardous or fine powders, a glove box offers a higher level of containment.[13] |
| Body Protection | Chemical-Resistant Laboratory Coat | Protects street clothes and skin from accidental spills and contamination.[9] |
| Hand Protection | Nitrile Gloves | Offers good resistance to a range of chemicals. For prolonged handling or in case of a spill, double-gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.[14][15] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects the eyes from airborne particles and chemical splashes. A face shield should be worn in conjunction with goggles when there is a higher risk of splashing.[6][9] |
| Respiratory Protection | NIOSH-Approved N95 Dust Mask or Respirator | Essential when handling the powder outside of a primary containment system, or if there is a risk of generating dust. For higher-risk procedures, a respirator with organic vapor cartridges may be necessary.[4][10] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a standardized operational procedure is paramount for ensuring safety and experimental reproducibility.[16]
3.1. Preparation and Weighing:
-
Designated Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood or a glove box.[12]
-
Pre-use Inspection: Before starting, ensure the fume hood or glove box is functioning correctly. Check the airflow and ensure the sash is at the appropriate height.[12]
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers) and have them readily accessible within the containment area to minimize movement and the potential for spills.
-
Don PPE: Put on all required PPE as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the compound. Use a spatula to transfer the powder, avoiding any actions that could generate dust.[11] If possible, use anti-static weigh boats.
3.2. Dissolution and Reaction Setup:
-
Solvent Addition: Slowly add the desired solvent to the container with the compound. This should be done in a manner that minimizes splashing.
-
Mixing: If required, use magnetic stirring or gentle swirling to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood. Ensure all joints are properly sealed.
Visual Workflow for Safe Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
